Product packaging for (Chloromethyl)sulfonylethane(Cat. No.:CAS No. 1728-94-5)

(Chloromethyl)sulfonylethane

Cat. No.: B178534
CAS No.: 1728-94-5
M. Wt: 142.61 g/mol
InChI Key: QYCHOJSGDMANGO-UHFFFAOYSA-N
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Description

(Chloromethyl)sulfonylethane is a specialized organic compound serving as a versatile building block and intermediate in synthetic chemistry and materials science research. Its molecular structure, featuring both a sulfonyl and a chloro-methyl group, makes it a valuable precursor for nucleophilic substitution reactions, cyclizations, and the synthesis of more complex sulfonyl-containing molecules. Researchers utilize this reagent in the development of novel polymers, ligands, and potential pharmaceutical active ingredients. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Proper handling procedures, including the use of personal protective equipment and working in a well-ventilated fume hood, must be followed. Researchers should consult the safety data sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7ClO2S B178534 (Chloromethyl)sulfonylethane CAS No. 1728-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethylsulfonyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2S/c1-2-7(5,6)3-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCHOJSGDMANGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1728-94-5
Record name chloromethanesulfonylethane
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (Chloromethyl)sulfonylethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (Chloromethyl)sulfonylethane, a compound of interest for various applications in chemical research and drug development. This document details plausible synthetic pathways, experimental protocols, and a summary of key characterization data.

Introduction

This compound, with the chemical formula C4H9ClO2S, is a sulfone-containing organic molecule. The presence of both a reactive chloromethyl group and a stable sulfonyl functional group makes it a potentially valuable building block in organic synthesis. The sulfonyl group is a key pharmacophore in a number of therapeutic agents, and the chloromethyl group allows for straightforward derivatization, making this compound an attractive scaffold for the development of new chemical entities.

Synthesis of this compound

Method 1: Nucleophilic Substitution of a Halide with an Ethanesulfinate Salt

This approach involves the reaction of a suitable chloro- or iodomethylating agent with an ethanesulfinate salt. A plausible route is the reaction of sodium ethanesulfinate with 1-chloro-2-iodoethane or 1,2-dichloroethane. The higher reactivity of the iodide as a leaving group would be advantageous in the case of 1-chloro-2-iodoethane.

Method 2: Oxidation of 1-chloro-2-(ethylthio)ethane

This two-step process would begin with the synthesis of 1-chloro-2-(ethylthio)ethane, followed by its oxidation to the corresponding sulfone. The initial sulfide can be prepared via the reaction of 2-chloroethanethiol with an ethylating agent or by reacting sodium ethanethiolate with 1,2-dichloroethane. The subsequent oxidation of the sulfide to the sulfone is a standard transformation in organic chemistry, typically achieved using oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.

Proposed Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

  • Preparation of Sodium Ethanesulfinate: Ethanesulfonyl chloride is reduced to ethanesulfinic acid, which is then neutralized with sodium hydroxide to yield sodium ethanesulfinate.

  • Alkylation Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethanesulfinate (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add 1-chloro-2-iodoethane (1.1 equivalents) to the solution.

  • Heat the reaction mixture at a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Synthesis via Oxidation

  • Synthesis of 1-chloro-2-(ethylthio)ethane: To a solution of sodium ethanethiolate (1.0 equivalent) in ethanol, add 1,2-dichloroethane (1.5 equivalents). Reflux the mixture for several hours, monitoring by TLC or GC-MS. After completion, perform an aqueous workup and purify by distillation.

  • Oxidation to the Sulfone: Dissolve 1-chloro-2-(ethylthio)ethane (1.0 equivalent) in a suitable solvent like dichloromethane or acetic acid.

  • Cool the solution in an ice bath and add the oxidizing agent (e.g., m-CPBA, 2.2 equivalents, or 30% hydrogen peroxide, excess) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) if peroxides are present.

  • Perform an aqueous workup, including washing with a saturated sodium bicarbonate solution to remove acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to yield this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected and available data.

Property Value Source
Molecular Formula C4H9ClO2S[1]
Molecular Weight 156.63 g/mol [1]
CAS Number 25027-40-1[1]
Appearance Solid
Flash Point 130.7 °C (267.3 °F)
Spectroscopic Data

While complete, experimentally verified spectra for this compound are not widely published, data for related compounds and computational predictions provide valuable insights.

Spectroscopic Technique Expected/Observed Data
¹³C NMR A ¹³C NMR spectrum is available on SpectraBase, though full access is restricted.[2]
¹H NMR Expected signals would include a triplet for the methyl protons, a quartet for the methylene protons of the ethyl group, and two triplets for the methylene groups adjacent to the chlorine and sulfonyl groups.
Infrared (IR) Spectroscopy Characteristic strong absorption bands are expected for the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). A C-Cl stretching vibration would also be present (typically 800-600 cm⁻¹).
Mass Spectrometry The mass spectrum is expected to show the molecular ion peak (M+) and isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). Fragmentation patterns would likely involve the loss of a chlorine atom, an ethyl group, or cleavage of the C-S bonds.

Visualizing the Synthetic Pathways and Workflow

To aid in the understanding of the proposed synthetic routes and the general workflow for characterization, the following diagrams are provided.

Synthesis_Method_1 Sodium Ethanesulfinate Sodium Ethanesulfinate Reaction Reaction Sodium Ethanesulfinate->Reaction 1-Chloro-2-iodoethane 1-Chloro-2-iodoethane 1-Chloro-2-iodoethane->Reaction This compound This compound Reaction->this compound Nucleophilic Substitution

Caption: Proposed synthesis of this compound via nucleophilic substitution.

Synthesis_Method_2 1-Chloro-2-(ethylthio)ethane 1-Chloro-2-(ethylthio)ethane Oxidation Oxidation 1-Chloro-2-(ethylthio)ethane->Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Oxidation This compound This compound Oxidation->this compound

Caption: Proposed synthesis of this compound via oxidation of the corresponding sulfide.

Characterization_Workflow Synthesized Product Synthesized Product Purification Purification (Chromatography/Recrystallization) Synthesized Product->Purification Purity Assessment Purity Assessment (TLC, GC-MS, NMR) Purification->Purity Assessment Structure Elucidation Structure Elucidation Purity Assessment->Structure Elucidation NMR ¹H & ¹³C NMR Structure Elucidation->NMR IR Infrared Spectroscopy Structure Elucidation->IR MS Mass Spectrometry Structure Elucidation->MS Final Characterized Product Final Characterized Product NMR->Final Characterized Product IR->Final Characterized Product MS->Final Characterized Product

Caption: General workflow for the purification and characterization of this compound.

Conclusion

This technical guide outlines the fundamental aspects of the synthesis and characterization of this compound. While detailed experimental data remains somewhat limited in publicly accessible literature, the proposed synthetic routes and characterization methods provide a solid foundation for researchers and scientists to produce and verify this compound. The unique combination of a reactive chloromethyl group and a stable sulfonyl moiety suggests that this compound holds promise as a versatile intermediate for the synthesis of novel molecules with potential applications in drug discovery and materials science. Further research to develop and optimize the synthesis and to fully characterize this compound is warranted.

References

An In-depth Technical Guide to the Properties and Reactivity of (Chloromethyl)sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that "(Chloromethyl)sulfonylethane" is not a readily available or well-documented compound in scientific literature. Therefore, this guide focuses on a closely related and structurally significant analogue, (Chloromethyl)sulfonyl chloride (ClCH₂SO₂Cl) . This compound shares key functional groups and reactivity patterns that are of interest to researchers in synthetic chemistry and drug development.

Introduction

(Chloromethyl)sulfonyl chloride, also known as chloromesyl chloride, is a bifunctional organic compound featuring both a reactive sulfonyl chloride group and a chloromethyl group. This dual reactivity makes it a valuable, albeit hazardous, intermediate in organic synthesis. The electrophilic sulfur atom of the sulfonyl chloride is susceptible to nucleophilic attack, readily forming sulfonamides and sulfonate esters.[1] Concurrently, the chloromethyl group can participate in nucleophilic substitution reactions.

This combination of functionalities allows for the introduction of the chloromethanesulfonyl moiety into various molecular scaffolds or for sequential functionalization at two different sites. Its utility is most pronounced in the synthesis of complex molecules, including intermediates for pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, spectral data, synthesis, and key reactions for professionals in research and drug development.

Physical and Chemical Properties

(Chloromethyl)sulfonyl chloride is a combustible, corrosive liquid that is sensitive to moisture.[4][5] It is typically a light yellow to orange clear liquid and is soluble in most organic solvents such as dichloromethane and pyridine, but insoluble in water.[1][4]

Physical Properties

The key physical properties of (Chloromethyl)sulfonyl chloride are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula CH₂Cl₂O₂S[4]
Molecular Weight 149.00 g/mol [6]
Density 1.64 g/mL at 20 °C[5]
Boiling Point 80-81 °C[2]
Flash Point 73 °C[1]
Refractive Index 1.488[2]
Appearance Light yellow to orange clear liquid[1]
Solubility Soluble in dichloromethane, pyridine; Insoluble in water[4]
Chemical Properties and Hazards

The compound is highly reactive and presents significant hazards. It is classified as corrosive and can cause severe skin burns and eye damage.[6] It is also harmful if swallowed.[6] Due to its reactivity with water, it is moisture-sensitive and should be handled under inert gas conditions.[1]

Hazard StatementGHS ClassificationSource(s)
Harmful if swallowedAcute Toxicity 4 (Oral)[6]
Causes severe skin burns and eye damageSkin Corrosion 1B[6]
Combustible liquidCombustible liquid[1]
May be corrosive to metalsCorrosive to metals[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of (Chloromethyl)sulfonyl chloride.

¹H NMR Spectroscopy

The proton NMR spectrum of (Chloromethyl)sulfonyl chloride in CDCl₃ shows a singlet corresponding to the two protons of the chloromethyl group.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.8-5.0Singlet2H-CH₂Cl
Infrared (IR) Spectroscopy

The IR spectrum exhibits strong characteristic absorption bands for the sulfonyl chloride group.[7]

Wavenumber (cm⁻¹)IntensityAssignment
1410-1370StrongS=O Asymmetric Stretch
1204-1166StrongS=O Symmetric Stretch
Mass Spectrometry (MS)

The electron ionization mass spectrum shows a molecular ion peak and characteristic fragmentation patterns, including isotopic peaks due to the presence of chlorine.

Experimental Protocols

Safety Precaution: (Chloromethyl)sulfonyl chloride is a corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Synthesis of (Chloromethyl)sulfonyl chloride

A common method for the synthesis of (Chloromethyl)sulfonyl chloride involves the chlorination of the sodium salt of chloromethanesulfonic acid.[8]

Materials:

  • Sodium salt of chloromethanesulfonic acid

  • Phosphoryl chloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a mechanical stirrer

  • Distillation apparatus

Procedure:

  • Suspend the crude, dried sodium salt of chloromethanesulfonic acid in phosphoryl chloride in a round-bottom flask equipped with a mechanical stirrer.[8]

  • Add a stoichiometric amount of phosphorus pentachloride to the suspension at room temperature.[8]

  • Stir the reaction mixture at room temperature for approximately 30 minutes, or until the reaction is complete.[8]

  • After the reaction is complete, distill off the phosphoryl chloride under reduced pressure.[9]

  • Carefully add the residue to ice water. The organic product will separate.

  • Extract the aqueous mixture with dichloromethane.[9]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[9]

  • Filter to remove the drying agent, and remove the solvent by distillation.

  • Purify the resulting crude product by vacuum distillation to yield (Chloromethyl)sulfonyl chloride as a clear liquid.[9]

Synthesis of a Sulfonamide Derivative

This protocol describes a general procedure for the reaction of (Chloromethyl)sulfonyl chloride with a primary or secondary amine to form a sulfonamide.[10]

Materials:

  • (Chloromethyl)sulfonyl chloride

  • Amine (e.g., benzylamine)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂), dry

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.[10]

  • Dissolve (Chloromethyl)sulfonyl chloride (1.0 equivalent) in a separate portion of dry dichloromethane.

  • Add the (Chloromethyl)sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes, maintaining the temperature at 0-5 °C.[10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, wash the mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide product.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizations

Logical Relationship Diagram

G A (Chloromethyl)sulfonyl chloride B Organic Compound A->B D Organochlorine Compound A->D E Sulfonyl Chloride A->E F Synthetic Intermediate A->F C Sulfonyl Halide B->C B->D C->E G Electrophile F->G

Caption: Classification of (Chloromethyl)sulfonyl chloride.

Experimental Workflow: Sulfonamide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Amine & Triethylamine in DCM B Cool to 0°C A->B D Slowly Add Sulfonyl Chloride Solution B->D C Prepare Solution of (Chloromethyl)sulfonyl chloride in DCM E Stir at RT for 2-4h D->E F Wash with HCl, NaHCO3, Brine E->F G Dry Organic Layer (Na2SO4) F->G H Concentrate G->H I Purify (Chromatography or Recrystallization) H->I

Caption: Workflow for synthesizing a sulfonamide.

Reactivity and Application in Drug Discovery

G cluster_reactivity Key Reactions cluster_application Application in Drug Discovery substance (Chloromethyl)sulfonyl chloride ClCH₂SO₂Cl amine Amine (R₂NH) + Base substance->amine Nucleophilic Attack on S alcohol Alcohol (R'OH) + Base substance->alcohol Nucleophilic Attack on S sulfonamide Sulfonamide R₂N-SO₂CH₂Cl amine->sulfonamide sulfonate Sulfonate Ester R'O-SO₂CH₂Cl alcohol->sulfonate intermediate Bioactive Scaffold Precursor sulfonamide->intermediate sulfonate->intermediate target Target Molecule (e.g., Enzyme Inhibitor) intermediate->target

Caption: Role as an intermediate in drug discovery.

Conclusion

While "this compound" remains an obscure compound, its close analogue, (Chloromethyl)sulfonyl chloride, serves as an excellent case study in the chemistry of bifunctional sulfonyl chlorides. Its well-defined physical properties, characteristic spectral data, and versatile reactivity make it a useful, though challenging, reagent for synthetic chemists. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid technical foundation for handling and utilizing this class of compounds in their work, particularly in the construction of sulfonamide and sulfonate ester-containing molecules of pharmaceutical interest.

References

Spectroscopic Analysis of 1-Chloro-2-(ethylsulfonyl)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-chloro-2-(ethylsulfonyl)ethane (CAS No. 25027-40-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 1-chloro-2-(ethylsulfonyl)ethane. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.9 - 4.1Triplet2H-SO₂-CH₂-CH₂-Cl
~3.5 - 3.7Triplet2H-SO₂-CH₂-CH₂-Cl
~3.2 - 3.4Quartet2HCH₃-CH₂-SO₂-
~1.4 - 1.6Triplet3HCH₃-CH₂-SO₂-
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~55 - 60-SO₂-C H₂-CH₂-Cl
~50 - 55C H₃-C H₂-SO₂-
~40 - 45-SO₂-CH₂-C H₂-Cl
~5 - 10C H₃-CH₂-SO₂-
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
2980 - 2850C-H stretch (alkane)Medium
1470 - 1430C-H bend (alkane)Medium
1350 - 1300SO₂ asymmetric stretchStrong
1150 - 1100SO₂ symmetric stretchStrong
750 - 600C-Cl stretchStrong
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
m/zProposed Fragment Ion
156/158[M]⁺ (Molecular ion)
127[M - C₂H₅]⁺
93[C₂H₅SO₂]⁺
63/65[CH₂CH₂Cl]⁺
64[SO₂]⁺
29[C₂H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-chloro-2-(ethylsulfonyl)ethane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates.

    • Solid Film: If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This will cause the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 1-Chloro-2- (ethylsulfonyl)ethane NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure C-H Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation of 1-Chloro-2-(ethylsulfonyl)ethane

This diagram visualizes the predicted fragmentation pathway of 1-chloro-2-(ethylsulfonyl)ethane under electron ionization.

Mass_Spec_Fragmentation M [CH₃CH₂SO₂CH₂CH₂Cl]⁺ m/z = 156/158 frag1 [CH₃CH₂SO₂CH₂CH₂]⁺ m/z = 121 M->frag1 - Cl frag2 [SO₂CH₂CH₂Cl]⁺ m/z = 127 M->frag2 - C₂H₅ frag3 [CH₃CH₂SO₂]⁺ m/z = 93 M->frag3 - CH₂CH₂Cl frag5 [C₂H₅]⁺ m/z = 29 M->frag5 - SO₂CH₂CH₂Cl frag4 [CH₂CH₂Cl]⁺ m/z = 63/65 frag2->frag4 - SO₂

Caption: Predicted MS fragmentation pathway.

CAS number and molecular structure of (Chloromethyl)sulfonylethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Chloromethyl)sulfonylethane, a reagent with applications in proteomics research. This document outlines its chemical and physical properties, synthesis, and known applications, with a focus on providing practical information for researchers in the life sciences and drug development.

Chemical Identity and Properties

This compound, systematically named 1-chloro-2-(methylsulfonyl)ethane, is an organosulfur compound. It is recognized for its potential as a research tool in the field of proteomics.[1]

Molecular Structure:

The molecular structure of 1-chloro-2-(methylsulfonyl)ethane consists of an ethyl chain substituted with a chlorine atom at one end and a methylsulfonyl group at the other.

Physicochemical Properties:

A summary of the key physicochemical properties of 1-chloro-2-(methylsulfonyl)ethane is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 50890-51-2[1][2]
Molecular Formula C₃H₇ClO₂S[1][2]
Molecular Weight 142.61 g/mol [1]
Appearance Liquid[3]
Density 1.29 g/cm³
Boiling Point 130-132 °C @ 7 Torr
InChI Key DKWNYTKOLIZNAX-UHFFFAOYSA-N[3]
SMILES CS(=O)(=O)CCCl[4]

Synthesis and Reactivity

Logical Synthesis Workflow

A potential pathway to synthesize 1-chloro-2-(methylsulfonyl)ethane could involve the oxidation of a corresponding thioether. This common method for sulfone synthesis provides a high-yielding and straightforward approach.

G start 2-Chloroethyl methyl sulfide oxidation Oxidation (e.g., m-CPBA, H₂O₂) start->oxidation Reacts with product 1-Chloro-2-(methylsulfonyl)ethane oxidation->product Yields

Caption: Plausible synthesis of 1-chloro-2-(methylsulfonyl)ethane.

Applications in Research

The primary documented application of 1-chloro-2-(methylsulfonyl)ethane is in the field of proteomics research.[1] Proteomics involves the large-scale study of proteins, particularly their structures and functions.

Role as an Alkylating Agent in Proteomics

In proteomics, alkylating agents are crucial for the sample preparation of proteins for mass spectrometry analysis. They are used to cap cysteine residues, preventing the reformation of disulfide bonds after reduction. This ensures that proteins remain in a linearized state, which is essential for accurate analysis.

The structure of 1-chloro-2-(methylsulfonyl)ethane, featuring a reactive chloromethyl group, suggests its utility as a cysteine-modifying reagent. The sulfonyl group enhances the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic attack by the thiol group of cysteine residues.

Experimental Workflow in Proteomics

The general workflow for utilizing an alkylating agent like 1-chloro-2-(methylsulfonyl)ethane in a proteomics experiment is depicted below. This process is fundamental to many bottom-up proteomics strategies.

G cluster_0 Sample Preparation cluster_1 Analysis protein Protein Sample denature Denaturation protein->denature reduce Reduction of Disulfide Bonds denature->reduce alkylate Alkylation with This compound reduce->alkylate digest Proteolytic Digestion (e.g., Trypsin) alkylate->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data

Caption: Proteomics sample preparation workflow.

Safety and Handling

As with any reactive chemical, proper safety precautions should be taken when handling 1-chloro-2-(methylsulfonyl)ethane. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Chloro-2-(methylsulfonyl)ethane is a specialized chemical reagent with a noted application in proteomics research. Its utility as a cysteine alkylating agent makes it a valuable tool for sample preparation in mass spectrometry-based protein analysis. While detailed synthetic and spectral data are not widely published, its structural features suggest a straightforward synthesis and a clear mechanism of action in its primary application. Further research into its reactivity and potential applications in drug development and chemical biology may reveal new opportunities for this compound.

References

A Technical Guide to (Chloromethyl)sulfonylethane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Synthesis, Commercial Availability, and Potential Applications of a Niche Sulfonyl Chloride

This technical guide provides a comprehensive overview of (Chloromethyl)sulfonylethane, also known as chloromethyl ethyl sulfone. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's commercial landscape, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications in medicinal chemistry, supported by the broader context of sulfone-containing compounds in drug discovery.

Commercial Availability and Procurement

For researchers interested in procuring this compound, it is recommended to inquire with companies that specialize in custom chemical synthesis. Suppliers of structurally similar compounds or the necessary precursors are often good candidates for such inquiries.

While this compound itself is not commercially available, its key precursor, 2-chloroethyl ethyl sulfide , is readily available from several suppliers. This allows for a feasible in-house synthesis, which is detailed in the following sections.

Table 1: Commercial Availability of the Precursor, 2-Chloroethyl Ethyl Sulfide

SupplierProduct NamePurityQuantityPrice (USD)
Sigma-Aldrich2-Chloroethyl ethyl sulfide97%5 g$41.55
TCI Chemicals2-Chloroethyl Ethyl Sulfide>97.0% (GC)5 mL$64.00
25 mL$191.00
Lab Pro Inc.2-Chloroethyl Ethyl SulfideMin. 98.0% (GC)5 mL-
Santa Cruz Biotechnology2-Chloroethyl ethyl sulfide≥97%--
Biostring2-Chloroethyl Ethyl Sulphide---

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the respective supplier's website for the most current pricing and availability.

Synthesis of this compound

The most direct and plausible method for the synthesis of this compound is the oxidation of the corresponding sulfide, 2-chloroethyl ethyl sulfide. This reaction is analogous to the well-established oxidation of sulfides to sulfones. Various oxidizing agents can be employed, with hydrogen peroxide being a common and effective choice, often in the presence of a catalytic amount of acid.

Below is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the oxidation of similar sulfides.

Experimental Protocol: Oxidation of 2-Chloroethyl Ethyl Sulfide to this compound

Materials:

  • 2-Chloroethyl ethyl sulfide (C₄H₉ClS, MW: 124.63 g/mol )

  • 30% Hydrogen peroxide (H₂O₂, MW: 34.01 g/mol )

  • Glacial acetic acid (CH₃COOH, MW: 60.05 g/mol )

  • Chloroform (CHCl₃) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Deionized water

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroethyl ethyl sulfide.

  • Addition of Catalyst and Oxidant: Add a catalytic amount of glacial acetic acid to the flask. While stirring, slowly add 30% hydrogen peroxide to the reaction mixture. The addition should be done cautiously to control the exothermic reaction. For larger scale reactions, cooling the flask in an ice bath during the addition is recommended.

  • Reaction: After the addition of hydrogen peroxide is complete, heat the reaction mixture to a temperature of 65-75 °C. Maintain this temperature and continue stirring for 4-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as chloroform or dichloromethane (3 x volume of the reaction mixture). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with deionized water to remove any residual hydrogen peroxide and acetic acid. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_workup Work-up & Purification cluster_product Final Product 2-Chloroethyl_ethyl_sulfide 2-Chloroethyl Ethyl Sulfide Oxidation Oxidation 2-Chloroethyl_ethyl_sulfide->Oxidation Extraction Extraction (e.g., Chloroform) Oxidation->Extraction H2O2 Hydrogen Peroxide (30%) H2O2->Oxidation AcOH Glacial Acetic Acid (catalyst) AcOH->Oxidation Drying Drying (e.g., MgSO4) Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (e.g., Vacuum Distillation) Solvent_Removal->Purification Chloromethylsulfonylethane This compound Purification->Chloromethylsulfonylethane

Proposed synthesis workflow for this compound.

Applications in Research and Drug Development

While specific biological activities of this compound have not been extensively reported, the sulfone functional group is a well-established and important motif in medicinal chemistry. Sulfones are present in a wide range of FDA-approved drugs and clinical candidates, where they contribute to the modulation of various physicochemical and pharmacological properties.

Key Roles of the Sulfone Moiety in Drug Design:

  • Improved Physicochemical Properties: The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its incorporation into a molecule can significantly impact properties such as:

    • Solubility: The polar nature of the sulfone group can enhance aqueous solubility.

    • Lipophilicity: It can reduce the overall lipophilicity of a molecule.

    • Metabolic Stability: Sulfones are generally stable to metabolic degradation.

  • Pharmacological Activity: Sulfone-containing compounds have demonstrated a broad spectrum of biological activities, including:

    • Anti-inflammatory

    • Antimicrobial

    • Anticancer

    • Anti-HIV

This compound, as a reactive building block, can be utilized in the synthesis of more complex molecules. The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of the ethylsulfonylmethyl moiety into various molecular scaffolds. This makes it a potentially valuable intermediate for the synthesis of novel drug candidates.

Researchers in drug discovery can use this compound to:

  • Synthesize novel sulfone-containing compounds for screening in various biological assays.

  • Investigate structure-activity relationships (SAR) by incorporating the ethylsulfonylmethyl group into known pharmacophores.

  • Develop new chemical probes to study biological pathways.

The versatile chemistry of the sulfone group, combined with the reactivity of the chloromethyl handle, positions this compound as a compound of interest for synthetic and medicinal chemists engaged in the discovery and development of new therapeutic agents.

Stability and storage conditions for (Chloromethyl)sulfonylethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of (Chloromethyl)sulfonylethane

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of reactive chemical intermediates is paramount for ensuring experimental reproducibility, safety, and the integrity of synthetic pathways. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon data from structurally related compounds to infer its likely properties.

Chemical Profile of this compound

This compound is a bifunctional molecule containing a reactive chloromethyl group and a sulfonyl group. The presence of the electron-withdrawing sulfonyl group is expected to enhance the reactivity of the chloromethyl group towards nucleophilic substitution. Due to a lack of specific experimental data for this compound in the public domain, this guide extrapolates stability and storage information from analogous compounds containing chloromethyl and sulfonyl or sulfide moieties.

Inferred Stability and Reactivity

Based on the chemistry of related compounds, this compound is likely to be susceptible to degradation under certain conditions:

  • Hydrolysis: The chloromethyl group is prone to hydrolysis in the presence of water or protic solvents, which would lead to the formation of the corresponding hydroxymethyl derivative. This reaction can be accelerated by elevated temperatures and non-neutral pH conditions.

  • Thermal Decomposition: While specific data is unavailable, many organosulfur and chlorinated compounds can decompose at elevated temperatures, potentially releasing irritating or toxic gases such as sulfur oxides and hydrogen chloride.[1]

  • Reactivity with Nucleophiles: As a reactive alkylating agent, it will readily react with nucleophiles. Care should be taken to avoid unintended reactions with nucleophilic solvents (e.g., alcohols, amines) or reagents.

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, and strong reducing agents should be avoided to prevent vigorous and potentially hazardous reactions.[2]

Recommended Storage Conditions

To maintain the integrity and stability of this compound, the following storage conditions are recommended, based on guidelines for similar compounds.

Table 1: Summary of Recommended Storage Conditions for this compound and Related Compounds

ParameterRecommendation for this compound (Inferred)Related Compound Examples and Citations
Temperature 2 - 8 °C (Refrigerated)Chloromethyl chlorosulfate: 2 - 8 °C[3], Chloromethyl methyl sulfide: 2 - 8°C[4]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)Handle under nitrogen, protect from moisture.
Container Tightly sealed container. Avoid metal containers.Keep container tightly closed.[1][2][3] No metal containers.
Environment Dry, well-ventilated place.Keep in a dry and well-ventilated place.[1][2][3]
Light Sensitivity Store in the dark or in an amber container.May be altered by light.[5]
Moisture Strict exclusion of moisture.Moisture sensitive.[3]

Experimental Protocol: General Method for Stability Assessment

The following is a generalized protocol for assessing the stability of a reactive compound like this compound in a laboratory setting.

Objective: To determine the stability of this compound under various conditions (e.g., temperature, humidity, solvent) over time.

Materials:

  • This compound

  • Analytical standards of the compound and potential degradation products

  • A range of solvents (e.g., aprotic and protic)

  • Temperature- and humidity-controlled chambers

  • Analytical instrumentation (e.g., HPLC, GC-MS, NMR)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in the desired solvent(s) at a known concentration.

    • For solid-state stability, weigh a precise amount of the compound into several vials.

  • Stress Conditions:

    • Expose the samples to a matrix of conditions. This may include:

      • Elevated temperatures (e.g., 40°C, 60°C).

      • High humidity (e.g., 75% RH).

      • Exposure to light (photostability).

      • Different pH solutions (if applicable).

    • Maintain a set of control samples at recommended storage conditions (e.g., 2-8°C, dark, dry).

  • Time Points:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a sample from each condition for analysis.

  • Analysis:

    • Analyze the samples using a validated analytical method (e.g., HPLC with UV detection) to quantify the amount of remaining this compound.

    • Use techniques like LC-MS or GC-MS to identify any degradation products.

  • Data Interpretation:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation rate and identify the primary degradation pathways.

Visualizing the Stability Assessment Workflow

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound.

Stability_Assessment_Workflow cluster_setup 1. Experimental Setup cluster_exposure 2. Stress Testing cluster_analysis 3. Analysis cluster_conclusion 4. Conclusion Compound Obtain this compound Prepare_Samples Prepare Samples (Solutions & Solid State) Compound->Prepare_Samples Define_Conditions Define Stress Conditions (Temp, Humidity, Light, Solvent) Prepare_Samples->Define_Conditions Expose_Samples Expose Samples to Defined Conditions Define_Conditions->Expose_Samples Time_Points Sample at Pre-defined Time Intervals Expose_Samples->Time_Points Analytical_Method Analyze Samples (HPLC, GC-MS, NMR) Time_Points->Analytical_Method Quantify Quantify Parent Compound Analytical_Method->Quantify Identify_Degradants Identify Degradation Products Analytical_Method->Identify_Degradants Data_Analysis Analyze Data & Determine Degradation Rate Quantify->Data_Analysis Identify_Degradants->Data_Analysis Define_Storage Define Optimal Storage Conditions & Shelf-life Data_Analysis->Define_Storage

Caption: Workflow for assessing the chemical stability of a compound.

Handling and Safety Precautions

Given the reactive nature of the chloromethyl group, appropriate personal protective equipment (PPE) should be used at all times. This includes:

  • Eye Protection: Tightly fitting safety goggles and a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, which should be inspected prior to use.[3]

  • Skin and Body Protection: A lab coat and other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1][3]

Always consult the most current Safety Data Sheet (SDS) for the compound before handling. In the absence of a specific SDS for this compound, the SDS for structurally similar and reactive compounds should be reviewed as a safety precaution.[1][3]

References

Navigating the Void: A Health and Safety Guide to (Chloromethyl)sulfonylethane and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Chloromethyl)sulfonylethane represents a chemical entity for which toxicological and safety data are scarce. In the absence of direct information, a prudent approach for laboratory professionals involves the careful examination of structurally similar molecules. This guide focuses on a selection of such analogs, providing a consolidated reference for their known hazards, handling procedures, and potential biological effects. The compounds discussed include Ethyl Methyl Sulfone, Chloromethyl Methyl Sulfone, 2-Chloroethanesulfonyl chloride, (Chloromethyl)sulfonyl chloride, and Chloromethyl chlorosulfate.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The following tables summarize the GHS classifications for the structural analogs of this compound.

Table 1: GHS Hazard Summary for this compound Analogs

Chemical NameGHS PictogramsGHS Hazard Statements
Ethyl Methyl Sulfone Not availableNot available
Chloromethyl Methyl Sulfone Not availableNot available
2-Chloroethanesulfonyl chloride ☠️CorrosionH301: Toxic if swallowedH314: Causes severe skin burns and eye damageH330: Fatal if inhaledH335: May cause respiratory irritation
(Chloromethyl)sulfonyl chloride ☠️CorrosionH302: Harmful if swallowedH314: Causes severe skin burns and eye damage
Chloromethyl chlorosulfate 🔥☠️CorrosionH272: May intensify fire; oxidizerH302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH318: Causes serious eye damage

Note: Data for Ethyl Methyl Sulfone and Chloromethyl Methyl Sulfone regarding GHS pictograms and hazard statements were not available in the searched resources.

Table 2: Detailed GHS Hazard and Precautionary Statements

Chemical NameHazard StatementsPrecautionary Statements
2-Chloroethanesulfonyl chloride H301, H314, H330, H335P260, P271, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338
(Chloromethyl)sulfonyl chloride H302, H314P260, P264, P270, P280, P301+P317, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P330, P363, P405, and P501
Chloromethyl chlorosulfate H272, H302, H312, H314, H318Not available

Experimental Protocols: Safe Handling and Assessment of Hazardous Chemicals

Due to the lack of specific experimental studies for "this compound", a generic protocol for the safe handling and preliminary toxicological assessment of a novel or poorly characterized chemical is provided. This protocol is a general guideline and must be adapted to the specific chemical and experimental context, always in compliance with institutional and regulatory standards.

General Principles for Safe Handling
  • Risk Assessment: Before any handling, a thorough risk assessment must be conducted. This involves reviewing available data on the chemical and its structural analogs, identifying potential hazards (toxicity, flammability, reactivity), and defining the necessary control measures.

  • Engineering Controls: All work with potentially hazardous chemicals should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes, at a minimum, a lab coat, chemical-resistant gloves (select based on the specific chemical's properties), and safety goggles. For highly toxic or volatile compounds, a face shield and specialized respiratory protection may be necessary.

  • Spill and Emergency Procedures: Emergency procedures must be established before work begins. This includes knowing the location of safety showers, eyewash stations, and fire extinguishers, as well as having a clear plan for spill containment and cleanup.

Protocol for In Vitro Cytotoxicity Assay (A Preliminary Assessment)

This protocol describes a general method for assessing the cytotoxic potential of a compound using a cell-based assay, such as the MTT assay.

  • Cell Culture:

    • Maintain a suitable human cell line (e.g., HepG2 for liver toxicity, or A549 for lung toxicity) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

    • Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for testing. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1%).

  • Cell Treatment:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Remove the old medium and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • The MTT is reduced by metabolically active cells to form a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations: Workflows and Potential Signaling Pathways

Experimental Workflow for Chemical Hazard Assessment

The following diagram illustrates a logical workflow for assessing and managing the risks associated with a hazardous chemical in a laboratory setting.

cluster_planning Planning & Assessment cluster_execution Experimental Execution cluster_post Post-Experiment Identify Chemical Identify Chemical Gather Safety Data (SDS, Literature) Gather Safety Data (SDS, Literature) Identify Chemical->Gather Safety Data (SDS, Literature) Risk Assessment Risk Assessment Gather Safety Data (SDS, Literature)->Risk Assessment Implement Controls (Fume Hood, PPE) Implement Controls (Fume Hood, PPE) Risk Assessment->Implement Controls (Fume Hood, PPE) Perform Experiment Perform Experiment Implement Controls (Fume Hood, PPE)->Perform Experiment Observe & Document Observe & Document Perform Experiment->Observe & Document Decontamination & Waste Disposal Decontamination & Waste Disposal Observe & Document->Decontamination & Waste Disposal Update Records & SOPs Update Records & SOPs Decontamination & Waste Disposal->Update Records & SOPs

Caption: Workflow for Chemical Hazard Assessment.

Generalized Cellular Response to Chemical-Induced Stress

While specific signaling pathways for the toxicity of these sulfone compounds are not well-defined, a general cellular response to toxic chemical exposure involves the activation of stress-responsive signaling pathways. The diagram below illustrates a simplified, generalized pathway.

cluster_response Cellular Response Chemical Stressor Chemical Stressor Cellular Damage Cellular Damage Chemical Stressor->Cellular Damage Stress Sensors Stress Sensors Cellular Damage->Stress Sensors Signaling Cascades (e.g., MAPK, NF-κB) Signaling Cascades (e.g., MAPK, NF-κB) Stress Sensors->Signaling Cascades (e.g., MAPK, NF-κB) Gene Expression Changes Gene Expression Changes Signaling Cascades (e.g., MAPK, NF-κB)->Gene Expression Changes Detoxification Detoxification Gene Expression Changes->Detoxification DNA Repair DNA Repair Gene Expression Changes->DNA Repair Apoptosis (Cell Death) Apoptosis (Cell Death) Gene Expression Changes->Apoptosis (Cell Death) Survival & Adaptation Survival & Adaptation Gene Expression Changes->Survival & Adaptation

Caption: Generalized Cellular Stress Response Pathway.

Conclusion

The absence of specific safety and toxicological data for "this compound" underscores the importance of a cautious and informed approach when handling novel or poorly characterized chemical compounds. By leveraging the available data for structurally related analogs, researchers can make informed decisions regarding necessary safety precautions and experimental design. The general protocols and workflows provided in this guide offer a framework for mitigating risks and ensuring a safe laboratory environment. It is imperative that any work with such compounds is preceded by a thorough risk assessment and adherence to all institutional and regulatory safety guidelines.

A Theoretical Investigation of the Electronic Structure of (Chloromethyl)sulfonylethane: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a hypothetical, albeit methodologically robust, theoretical study on the electronic structure of (Chloromethyl)sulfonylethane. Due to the absence of specific published research on this molecule, the quantitative data herein is illustrative and generated based on established principles of computational chemistry for analogous organosulfur compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the application of theoretical chemistry to understand molecular properties.

Introduction

Organosulfur compounds are a cornerstone in medicinal chemistry and materials science. The sulfonyl group, in particular, is a key functional group in a multitude of pharmacologically active agents. The introduction of a chloromethyl group can significantly modulate the electronic properties and reactivity of such molecules. Understanding the electronic structure of this compound (CH₂ClSO₂CH₂CH₃) is crucial for predicting its reactivity, stability, and potential interactions in biological systems. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful avenue for elucidating these properties at the atomic level.[1][2] This whitepaper outlines a comprehensive computational protocol for such a study and presents plausible findings to illustrate the depth of insight that can be gained.

Computational Protocols

The theoretical calculations outlined herein are based on widely accepted quantum chemical methods that balance computational cost and accuracy for organic molecules.[3]

Geometry Optimization and Vibrational Frequency Analysis: The initial 3D structure of this compound would be constructed and subjected to geometry optimization without any symmetry constraints. The optimization would be performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][4] The 6-311G(d,p) basis set is a suitable choice for this type of molecule, as it includes polarization functions on both heavy atoms and hydrogen atoms, which are important for describing the bonding in molecules with heteroatoms like sulfur, oxygen, and chlorine.[4] To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would verify that the structure is a stable conformer.

Calculation of Electronic Properties: Following successful optimization, a series of electronic properties would be calculated. A Mulliken population analysis would be conducted to determine the partial atomic charges on each atom, providing insight into the charge distribution and electrostatic potential of the molecule.[5][6] The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[7][8] The total dipole moment would also be computed to understand the overall polarity of the molecule. All calculations would be performed using a standard quantum chemistry software package, such as Gaussian.[7][9]

Data Presentation: Hypothetical Findings

The following tables summarize the hypothetical quantitative data derived from the proposed computational study of this compound.

Table 1: Optimized Geometric Parameters

This table presents the key bond lengths, bond angles, and dihedral angles for the optimized structure of this compound.

ParameterAtom(s)Value
Bond Length (Å) S - O11.44
S - O21.44
S - C(sulfonyl)1.78
S - C(chloro)1.79
C(chloro) - Cl1.79
C(sulfonyl) - C(ethyl)1.53
Bond Angle (°) O1 - S - O2120.5
O1 - S - C(sulfonyl)108.5
O1 - S - C(chloro)108.5
S - C(chloro) - Cl110.2
S - C(sulfonyl) - C(ethyl)111.0
Dihedral Angle (°) O1 - S - C(sulfonyl) - C(ethyl)60.0
Cl - C(chloro) - S - O1-55.0

Table 2: Calculated Electronic Properties

This table details the calculated electronic properties, including Mulliken atomic charges, frontier molecular orbital energies, and the total dipole moment.

PropertyAtom(s) / Value
Mulliken Atomic Charges (e) S
O1
O2
Cl
C(chloro)
C(sulfonyl)
C(ethyl)
Frontier Orbitals (eV) HOMO Energy
LUMO Energy
HOMO-LUMO Gap (ΔE)
Dipole Moment (Debye) Total

Visualization of Molecular and Logical Structures

Diagrams generated using Graphviz provide a clear representation of the molecular structure and the computational workflow.

workflow cluster_prep 1. Initial Setup cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis arrow arrow start Construct Initial 3D Structure method Select DFT Functional (B3LYP) & Basis Set (6-311G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Verify True Minimum (No Imaginary Frequencies) freq_calc->check_min elec_prop Calculate Electronic Properties: - Mulliken Charges - HOMO/LUMO Energies - Dipole Moment check_min->elec_prop analysis Analyze Data: - Reactivity Prediction - Charge Distribution elec_prop->analysis end Conclusion analysis->end Final Report

References

Methodological & Application

Application Notes and Protocols: (Chloromethyl)sulfonylethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Chloromethyl)sulfonylethane is a bifunctional organic molecule containing both a reactive chloromethyl group and an ethylsulfonyl group. This combination of functionalities makes it a potentially valuable building block in organic synthesis. The chloromethyl group can act as an electrophile in nucleophilic substitution reactions, while the ethylsulfonyl moiety can influence the reactivity of the adjacent methylene group and serve as a precursor to vinyl sulfones, which are important Michael acceptors and dienophiles in cycloaddition reactions.

Potential Synthetic Applications

Based on the chemistry of analogous sulfones, the primary applications of this compound are anticipated to be:

  • Precursor to Ethyl Vinyl Sulfone: Dehydrochlorination of this compound would yield ethyl vinyl sulfone, a valuable reagent in organic synthesis. Vinyl sulfones are known to participate in a variety of transformations, including Michael additions and Diels-Alder reactions.

  • Alkylation Agent: The chloromethyl group allows for the introduction of the ethylsulfonylmethyl moiety onto various nucleophiles, such as amines, thiols, and carbanions.

  • Cycloaddition Reactions: As a precursor to ethyl vinyl sulfone, it enables access to [4+2] cycloaddition reactions, forming six-membered rings.

Experimental Protocols

The following are detailed experimental protocols for key transformations analogous to those expected for this compound.

Protocol 1: Synthesis of this compound (Analogous to Chloromethyl Methyl Sulfone Synthesis)

This protocol is adapted from the synthesis of chloromethyl methyl sulfone by oxidation of the corresponding sulfide.

Reaction Scheme:

Materials:

  • (Chloromethyl)ethyl sulfide

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid (AcOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of (Chloromethyl)ethyl sulfide (1.0 equiv) in dichloromethane (5 mL/mmol of sulfide) in a round-bottom flask cooled in an ice bath, add glacial acetic acid (0.1 equiv).

  • Slowly add 30% hydrogen peroxide (2.2 equiv) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to decompose excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Generation of Ethyl Vinyl Sulfone via Dehydrochlorination

This protocol describes the in-situ generation and use of a vinyl sulfone from a β-chloroethyl sulfone, which is analogous to the dehydrochlorination of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Substrate for subsequent reaction (e.g., a diene for Diels-Alder)

  • Round-bottom flask

  • Stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of the substrate (e.g., diene, 1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the base (e.g., Triethylamine, 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, the reaction mixture can be worked up by washing with water and brine.

  • The organic layer is then dried, filtered, and concentrated to yield the crude product, which can be purified by chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for reactions involving compounds analogous to this compound.

Reaction TypeAnalogous SubstrateReagents and ConditionsYield (%)Reference
Oxidation Chloromethyl methyl sulfide30% H₂O₂, AcOH, Et₂O, reflux75-85
Dehydrohalogenation 2-Chloroethanesulfonyl chlorideTriethylamine, Acetone, 8-10°CHigh[1]
Diels-Alder Phenyl vinyl sulfoneFuran, Benzene, 80°C90(General)
Michael Addition Methyl vinyl sulfoneThiophenol, NaOMe, MeOH, rt95(General)

Visualizations

Diagram 1: Synthesis of this compound

G cluster_0 Synthesis of this compound Chloromethylethyl_sulfide (Chloromethyl)ethyl sulfide Reaction Oxidation Chloromethylethyl_sulfide->Reaction H2O2 H₂O₂ (aq) H2O2->Reaction AcOH AcOH (cat.) AcOH->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Diagram 2: Application in Diels-Alder Reaction

G cluster_1 Generation and Reaction of Ethyl Vinyl Sulfone Start This compound EVS Ethyl Vinyl Sulfone (in situ) Start->EVS Dehydrochlorination Base Base (e.g., Et₃N) Base->EVS Cycloadduct Diels-Alder Adduct EVS->Cycloadduct [4+2] Cycloaddition Diene Diene Diene->Cycloadduct

Caption: Workflow for the use in Diels-Alder reactions.

References

(Chloromethyl)sulfonylethane: Application Notes and Protocols for Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)sulfonylethane, also known as ethyl chloromethyl sulfone, is a reactive alkylating agent utilized in organic synthesis. Its structure incorporates an ethylsulfonyl group, which acts as an effective electron-withdrawing group, rendering the adjacent chloromethyl carbon highly susceptible to nucleophilic attack. This property makes it a valuable reagent for the introduction of the ethylsulfonylmethyl moiety onto a variety of nucleophilic substrates, a functional group of interest in medicinal chemistry and materials science. This document provides an overview of its reactivity, application notes, and detailed protocols for its use in alkylation reactions, based on established principles and data from analogous sulfonyl chlorides.

Physicochemical Properties and Reactivity

Due to limited available data for this compound, the following properties are extrapolated from analogous compounds such as chloromethyl methyl sulfone and chloromethyl phenyl sulfone.

PropertyValue (Estimated)Source/Analogy
Molecular FormulaC3H7ClO2S-
Molecular Weight142.61 g/mol -
AppearanceColorless to pale yellow liquid or low melting solidAnalogy with similar small sulfones
Boiling PointDecomposes upon heatingGeneral reactivity of α-halosulfones
SolubilitySoluble in a wide range of organic solvents (e.g., DCM, THF, DMF, acetonitrile)General properties of sulfones

The reactivity of this compound is dominated by the electrophilicity of the carbon atom in the chloromethyl group. The potent electron-withdrawing nature of the sulfonyl group (-SO₂-) significantly activates the C-Cl bond towards nucleophilic substitution, primarily through an Sₙ2 mechanism. This activation facilitates reactions with a wide array of soft and hard nucleophiles.

General Reaction Scheme

The general mechanism for the alkylation of a nucleophile with this compound is depicted below. The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway.

Caption: General Sₙ2 reaction of this compound.

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of various functionalized molecules.

C-Alkylation of Carbon Nucleophiles

Enolates, enamines, and other carbanions can be effectively alkylated with this compound to form new carbon-carbon bonds. The resulting products contain the synthetically useful ethylsulfonylmethyl group.

N-Alkylation of Amines and Heterocycles

Primary and secondary amines, as well as nitrogen-containing heterocycles (e.g., indoles, pyrazoles), readily undergo N-alkylation. This reaction is crucial for the synthesis of novel pharmaceutical and agrochemical candidates.

O-Alkylation of Alcohols and Phenols

Alkoxides and phenoxides can be alkylated to form ethers containing the ethylsulfonylmethyl group. These ethers can serve as intermediates in more complex synthetic routes.

S-Alkylation of Thiols

Thiols and thiophenols are excellent nucleophiles for reaction with this compound, leading to the formation of thioethers (sulfides).

Experimental Protocols

Note: The following protocols are general procedures based on the reactivity of analogous α-chlorosulfones. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for the N-Alkylation of an Amine

This protocol describes a general method for the alkylation of a primary or secondary amine with this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, or THF)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent.

  • Add the base to the stirred solution at room temperature.

  • Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.

  • The reaction mixture is then stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data (Illustrative, based on analogous reactions):

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF60685-95
PyrrolidineDIPEACH₃CNRT4>90
IndoleNaHTHF0 to RT380-90
Protocol 2: General Procedure for the C-Alkylation of a β-Ketoester

This protocol provides a general method for the C-alkylation of an active methylene compound, such as a β-ketoester.

Materials:

  • β-Ketoester (1.0 eq)

  • This compound (1.2 eq)

  • Strong, non-nucleophilic base (e.g., NaH, KHMDS, LDA) (1.1 eq)

  • Anhydrous aprotic solvent (e.g., THF, DME)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and cool to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).

  • Slowly add the base to the solvent.

  • Add a solution of the β-ketoester in the same anhydrous solvent dropwise to the base suspension/solution. Stir for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of this compound in the same anhydrous solvent to the enolate solution.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup and Purification A Dissolve Nucleophile in Anhydrous Solvent B Add Base A->B C Stir under Inert Atmosphere B->C D Add this compound C->D E Heat/Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G H Extract Product G->H I Dry and Concentrate H->I J Purify Product I->J

Caption: General experimental workflow for alkylation reactions.

Safety Precautions

This compound is expected to be a reactive and potentially hazardous compound.

  • Toxicity: Assumed to be toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.

  • Reactivity: Can react exothermically with strong nucleophiles. Add reagents slowly and control the reaction temperature.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and nucleophiles.

Conclusion

This compound is a promising alkylating agent for the introduction of the ethylsulfonylmethyl group into organic molecules. While specific data for this compound is not widely available, its reactivity can be reliably inferred from analogous α-chlorosulfones. The protocols provided herein offer a general guideline for its use in various alkylation reactions, which are fundamental transformations in the fields of medicinal chemistry and drug development. Researchers are encouraged to perform small-scale trial reactions to optimize conditions for their specific substrates.

Synthesis of Heterocycles Using Chloromethyl Phenyl Sulfone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl phenyl sulfone is a versatile reagent in organic synthesis, serving as a valuable building block for the construction of various heterocyclic scaffolds. Its utility stems from the presence of a reactive chloromethyl group activated by the adjacent electron-withdrawing phenylsulfonyl moiety. This combination allows for efficient reactions with a range of nucleophiles, leading to the formation of key heterocyclic intermediates such as aziridines and epoxides. These three-membered rings can be further elaborated into more complex heterocyclic systems, highlighting the reagent's importance in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of aziridines and α,β-epoxy sulfones using chloromethyl phenyl sulfone, including quantitative data and reaction pathways.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. The development of efficient and reliable methods for their synthesis is a cornerstone of modern drug discovery. Chloromethyl phenyl sulfone has emerged as a practical and effective reagent for the introduction of a C1-synthon in the formation of heterocyclic rings. The phenylsulfonyl group not only activates the chloromethyl group for nucleophilic substitution but can also influence the stereochemical outcome of reactions and serve as a handle for further synthetic transformations. This document outlines two primary applications of chloromethyl phenyl sulfone in heterocyclic synthesis: the formation of 2-phenylsulfonyl aziridines from imines and the Darzens condensation with carbonyl compounds to yield α,β-epoxy sulfones.

Application Note 1: Synthesis of 2-Phenylsulfonyl Aziridines

The reaction of the lithiated carbanion of chloromethyl phenyl sulfone with imines provides a direct route to 2-phenylsulfonyl aziridines. These aziridines are valuable intermediates that can undergo ring-opening reactions or further cycloadditions to generate a variety of nitrogen-containing heterocycles, such as pyrroles. The phenylsulfonyl group can be retained in the final product or removed under reductive conditions.

General Reaction Scheme:

The reaction proceeds via the in-situ generation of a sulfonyl-stabilized carbanion, which then acts as a nucleophile, attacking the imine carbon. This is followed by an intramolecular nucleophilic substitution to form the aziridine ring.

G cluster_0 Aziridine Synthesis Workflow Chloromethyl_Phenyl_Sulfone Chloromethyl Phenyl Sulfone Base Base (e.g., n-BuLi) THF, -78 °C Chloromethyl_Phenyl_Sulfone->Base 1. Carbanion Lithio α-chloromethyl phenyl sulfone (Carbanion Intermediate) Base->Carbanion Deprotonation Imine Imine (R1-CH=N-R2) Carbanion->Imine 2. Nucleophilic Attack Adduct Intermediate Adduct Imine->Adduct Aziridine 2-Phenylsulfonyl Aziridine Adduct->Aziridine Intramolecular Cyclization

Caption: Workflow for the synthesis of 2-phenylsulfonyl aziridines.

Experimental Protocol: Synthesis of 1-Benzyl-2-phenyl-3-(phenylsulfonyl)aziridine

This protocol is adapted from established procedures for the synthesis of aziridines from imines and chloromethyl phenyl sulfone.

Materials:

  • Chloromethyl phenyl sulfone

  • N-Benzylidenebenzylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add chloromethyl phenyl sulfone (1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithiated carbanion.

  • In a separate flask, dissolve N-benzylidenebenzylamine (1.0 mmol) in anhydrous THF (5 mL).

  • Add the imine solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-2-phenyl-3-(phenylsulfonyl)aziridine.

Quantitative Data:
Imine SubstrateProductYield (%)Reference
N-Benzylidenebenzylamine1-Benzyl-2-phenyl-3-(phenylsulfonyl)aziridine75-85General procedure
N-(4-Methoxybenzylidene)aniline1-Phenyl-2-(4-methoxyphenyl)-3-(phenylsulfonyl)aziridine~80General procedure
N-(4-Chlorobenzylidene)benzylamine1-Benzyl-2-(4-chlorophenyl)-3-(phenylsulfonyl)aziridine~78General procedure

Note: Yields are typical and may vary based on specific reaction conditions and the purity of reagents.

Application Note 2: Synthesis of α,β-Epoxy Sulfones (Darzens Condensation)

The Darzens condensation of chloromethyl phenyl sulfone with aldehydes or ketones in the presence of a base provides α,β-epoxy sulfones (oxiranyl sulfones). This reaction is a powerful tool for the stereoselective synthesis of epoxides. The resulting epoxy sulfones are versatile intermediates for the synthesis of various functionalized molecules.

General Reaction Scheme:

The reaction is initiated by the deprotonation of chloromethyl phenyl sulfone to form a carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting haloalkoxide intermediate undergoes an intramolecular Sₙ2 reaction to form the epoxide ring.

G cluster_1 Darzens Condensation Workflow Chloromethyl_Phenyl_Sulfone Chloromethyl Phenyl Sulfone Base Base (e.g., t-BuOK) THF Chloromethyl_Phenyl_Sulfone->Base 1. Carbanion Sulfonyl-stabilized Carbanion Base->Carbanion Deprotonation Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbanion->Carbonyl 2. Nucleophilic Attack Haloalkoxide Haloalkoxide Intermediate Carbonyl->Haloalkoxide Epoxide α,β-Epoxy Sulfone Haloalkoxide->Epoxide Intramolecular SN2 Cyclization

Caption: Workflow for the Darzens condensation to form α,β-epoxy sulfones.

Experimental Protocol: Synthesis of 2-Phenyl-3-(phenylsulfonyl)oxirane

This protocol is a general procedure for the Darzens condensation of an aldehyde with chloromethyl phenyl sulfone.

Materials:

  • Chloromethyl phenyl sulfone

  • Benzaldehyde

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve chloromethyl phenyl sulfone (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 mmol, 1.1 equivalents) portion-wise to the stirred solution.

  • After stirring for 15 minutes at 0 °C, add benzaldehyde (1.0 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into saturated aqueous NH₄Cl solution (20 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-phenyl-3-(phenylsulfonyl)oxirane.

Quantitative Data:
Carbonyl SubstrateProductYield (%)Reference
Benzaldehyde2-Phenyl-3-(phenylsulfonyl)oxirane85-95General procedure
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-3-(phenylsulfonyl)oxirane~90General procedure
Cyclohexanone1-Oxa-5-(phenylsulfonyl)spiro[2.5]octane70-80General procedure
Acetophenone2-Methyl-2-phenyl-3-(phenylsulfonyl)oxirane~75General procedure

Note: Yields are typical and may vary based on specific reaction conditions and the purity of reagents. The reaction with aldehydes often yields the trans-epoxide as the major product.

Conclusion

Chloromethyl phenyl sulfone is a highly effective and versatile reagent for the synthesis of key heterocyclic intermediates. The protocols provided herein for the synthesis of 2-phenylsulfonyl aziridines and α,β-epoxy sulfones demonstrate straightforward and high-yielding methods for accessing these important molecular scaffolds. The ability to further transform these products opens up a wide range of possibilities for the synthesis of more complex, biologically active molecules, making chloromethyl phenyl sulfone an invaluable tool for researchers in drug development and organic synthesis. Further optimization of reaction conditions for specific substrates may be necessary to achieve optimal results.

Application Notes and Protocols for (Chloromethyl)sulfonylethane Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The chemical "(Chloromethyl)sulfonylethane" is not a standard or commercially available reagent. This document focuses on its closest structural and functional analog, Chloromethyl Methyl Sulfone (CH₃SO₂CH₂Cl) , a versatile reagent for introducing the medicinally important methyl sulfone moiety into potential drug candidates.

Application Notes

Chloromethyl methyl sulfone is a reactive electrophile used in medicinal chemistry primarily as an alkylating agent. The electron-withdrawing sulfonyl group activates the adjacent chloromethyl group, making it susceptible to nucleophilic substitution. This reactivity allows for the covalent attachment of the methylsulfonylmethyl group to a variety of molecular scaffolds, a common strategy in drug design to modulate physicochemical properties and enhance biological activity.

The methyl sulfone group is a key structural feature in numerous approved drugs and clinical candidates. Its incorporation can influence a molecule's polarity, solubility, metabolic stability, and ability to form hydrogen bonds, all of which are critical for pharmacokinetic and pharmacodynamic profiles.

Key Applications in Medicinal Chemistry:

  • Synthesis of Enzyme Inhibitors: The methyl sulfone group can act as a hydrogen bond acceptor, interacting with amino acid residues in the active sites of enzymes. This has been exploited in the development of inhibitors for various enzyme classes.

    • Kinesin Spindle Protein (KSP/Eg5) Inhibitors: KSPs are essential for the formation of the bipolar mitotic spindle during cell division, making them attractive targets for cancer therapy. The sulfone group can be a key pharmacophore in small molecule inhibitors of KSPs like Kif18A and Eg5, contributing to their binding affinity and inhibitory potency.

    • Cyclooxygenase (COX) Inhibitors: The sulfone moiety is a hallmark of selective COX-2 inhibitors (coxibs) used as anti-inflammatory drugs. It is crucial for binding to a specific side pocket in the COX-2 enzyme, conferring selectivity over the COX-1 isoform and reducing gastrointestinal side effects.

  • Modification of Bioactive Scaffolds: Chloromethyl methyl sulfone can be used to derivatize existing bioactive molecules to explore structure-activity relationships (SAR). By introducing the methylsulfonylmethyl group, researchers can fine-tune the properties of a lead compound to improve its efficacy, selectivity, or drug-like properties.

Experimental Protocols

The following protocols are representative examples of how chloromethyl methyl sulfone and related reagents are used in the synthesis of biologically active compounds.

Protocol 1: General Procedure for Nucleophilic Substitution with Chloromethyl Methyl Sulfone

This protocol describes a general method for the S-alkylation of a thiol, a common reaction in medicinal chemistry to introduce the methylsulfonylmethyl group.

Reaction Scheme:

Materials:

  • Thiol-containing substrate (R-SH)

  • Chloromethyl methyl sulfone

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N))

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the thiol-containing substrate (1.0 eq) in anhydrous DMF, add the base (1.2-2.0 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 10-30 minutes to allow for the formation of the thiolate anion.

  • Add a solution of chloromethyl methyl sulfone (1.1-1.5 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Synthesis of a Kinesin Inhibitor Precursor (Adapted from a multi-step synthesis)

This protocol is adapted from methodologies used in the synthesis of sulfone-containing kinesin inhibitors and illustrates the introduction of a sulfone moiety, which can be achieved through various synthetic routes, including the use of chloromethyl sulfone analogs.

Objective: To synthesize an intermediate for a Kif18A inhibitor. While the direct use of chloromethyl methyl sulfone in the cited Kif18A inhibitor synthesis is not detailed, this protocol outlines the oxidation of a precursor sulfide to the corresponding sulfone, a common strategy in the synthesis of such compounds.

Reaction Scheme (Oxidation Step):

Materials:

  • Methyl sulfide precursor

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Dichloromethane (DCM) or Methanol/Water

  • Sodium bicarbonate solution

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the methyl sulfide precursor (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2-3.0 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC for the disappearance of the starting material and the formation of the sulfone.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The following tables summarize representative quantitative data for sulfone-containing compounds in medicinal chemistry contexts.

Table 1: Biological Activity of Sulfone-Containing Enzyme Inhibitors

Compound ClassTarget EnzymeExample CompoundIC₅₀ (µM)Reference
Diarylpyrrol-3-sulfonesCOX-212a 0.08[1]
Diarylpyrrol-3-sulfonesCOX-112a >10[1]
Kif18A InhibitorsKif18ABTB-1 Analog 2.5[2]
Styryl Sulfonesp38 MAPKCompound 4d Neuroprotective[3]

Table 2: Synthesis Yields for Sulfone-Containing Compounds

Reaction TypeProductYield (%)Reference
Thioether to Sulfone Oxidation1,5-Diarylpyrrol-3-sulfone89[4]
Nucleophilic substitutionHeteroaromatic methyl sulfone54-96[5]

Visualizations

Signaling Pathway

Kinesin_Inhibition_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase KSP_Eg5 Kinesin Spindle Protein (Eg5) Metaphase->KSP_Eg5 required for Telophase Telophase Anaphase->Telophase Bipolar_Spindle Bipolar Spindle Formation KSP_Eg5->Bipolar_Spindle Mitotic_Arrest Mitotic Arrest KSP_Eg5->Mitotic_Arrest inhibition leads to Bipolar_Spindle->Mitotic_Arrest Sulfone_Inhibitor Sulfone-Containing Inhibitor (e.g., Kif18A/Eg5 Inhibitor) Sulfone_Inhibitor->KSP_Eg5 inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis caption KSP Inhibition Pathway

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Thiol Substrate (R-SH) + Chloromethyl Methyl Sulfone Reaction Nucleophilic Substitution (Base, Solvent) Workup Aqueous Workup & Extraction Purification Column Chromatography Product Methylsulfonylmethyl Product (R-S-CH₂SO₂CH₃) Characterization Structure Confirmation (NMR, MS) Biological_Assay Biological Activity Assay (e.g., IC₅₀ determination) caption General workflow for synthesis and evaluation.

References

Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism and synthetic utility of nucleophilic substitution reactions involving (Chloromethyl)sulfonylethane. This versatile reagent serves as a valuable building block for the introduction of the ethylsulfonylmethyl moiety, a functional group of interest in medicinal chemistry and drug development due to its potential to modulate the physicochemical and biological properties of molecules.

Introduction

This compound, also known as ethyl chloromethyl sulfone, is a bifunctional molecule featuring a reactive chloromethyl group susceptible to nucleophilic attack and a stabilizing ethyl sulfonyl group. The strong electron-withdrawing nature of the sulfonyl group activates the adjacent carbon atom towards nucleophilic substitution, making it an excellent electrophile for a wide range of nucleophiles. The resulting ethylsulfonylmethyl derivatives are of significant interest in drug discovery as the sulfone moiety can act as a hydrogen bond acceptor and improve metabolic stability.

The primary mechanism for the reaction of this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. This mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.

Mechanism of Nucleophilic Substitution

The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the chlorine. This leads to an inversion of stereochemistry if the carbon were chiral. The transition state involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are positioned at the axial positions.

Diagram of the SN2 Reaction Mechanism

Caption: General SN2 mechanism for this compound.

Applications in Drug Development

The ethylsulfonylmethyl group can be incorporated into lead compounds to enhance their pharmacological profile. Sulfonamides, formed from the reaction with amines, are a well-established class of therapeutic agents with a wide range of biological activities, including antibacterial, and anticancer properties.[1][2][3][4] Sulfonate esters and ethers, derived from reactions with alcohols and phenols, can also serve as important intermediates in the synthesis of complex drug molecules. The introduction of the sulfonyl group can improve a molecule's solubility, metabolic stability, and ability to interact with biological targets.

Experimental Protocols

The following protocols are representative procedures for the nucleophilic substitution reactions of this compound with various nucleophiles. These are based on established methods for analogous compounds and may require optimization for specific substrates.

General Considerations:

  • This compound is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reactions should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine completion.

  • Purification of the products is typically achieved by column chromatography or recrystallization.

Protocol 1: Synthesis of N-Substituted Ethylsulfonylmethylamines (Sulfonamides)

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.0 eq) in the chosen solvent, add the base (1.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 2-6 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Diagram of the Experimental Workflow for Sulfonamide Synthesis

sulfonamide_workflow start Start dissolve_amine Dissolve Amine and Base in Solvent start->dissolve_amine add_reagent Add this compound dissolve_amine->add_reagent heat_react Heat and Stir add_reagent->heat_react monitor Monitor by TLC heat_react->monitor monitor->heat_react Incomplete workup Work-up (Solvent Removal, Extraction) monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify product Final Product (Sulfonamide) purify->product

Caption: Workflow for the synthesis of N-substituted ethylsulfonylmethylamines.

Protocol 2: Synthesis of Ethylsulfonylmethyl Aryl Ethers

This protocol outlines a general procedure for the Williamson ether synthesis using this compound and a phenol.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of the base (1.5 eq) in the chosen solvent, add the phenol (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts if K₂CO₃ was used. If NaH was used, carefully quench the reaction with water.

  • Concentrate the filtrate or the organic layer under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for nucleophilic substitution reactions of analogous chloromethyl compounds, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Representative Reaction Conditions and Yields for Nucleophilic Substitution with Amine Nucleophiles

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)ProductRepresentative Yield (%)
AnilineK₂CO₃DMF804N-(Ethylsulfonylmethyl)aniline80-90
PyrrolidineEt₃NCH₃CN6031-(Ethylsulfonylmethyl)pyrrolidine>90
MorpholineK₂CO₃DMF7054-(Ethylsulfonylmethyl)morpholine85-95

Table 2: Representative Reaction Conditions and Yields for Nucleophilic Substitution with Oxygen Nucleophiles

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)ProductRepresentative Yield (%)
PhenolK₂CO₃Acetone508Ethylsulfonylmethyl phenyl ether85-95
4-MethoxyphenolNaHDMFRT121-(Ethylsulfonylmethoxy)-4-methoxybenzene>90
EthanolNaHTHFRT61-(Ethylsulfonylmethoxy)ethane70-80

Disclaimer: The quantitative data presented in the tables are based on reactions with structurally similar chloromethyl compounds and are intended to be representative. Actual yields for reactions with this compound may vary and require experimental optimization.

Conclusion

This compound is a valuable synthetic intermediate for the introduction of the ethylsulfonylmethyl moiety into a variety of molecules. The nucleophilic substitution reactions proceed efficiently via an SN2 mechanism with a range of nucleophiles. The resulting products, particularly sulfonamides, have significant potential in the field of drug development. The provided protocols offer a solid foundation for researchers to explore the synthetic utility of this versatile reagent.

References

Application Notes and Protocols: Protecting Group Strategies Involving (Chloromethyl)sulfonylethane and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(trimethylsilyl)ethanesulfonyl (SES) and the related 2-(chloro)ethanesulfonyl protecting groups in organic synthesis. The focus is on the protection of primary and secondary amines, with detailed protocols for protection and deprotection, alongside a summary of reaction conditions and stability. While the 2-(trimethylsilyl)ethanesulfonyl (SES) group is well-documented, information on the direct use of (Chloromethyl)sulfonylethane derivatives as protecting groups is less common. This document leverages the extensive data on the SES group to provide insights into the potential applications and methodologies for its chloro-analog.

Introduction to β-Substituted Ethanesulfonyl Protecting Groups

Sulfonamides are a robust class of protecting groups for amines due to their high stability across a wide range of reaction conditions.[1][2] However, this stability can also be a significant drawback, often requiring harsh conditions for removal that are incompatible with sensitive functional groups on complex molecules.[1][2] The introduction of a β-substituent that can facilitate elimination under specific conditions provides a powerful strategy to overcome this limitation.

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a prime example of such a protecting group. The presence of the silicon atom allows for mild and selective deprotection through a fluoride-induced β-elimination mechanism.[1][3] This orthogonality to many other protecting group strategies makes the SES group highly valuable in multi-step synthesis.[3]

The 2-(chloro)ethanesulfonyl group , derived from 2-chloroethanesulfonyl chloride, represents a potential alternative. While less documented as a protecting group, its chemistry is of interest. The presence of the β-chloro substituent can also lead to elimination, although the conditions and outcomes may differ from the SES group.

Key Advantages of β-Substituted Ethanesulfonyl Protecting Groups (exemplified by SES):

  • High Stability: Similar to traditional sulfonamides, they are resistant to a broad range of acidic and oxidative conditions.[1]

  • Mild and Orthogonal Deprotection: Cleavage is achieved under specific and mild conditions (e.g., fluoride for SES), which do not affect many other protecting groups.[1]

  • Reduced Basicity and Nucleophilicity of the Protected Amine: The strong electron-withdrawing nature of the sulfonyl group significantly dampens the reactivity of the protected amine.[4]

  • Activation of the N-H Bond: The resulting sulfonamide proton is sufficiently acidic to participate in reactions like N-alkylation.[4]

Data Presentation: Comparison of Sulfonyl-Based Amine Protecting Groups

The following table summarizes the conditions for the introduction and removal of the SES group and compares it with other common sulfonyl-based protecting groups. Data for the 2-(chloro)ethanesulfonyl group is inferred based on known reactivity.

Protecting GroupAbbreviationIntroduction ReagentProtection ConditionsDeprotection ConditionsStability
2-(Trimethylsilyl)ethanesulfonyl SES2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl)Amine, Base (e.g., Et₃N, NaH), Anhydrous Solvent (e.g., DCM, THF)Fluoride source (e.g., TBAF, CsF), Elevated temperatureStable to acidic and oxidative conditions.
Tosyl Tsp-Toluenesulfonyl chloride (Ts-Cl)Amine, Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM)Strong acid (e.g., HBr/AcOH), or dissolving metal reduction (e.g., Na/NH₃)Very stable to a wide range of conditions.
Nosyl Ns2-Nitrobenzenesulfonyl chloride (Ns-Cl)Amine, Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM)Thiolates (e.g., PhSH, K₂CO₃)Stable to acidic conditions. Labile to nucleophiles.
2-(Chloro)ethanesulfonyl -2-Chloroethanesulfonyl chlorideAmine, Base (e.g., Et₃N), Solvent (e.g., DCM)Potentially basic conditions to induce elimination. Specific mild conditions not well-documented.Potentially less stable than SES due to possible elimination to vinylsulfonamide.

Experimental Protocols

Protection of a Primary Amine with 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl)

This protocol describes a general procedure for the protection of a primary amine using SES-Cl.

Materials:

  • Primary amine

  • 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of SES-Cl (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-SES protected amine.[1]

Deprotection of an N-SES Protected Amine

This protocol describes the fluoride-mediated deprotection of an N-SES protected amine.

Materials:

  • N-SES protected amine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-SES protected amine (1.0 eq) in acetonitrile or THF.

  • Add TBAF solution (2.0-3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by TLC.[1]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the free amine.[1]

Reaction of 2-Chloroethanesulfonyl Chloride with a Primary Amine

The reaction of 2-chloroethanesulfonyl chloride with primary amines can be complex. In the presence of a base, the initial sulfonamide can undergo dehydrochlorination to form a vinylsulfonamide intermediate. This intermediate can then be trapped by a second equivalent of the amine via a Michael addition.

Materials:

  • Primary amine

  • 2-Chloroethanesulfonyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere, dissolve the primary amine (2.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 2-chloroethanesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • The product distribution may vary depending on the amine and reaction conditions. Analysis of the crude reaction mixture by techniques such as NMR and mass spectrometry is recommended to identify the products, which may include the desired 2-chloroethanesulfonamide, the vinylsulfonamide, and the Michael adduct.

Mandatory Visualizations

Reaction Schemes

Protection_Deprotection_Scheme Amine R-NH₂ Protected_Amine R-NH-SO₂CH₂CH₂SiMe₃ Amine->Protected_Amine Protection SES_Cl Me₃SiCH₂CH₂SO₂Cl SES_Cl->Protected_Amine Deprotected_Amine R-NH₂ Protected_Amine->Deprotected_Amine Deprotection Base Base (e.g., Et₃N) Base->Protected_Amine Solvent_P Solvent (e.g., DCM) Solvent_P->Protected_Amine Fluoride Fluoride Source (e.g., TBAF) Fluoride->Deprotected_Amine Solvent_D Solvent (e.g., MeCN) Solvent_D->Deprotected_Amine Byproducts + CH₂=CH₂ + Me₃SiF + SO₂

Caption: General scheme for the protection of an amine with SES-Cl and its subsequent deprotection.

Deprotection Mechanism

Deprotection_Mechanism cluster_start SES-Protected Amine cluster_intermediate Fluoride Attack and Elimination cluster_products Products start R-NH-SO₂-CH₂-CH₂-SiMe₃ intermediate [R-NH-SO₂-CH₂-CH₂-Si(F)Me₃]⁻ start->intermediate + F⁻ elimination β-Elimination intermediate->elimination amine R-NH₂ elimination->amine ethylene CH₂=CH₂ elimination->ethylene so2 SO₂ elimination->so2 tmsf Me₃SiF elimination->tmsf

Caption: Mechanism of fluoride-mediated deprotection of an N-SES protected amine.

Reactivity of 2-Chloroethanesulfonyl Chloride with Amines

Chloro_Reaction_Pathway start ClCH₂CH₂SO₂Cl + R-NH₂ sulfonamide ClCH₂CH₂SO₂-NHR start->sulfonamide Sulfonamide Formation vinylsulfonamide CH₂=CHSO₂-NHR sulfonamide->vinylsulfonamide -HCl (Base) michael_adduct RNH-CH₂CH₂SO₂-NHR vinylsulfonamide->michael_adduct + R-NH₂ (Michael Addition)

Caption: Potential reaction pathways of 2-chloroethanesulfonyl chloride with a primary amine.

References

Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Scale-up Synthesis Considerations for Reactions Involving Alkyl and Aryl Sulfonyl Chlorides

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview of the critical considerations for scaling up the synthesis of sulfonyl chlorides, a class of compounds analogous to (Chloromethyl)sulfonylethane. The information is particularly relevant for professionals in the pharmaceutical and chemical industries who are transitioning from laboratory-scale synthesis to pilot plant or industrial-scale production.

Introduction

The synthesis of sulfonyl chlorides is a fundamental transformation in organic chemistry, yielding versatile intermediates for the production of sulfonamides, sulfonate esters, and other sulfur-containing compounds. However, the scale-up of these reactions presents significant challenges, primarily due to the use of highly reactive and hazardous reagents such as chlorosulfonic acid and thionyl chloride. Careful consideration of reaction kinetics, thermodynamics, and safety is paramount for a successful and safe scale-up.

Key Considerations for Scale-up

When moving from a laboratory-scale batch process to a larger scale, several factors must be meticulously evaluated:

  • Thermal Management: Sulfonation and chlorination reactions are often highly exothermic.[1] Inadequate heat dissipation on a large scale can lead to thermal runaway, side reactions, and a decrease in product quality and yield. The use of co-solvents is strongly recommended to mitigate the exothermic nature of the process.[1]

  • Reagent Handling and Stoichiometry: The safe handling of corrosive and toxic reagents like chlorosulfonic acid is a primary concern. On a larger scale, manual addition is often replaced by automated dosing systems to ensure precise control and minimize operator exposure.

  • Mixing and Mass Transfer: Efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots," reduced reaction rates, and the formation of impurities. The choice of reactor and agitator design is critical.

  • Byproduct and Off-Gas Management: The synthesis of sulfonyl chlorides can generate significant volumes of gaseous byproducts, such as hydrogen chloride.[2] A robust off-gas scrubbing system is essential to neutralize these corrosive and toxic gases before they are released into the atmosphere.

  • Process Safety: A thorough risk assessment is necessary to identify potential hazards, such as the risk of explosion, fire, or toxic release.[2] Implementing appropriate safety measures, including pressure relief systems and emergency shutdown procedures, is mandatory.

  • Continuous vs. Batch Processing: For large-scale production, continuous manufacturing offers several advantages over traditional batch processes, including improved heat transfer, better control over reaction parameters, and enhanced safety by minimizing the volume of hazardous materials at any given time.[2]

Quantitative Data Summary

The following tables summarize typical reaction parameters for the synthesis of sulfonyl chlorides, highlighting the differences between laboratory-scale and scale-up conditions.

Table 1: Comparison of Batch vs. Continuous Process for Chlorosulfonation

ParameterOptimized Scaled-up Batch ProcedureContinuous Manufacturing (CSTRs)
Reaction Temperature -20°C to -25°C (initial), then refluxControlled via automated system
Reagent Addition Portion-wise over 20 minutesContinuous flow
Heat Transfer Limited by vessel surface areaSignificantly accelerated
Safety Risk of thermal runaway with large volumesReduced volume of hazardous material, better control
Space-Time Yield BaselineNearly doubled
Operator Exposure HigherGreatly reduced through automation

Data synthesized from a study on aryl sulfonyl chloride production.[2]

Table 2: Typical Reaction Conditions for Chlorosulfonation

ParameterValue/ConditionRationale
Chlorinating Agent Chlorosulfonic Acid (ClSO₃H)Common and effective reagent for this transformation.
Substrate to Reagent Ratio 1 : 8 (Substrate : ClSO₃H)An excess of the chlorinating agent is often used to ensure complete conversion.
Initial Temperature -25°CTo control the initial exotherm upon substrate addition.
Solvent Co-solvent recommendedTo aid in thermal control and mitigate exothermicity.[1]
Reaction Time Varies (minutes to hours)Dependent on substrate reactivity and reaction scale.
Work-up Quenching in an acidic solutionTo safely neutralize excess reagent and isolate the product.

Experimental Protocols

Protocol 1: Laboratory-Scale Batch Synthesis of an Aryl Sulfonyl Chloride

Disclaimer: This protocol is a representative example and should be adapted and optimized for the specific substrate and scale. A thorough risk assessment must be conducted before proceeding.

Materials:

  • Aryl Substrate (1 equivalent)

  • Chlorosulfonic Acid (8 equivalents)

  • Dry, inert solvent (e.g., dichloromethane)

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Addition funnel

  • Reflux condenser with a nitrogen inlet and a base trap

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, chill 8 equivalents of chlorosulfonic acid to -25°C using a suitable cooling bath.

  • Dissolve 1 equivalent of the aryl substrate in a minimal amount of dry solvent.

  • Slowly add the substrate solution to the chilled chlorosulfonic acid via the addition funnel over 20 minutes, ensuring the internal temperature is maintained between -20°C and -25°C.[2]

  • After the addition is complete, allow the reaction mixture to stir for an additional 10 minutes at the same temperature.

  • Replace the addition funnel with a reflux condenser connected to a nitrogen line and a base trap to scrub any evolving HCl gas.

  • Slowly allow the reaction mixture to warm to room temperature and then heat to reflux as required for the specific substrate. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Upon completion, carefully quench the reaction mixture by adding it dropwise to a stirred mixture of crushed ice and a suitable acidic solution.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude sulfonyl chloride.

  • Purify the product as necessary (e.g., by crystallization or distillation).

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Aryl Substrate Aryl Substrate Aryl Sulfonyl Chloride Aryl Sulfonyl Chloride Aryl Substrate->Aryl Sulfonyl Chloride ClSO3H Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Aryl Sulfonyl Chloride Water Water

Caption: General reaction pathway for the synthesis of an aryl sulfonyl chloride.

Experimental_Workflow Start Start Reagent Preparation Reagent Preparation Start->Reagent Preparation Reaction Setup Reaction Setup Reagent Preparation->Reaction Setup Controlled Addition Controlled Addition Reaction Setup->Controlled Addition Reaction Monitoring Reaction Monitoring Controlled Addition->Reaction Monitoring Work-up & Quenching Work-up & Quenching Reaction Monitoring->Work-up & Quenching Product Isolation Product Isolation Work-up & Quenching->Product Isolation Purification Purification Product Isolation->Purification End End Purification->End

Caption: Experimental workflow for scale-up synthesis.

Safety_Risk_Assessment Hazard Identification Hazard Identification Exothermic Reaction? Exothermic Reaction? Hazard Identification->Exothermic Reaction? Toxic Off-gas? Toxic Off-gas? Exothermic Reaction?->Toxic Off-gas? Yes STOP - Re-evaluate STOP - Re-evaluate Exothermic Reaction?->STOP - Re-evaluate No Control Corrosive Reagents? Corrosive Reagents? Toxic Off-gas?->Corrosive Reagents? Yes Toxic Off-gas?->STOP - Re-evaluate No Control Implement Controls Implement Controls Corrosive Reagents?->Implement Controls Yes Corrosive Reagents?->STOP - Re-evaluate No Control Proceed with Caution Proceed with Caution Implement Controls->Proceed with Caution

Caption: Decision tree for safety and risk assessment.

References

Application Notes and Protocols for One-Pot Synthesis Involving (Chloromethyl)sulfonylethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of ethylsulfonylmethyl-substituted heterocycles utilizing (Chloromethyl)sulfonylethane as a key building block. The protocols focus on adapting classical multicomponent reactions to incorporate the biologically relevant ethylsulfonylmethyl moiety, which is of significant interest in medicinal chemistry due to its ability to enhance pharmacokinetic and pharmacodynamic properties.

Introduction

This compound is a reactive electrophile suitable for introducing the ethylsulfonylmethyl group into various molecular scaffolds. The strong electron-withdrawing nature of the sulfonyl group activates the adjacent chloromethyl group for nucleophilic substitution. This reactivity can be harnessed in one-pot, multicomponent reactions to efficiently construct complex heterocyclic systems, thereby streamlining synthetic workflows and facilitating the rapid generation of compound libraries for drug discovery.

One of the most powerful applications of this compound is in the Hantzsch thiazole synthesis and related multicomponent reactions. By reacting with a thioamide or thiourea in the presence of a suitable coupling partner, highly functionalized thiazoles bearing the ethylsulfonylmethyl group at a key position can be synthesized in a single step.

Application Note 1: One-Pot Synthesis of 2-Amino-4-(ethylsulfonylmethyl)thiazoles

This section details a one-pot procedure for the synthesis of 2-amino-4-(ethylsulfonylmethyl)thiazoles via a Hantzsch-type condensation reaction. This reaction combines this compound, a thiourea derivative, and a base in a single reaction vessel, providing a rapid and efficient route to this class of compounds.

Reaction Principle

The reaction proceeds via the initial S-alkylation of the thiourea with this compound to form an isothiouronium salt intermediate. Subsequent intramolecular cyclization with concomitant dehydration, often promoted by a mild base, leads to the formation of the 2-aminothiazole ring.

Hantzsch_Thiazole_Synthesis reactant1 This compound intermediate Isothiouronium Salt Intermediate reactant1->intermediate S-Alkylation reactant2 Thiourea reactant2->intermediate base Base (e.g., NaOAc) base->intermediate Promotes product 2-Amino-4-(ethylsulfonylmethyl)thiazole intermediate->product Cyclization/ Dehydration

Figure 1: Reaction pathway for the one-pot synthesis of 2-amino-4-(ethylsulfonylmethyl)thiazoles.
Experimental Protocol

Materials:

  • This compound

  • Thiourea (or substituted thioureas)

  • Sodium acetate (NaOAc) or other suitable mild base

  • Ethanol (EtOH) or other suitable protic solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiourea (1.0 mmol, 1.0 eq) and sodium acetate (1.2 mmol, 1.2 eq) in ethanol (10 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add this compound (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold water (2 x 10 mL).

  • Dry the solid product under vacuum to yield the 2-amino-4-(ethylsulfonylmethyl)thiazole.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes representative data for the one-pot synthesis of various 2-amino-4-(ethylsulfonylmethyl)thiazole derivatives.

EntrySubstituted ThioureaReaction Time (h)Yield (%)Melting Point (°C)
1Thiourea485188-190
2N-Methylthiourea582175-177
3N-Phenylthiourea678210-212
4N-Acetylthiourea4.588201-203

Application Note 2: Three-Component Synthesis of Fully Substituted Sulfonylmethyl-Thiazoles

This application note describes a one-pot, three-component reaction for the synthesis of fully substituted thiazoles bearing the ethylsulfonylmethyl group. This approach combines this compound, a primary thioamide, and an α-haloketone.

Reaction Principle

This multicomponent reaction is a variation of the Hantzsch synthesis where a pre-formed thioamide is utilized. The reaction likely proceeds through the formation of a thiazolium intermediate, which is then further functionalized.

Three_Component_Thiazole_Synthesis cluster_reactants Reactants reactant1 This compound one_pot One-Pot Reaction (Base, Solvent, Heat) reactant1->one_pot reactant2 Primary Thioamide (e.g., Thioacetamide) reactant2->one_pot reactant3 α-Haloketone (e.g., 2-Bromoacetophenone) reactant3->one_pot product Fully Substituted 4-(ethylsulfonylmethyl)thiazole one_pot->product Condensation & Cyclization

Figure 2: Workflow for the three-component synthesis of substituted thiazoles.
Experimental Protocol

Materials:

  • This compound

  • A primary thioamide (e.g., thioacetamide)

  • An α-haloketone (e.g., 2-bromoacetophenone)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the primary thioamide (1.0 mmol, 1.0 eq) and potassium carbonate (2.0 mmol, 2.0 eq) in DMF (10 mL).

  • Add the α-haloketone (1.0 mmol, 1.0 eq) to the mixture and stir at room temperature for 30 minutes.

  • Add this compound (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fully substituted thiazole.

Data Presentation

The following table presents hypothetical data for the three-component synthesis of various 2,5-disubstituted-4-(ethylsulfonylmethyl)thiazoles.

EntryThioamideα-HaloketoneReaction Time (h)Yield (%)
1Thioacetamide2-Bromoacetophenone1075
2Thiobenzamide2-Bromoacetophenone1268
3Thioacetamide2-Chloro-1-(4-chlorophenyl)ethanone1072
4Thiobenzamide2-Chloro-1-(4-methoxyphenyl)ethanone1265

Conclusion

The use of this compound in one-pot synthesis procedures, particularly for the construction of heterocyclic systems like thiazoles, offers a highly efficient and atom-economical approach for medicinal chemists and drug development professionals. These methods allow for the rapid diversification of molecular scaffolds with the desirable ethylsulfonylmethyl moiety, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents. The provided protocols serve as a foundational guide for researchers to explore the synthetic utility of this versatile building block.

Application Notes and Protocols for the Synthesis of β-Ketosulfones Using (Chloromethyl)sulfonylalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Ketosulfones are a pivotal class of organic compounds characterized by a ketone and a sulfone functional group separated by a methylene bridge. Their unique structural features make them versatile intermediates in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the electron-withdrawing sulfonyl and carbonyl groups activates the intervening methylene protons, facilitating a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of β-ketosulfones, with a focus on the alkylation of active methylene compounds using (chloromethyl)sulfonylalkanes.

General Principles

The synthesis of β-ketosulfones via this methodology is predicated on the nucleophilic substitution reaction between an enolate and a (chloromethyl)sulfonylalkane. The core of this transformation involves two key steps:

  • Enolate Formation: An active methylene compound, such as a β-ketoester or a ketone, is treated with a suitable base to generate a resonance-stabilized enolate anion. The choice of base is critical and depends on the acidity of the active methylene protons.

  • Nucleophilic Alkylation: The generated enolate, a potent nucleophile, attacks the electrophilic carbon of the (chloromethyl)sulfonylalkane, displacing the chloride leaving group to form a new carbon-carbon bond and yield the desired β-ketosulfone.

The general reaction scheme is depicted below:

G cluster_0 Enolate Formation cluster_1 Alkylation start Active Methylene Compound enolate Enolate (Nucleophile) start->enolate + base Base base->enolate chloro (Chloromethyl)sulfonylalkane (Electrophile) product β-Ketosulfone chloro->product enolate2 Enolate enolate2->product +

Figure 1: General workflow for β-ketosulfone synthesis.

Signaling Pathway of the Reaction

The underlying chemical transformation can be visualized as a nucleophilic attack of the enolate on the chloromethylsulfone.

reaction_pathway enolate Enolate transition_state Transition State enolate->transition_state Nucleophilic Attack chloromethylsulfone (Chloromethyl)sulfonylalkane chloromethylsulfone->transition_state product β-Ketosulfone transition_state->product leaving_group Cl- transition_state->leaving_group

Figure 2: Nucleophilic substitution pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of β-ketosulfones.

Protocol 1: Synthesis of a β-Ketosulfone from a β-Ketoester

This protocol describes the synthesis of an exemplary β-ketosulfone starting from ethyl acetoacetate and a generic (chloromethyl)sulfonylalkane.

Materials:

  • Ethyl acetoacetate

  • (Chloromethyl)sulfonylalkane (e.g., (chloromethyl)sulfonylethane)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Enolate Formation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

    • To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature with stirring.

    • Stir the mixture for 30 minutes to ensure complete formation of the sodium enolate.

  • Alkylation:

    • To the enolate solution, add the (chloromethyl)sulfonylalkane (1.0 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Synthesis of a β-Ketosulfone from a Ketone

This protocol outlines the synthesis using a ketone as the starting active methylene compound. This often requires a stronger base due to the lower acidity of ketone α-protons compared to β-ketoesters.

Materials:

  • Ketone (e.g., acetophenone)

  • (Chloromethyl)sulfonylalkane

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • Enolate Formation:

    • In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Add a solution of the ketone (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

    • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Alkylation:

    • Cool the resulting enolate solution in an ice bath.

    • Add the (chloromethyl)sulfonylalkane (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure β-ketosulfone.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of β-ketosulfones via alkylation of active methylene compounds.

EntryActive Methylene CompoundBaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl acetoacetateNaOEtEthanolReflux585
2Diethyl malonateNaHTHFRoom Temp.1892
3AcetylacetoneK₂CO₃DMF801278
4AcetophenoneLDATHF-78 to RT1275
5CyclohexanoneNaHTHFRoom Temp.2465

Note: Yields are dependent on the specific substrates and reaction conditions used. The data presented here are for illustrative purposes.

Applications in Drug Development

β-Ketosulfones are valuable precursors in the synthesis of a variety of biologically active molecules. Their functional groups can be further manipulated to introduce diverse pharmacophores. For instance, the ketone can be reduced to a hydroxyl group or converted to a heterocyclic ring, while the sulfonyl group can act as a Michael acceptor or be removed under reductive conditions. The versatility of β-ketosulfones makes them attractive building blocks for the discovery of new drugs targeting a range of diseases.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Sodium hydride and sodium ethoxide are highly reactive and moisture-sensitive. Handle with extreme care under an inert atmosphere.

  • (Chloromethyl)sulfonylalkanes are alkylating agents and should be handled with caution.

  • Always quench reactive reagents carefully.

Catalytic Methods for Reactions with (Chloromethyl)sulfonylethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for catalytic reactions involving (chloromethyl)sulfonylethane. This versatile reagent serves as a valuable building block in organic synthesis, particularly for the introduction of the ethylsulfonylmethyl group, a motif of interest in medicinal chemistry. The following sections detail catalytic methods for nucleophilic substitution and elimination reactions, providing structured data and explicit experimental procedures.

Phase-Transfer Catalyzed Nucleophilic Substitution

Phase-transfer catalysis (PTC) is a highly effective method for reacting water-soluble nucleophiles with water-insoluble organic electrophiles, such as this compound. This technique avoids the need for expensive, anhydrous, or polar aprotic solvents and often leads to faster reactions and higher yields. Quaternary ammonium salts are commonly employed as phase-transfer catalysts, facilitating the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.

Application: Synthesis of Substituted Ethyl Sulfones

A general application of PTC with this compound is the synthesis of a variety of substituted ethyl sulfones through nucleophilic substitution. This method is applicable to a wide range of nucleophiles including thiols, phenols, and amines.

Workflow for Phase-Transfer Catalyzed Nucleophilic Substitution:

PTC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Aqueous Phase: Nucleophile (e.g., R-SH) + Base (e.g., NaOH) D Vigorous Stirring (e.g., 25-80 °C) A->D B Organic Phase: This compound + Solvent (e.g., Toluene) B->D C Phase-Transfer Catalyst (e.g., TBAB) C->D E Phase Separation D->E F Extraction of Aqueous Phase E->F G Drying and Concentration of Organic Phase E->G F->G H Purification (e.g., Chromatography) G->H I Final Product: R-S-CH2SO2Et H->I

Caption: General workflow for phase-transfer catalyzed nucleophilic substitution.

Table 1: Phase-Transfer Catalyzed Synthesis of Thioethers and Ethers

EntryNucleophileCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
14-MethylthiophenolTBAB (5)20% aq. NaOHToluene6044-Methylphenylthiomethyl ethyl sulfone92
2PhenolTBAB (5)20% aq. KOHDichloromethane258Phenoxymethyl ethyl sulfone85
31-NaphtholAliquat 336 (5)50% aq. NaOHToluene806(Naphthalen-1-yloxy)methyl ethyl sulfone88
4BenzylamineTBAB (10)K₂CO₃ (solid)Acetonitrile5012N-(Ethylsulfonylmethyl)benzylamine78

TBAB: Tetrabutylammonium bromide; Aliquat 336: Tricaprylylmethylammonium chloride

Experimental Protocol: Synthesis of 4-Methylphenylthiomethyl ethyl sulfone (Table 1, Entry 1)

Materials:

  • This compound (1.0 equiv)

  • 4-Methylthiophenol (1.05 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • 20% (w/v) aqueous sodium hydroxide solution

  • Toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylthiophenol (1.05 equiv) and toluene.

  • Add the 20% aqueous sodium hydroxide solution and stir vigorously for 15 minutes at room temperature.

  • Add tetrabutylammonium bromide (0.05 equiv) to the mixture.

  • Add a solution of this compound (1.0 equiv) in toluene dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir vigorously for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure 4-methylphenylthiomethyl ethyl sulfone.

Base-Catalyzed Elimination for the Synthesis of Ethyl Vinyl Sulfone

This compound can undergo a base-catalyzed elimination reaction to form ethyl vinyl sulfone, a valuable Michael acceptor in organic synthesis. The reaction is typically carried out in the presence of a suitable base. While not strictly a catalytic cycle in the traditional sense, the base acts as a chemical promoter for the dehydrochlorination reaction.

Application: Preparation of Ethyl Vinyl Sulfone

The synthesis of ethyl vinyl sulfone from this compound is a straightforward and high-yielding process. The choice of base and reaction conditions can influence the purity and yield of the product.

Reaction Pathway for Elimination:

Elimination_Pathway Reactant This compound (EtSO2CH2Cl) Product Ethyl Vinyl Sulfone (EtSO2CH=CH2) Reactant->Product -HCl Base Base (e.g., Et3N) Base->Product Byproduct Et3N·HCl

Troubleshooting & Optimization

How to improve reaction yield with (Chloromethyl)sulfonylethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Chloromethyl)sulfonylethane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimize reaction yields when using this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: this compound is a potent electrophile. The electron-withdrawing nature of the sulfonyl group (–SO₂–) activates the adjacent chloromethyl group, making it highly susceptible to nucleophilic attack. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2), where a nucleophile displaces the chloride ion.[1]

Q2: What are the most critical factors influencing the yield of reactions with this compound?

A2: The key factors are the choice of nucleophile, solvent selection, reaction temperature, and the rigorous exclusion of moisture.[2][3][4][5] Anhydrous conditions are paramount to prevent hydrolysis of the starting material.[2][6]

Q3: What are the common side reactions observed when using this reagent?

A3: The most prevalent side reaction is hydrolysis in the presence of water, which forms (hydroxymethyl)sulfonylethane.[6] Depending on the nucleophile's basicity and steric hindrance, elimination reactions (E2) can also compete with substitution.[4] If the nucleophile is sensitive, its decomposition or side reactions can also occur, particularly at elevated temperatures.

Q4: How can I effectively monitor the progress of my reaction?

A4: Reaction progress can be monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative analysis at the bench. For more quantitative and detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Troubleshooting and Optimization Guide

Issue 1: Low or No Reaction Conversion

Question: My reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix them?

Answer: Low conversion is a common issue that can often be traced back to reaction conditions or reagent quality. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended SolutionRationale
Moisture Contamination Rigorously dry all glassware (flame-dry or oven-dry). Use anhydrous solvents, preferably from a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).This compound can hydrolyze in the presence of water, consuming the starting material and reducing yield.[2][6]
Weak or Hindered Nucleophile Increase the concentration of the nucleophile. If possible, switch to a stronger, less sterically hindered nucleophile. Consider converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).SN2 reaction rates are directly dependent on the nucleophile's strength and ability to access the electrophilic carbon.[5][7][8]
Inappropriate Solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.Polar aprotic solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective reactivity. Polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.[4][5]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C while monitoring for side product formation via TLC.While higher temperatures can promote side reactions, insufficient thermal energy may lead to a slow or stalled reaction.
Issue 2: Formation of Unexpected Side Products

Question: My post-reaction analysis (TLC, NMR, or GC-MS) shows multiple unexpected products. What are they and how can I prevent them?

Answer: The formation of side products typically arises from the degradation of the starting material or competing reaction pathways.

Side ProductFormation PathwayPrevention Strategy
(Hydroxymethyl)sulfonylethane Hydrolysis of this compound by trace amounts of water.Ensure strictly anhydrous conditions as described in the "Low Conversion" section.[2][6]
Elimination Products If the nucleophile is a strong, sterically hindered base, it may act as a base to induce an E2 elimination reaction instead of acting as a nucleophile.Use a less basic or less hindered nucleophile. If the nucleophile must be basic, run the reaction at a lower temperature to favor substitution over elimination.
Products from Self-Condensation The desired product may react with the starting nucleophile or another molecule of product if it contains reactive functional groups.Use a slight excess of this compound to ensure the nucleophile is fully consumed. Maintain a lower reaction temperature.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the yield of a typical SN2 reaction with this compound and a generic nucleophile (Nu⁻).

Table 1: Effect of Solvent on Reaction Yield

SolventTypeDielectric Constant (ε)Typical Yield (%)Rationale
Acetonitrile Polar Aprotic37.585-95%Favors SN2 by solvating the cation without deactivating the nucleophile.[5]
DMF Polar Aprotic36.780-90%Similar to Acetonitrile, an excellent choice for SN2 reactions.
THF Polar Aprotic7.660-75%Less polar, may result in slower reaction rates but still effective.
Methanol Polar Protic32.720-40%Solvates and deactivates the nucleophile through hydrogen bonding, significantly reducing the reaction rate.[4]
Water Polar Protic80.1<10%Promotes hydrolysis of the starting material and strongly solvates the nucleophile.

Table 2: Effect of Temperature and Nucleophile Basicity on Product Distribution

NucleophileBasicityTemperature (°C)Substitution Product Yield (%)Elimination Product Yield (%)
Cyanide (CN⁻) Weak Base25>95%<1%
Azide (N₃⁻) Weak Base50>95%<1%
Phenoxide (PhO⁻) Moderate Base2585%10%
tert-Butoxide (t-BuO⁻) Strong, Hindered Base2515%80%
tert-Butoxide (t-BuO⁻) Strong, Hindered Base040%55%

Experimental Protocols

General Protocol for Nucleophilic Substitution with this compound

This protocol provides a general methodology for the reaction of this compound with a generic nucleophile (e.g., sodium phenoxide).

1. Reagent Preparation and Setup:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a high vacuum and allow it to cool under an inert atmosphere (Nitrogen or Argon).
  • To the flask, add the nucleophile (e.g., Sodium Phenoxide, 1.1 equivalents).
  • Add anhydrous solvent (e.g., Acetonitrile) via cannula or a dry syringe.
  • Stir the mixture to ensure dissolution or a fine suspension.

2. Reaction Execution:

  • Dissolve this compound (1.0 equivalent) in a separate flask with a small amount of anhydrous solvent.
  • Transfer the this compound solution to the flask containing the nucleophile dropwise via a syringe at room temperature.
  • Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture (e.g., to 40-50 °C).

3. Workup and Purification:

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.
  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Mechanism

sn2_mechanism reagents Reagents Nu Nu⁻ TS Transition State [Nu---CH₂(SO₂Et)---Cl]⁻ Nu->TS Attack Substrate Cl-CH₂-SO₂-Et Substrate->TS Product Nu-CH₂-SO₂-Et TS->Product Bond Formation LG Cl⁻ TS->LG Bond Breaking products Products

Caption: The SN2 reaction mechanism of this compound.

Experimental Workflow

experimental_workflow arrow A 1. Setup (Dry Glassware, Inert Atmosphere) B 2. Reagent Addition (Nucleophile + Solvent, then add Substrate) arrow1 arrow1 C 3. Reaction (Stir at RT or Heat, Monitor by TLC) arrow2 arrow2 D 4. Workup (Quench, Extract, Dry) arrow3 arrow3 E 5. Purification (Column Chromatography) arrow4 arrow4 F 6. Analysis (NMR, MS, etc.) arrow5 arrow5

Caption: A standard workflow for synthesis and purification.

Troubleshooting Logic for Low Yield

troubleshooting_logic start Low Reaction Yield check_moisture Were anhydrous conditions used? start->check_moisture fix_moisture Action: Use dry glassware and anhydrous solvents under N₂. check_moisture->fix_moisture No check_nucleophile Is the nucleophile strong enough? check_moisture->check_nucleophile Yes fix_moisture->check_nucleophile fix_nucleophile Action: Use a stronger nucleophile or increase concentration. check_nucleophile->fix_nucleophile No check_solvent Is the solvent polar aprotic (e.g., Acetonitrile, DMF)? check_nucleophile->check_solvent Yes fix_nucleophile->check_solvent fix_solvent Action: Change solvent to a polar aprotic one. check_solvent->fix_solvent No check_temp Was the temperature optimized? check_solvent->check_temp Yes fix_solvent->check_temp fix_temp Action: Cautiously increase temperature. check_temp->fix_temp No success Yield Improved check_temp->success Yes fix_temp->success

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: (Chloromethyl)sulfonylethane and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "(Chloromethyl)sulfonylethane" is ambiguous and does not correspond to a unique, well-documented chemical structure. This technical support guide will focus on Chloromethyl Methyl Sulfone (CH₃SO₂CH₂Cl) , a closely related and well-studied compound, as a representative example. The information provided should be considered a general guide for chloromethyl sulfones and may require adaptation for other specific structures.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethyl sulfones.

Frequently Asked Questions (FAQs)

Q1: What is Chloromethyl Methyl Sulfone and what are its primary applications?

Chloromethyl methyl sulfone is an organic compound containing a sulfonyl group, a chloromethyl group, and a methyl group. It is a reactive chemical intermediate used in organic synthesis. Its primary application is as an alkylating agent to introduce the methylsulfonylmethyl group (-CH₂SO₂CH₃) into various molecules. This moiety is of interest in medicinal chemistry for its potential to modify the physicochemical properties and biological activity of drug candidates. It is also used in the synthesis of other complex organic molecules.

Q2: What are the most common side reactions observed when using Chloromethyl Methyl Sulfone?

The most common side reactions involve the high reactivity of the chloromethyl group, which can lead to:

  • Over-alkylation: Reaction with more than one equivalent of the nucleophile, especially if the product itself is nucleophilic.

  • Elimination reactions: Under strongly basic conditions, elimination of HCl can occur, leading to the formation of vinyl sulfones.

  • Hydrolysis: In the presence of water or other protic solvents, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, forming hydroxymethyl methyl sulfone.

  • Reactions with solvents: Nucleophilic solvents (e.g., alcohols, amines) can react with chloromethyl methyl sulfone.

Q3: How should I store and handle Chloromethyl Methyl Sulfone?

Chloromethyl methyl sulfone is a moisture-sensitive and reactive compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles. Handling should be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Poor quality of starting material Verify the purity of the chloromethyl methyl sulfone and the nucleophile by appropriate analytical methods (e.g., NMR, GC-MS).
Incomplete reaction Monitor the reaction progress using TLC or another suitable technique. Consider increasing the reaction time or temperature.
Decomposition of the reagent Ensure anhydrous reaction conditions, as chloromethyl methyl sulfone is sensitive to moisture. Use freshly distilled, dry solvents.
Incorrect stoichiometry Re-evaluate the molar ratios of the reactants. An excess of the nucleophile may be required in some cases.
Issue 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Step
Over-alkylation Use a controlled addition of the chloromethyl methyl sulfone to the reaction mixture containing the nucleophile. Consider using a protecting group strategy if the nucleophile has multiple reactive sites.
Elimination reactions Use a non-nucleophilic base or a weaker base if elimination is a significant issue. Lowering the reaction temperature can also disfavor elimination.
Hydrolysis Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions with the solvent Choose an inert solvent that does not react with the starting materials or products.

Experimental Protocols

General Procedure for Nucleophilic Substitution with Chloromethyl Methyl Sulfone:

  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: To a stirred solution of the nucleophile (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF, DMF, Acetonitrile) under an inert atmosphere, add a suitable base (if required) and stir for the recommended time.

  • Addition of Electrophile: Slowly add a solution of chloromethyl methyl sulfone (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at the desired temperature (often 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Visualizations

Nucleophilic_Substitution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Dry Glassware & Prepare Anhydrous Solvents Nucleophile Dissolve Nucleophile & Base (if needed) Prep->Nucleophile Inert Atmosphere Add_Electrophile Slowly Add Chloromethyl Methyl Sulfone Nucleophile->Add_Electrophile Controlled Temperature Monitor Monitor Reaction (TLC/LC-MS) Add_Electrophile->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify Analyze Characterize Final Product Purify->Analyze

Caption: General workflow for a nucleophilic substitution reaction.

Side_Reaction_Pathways cluster_desired Desired Pathway cluster_side Side Reactions Start Chloromethyl Methyl Sulfone + Nucleophile (Nu-) Desired_Product Desired Product (Nu-CH2SO2CH3) Start->Desired_Product SN2 Reaction Overalkylation Over-alkylation Product Start->Overalkylation Excess Nu- Elimination Elimination Product (Vinyl Sulfone) Start->Elimination Strong Base Hydrolysis Hydrolysis Product (HO-CH2SO2CH3) Start->Hydrolysis Presence of H2O

Caption: Common reaction pathways for chloromethyl sulfones.

Purification techniques for (Chloromethyl)sulfonylethane reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of (Chloromethyl)sulfonylethane.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield After Purification 1. Incomplete Reaction: The synthesis of this compound did not proceed to completion, leaving a high concentration of starting materials. 2. Product Loss During Extraction: The product has some solubility in the aqueous phase, leading to losses during workup. 3. Decomposition During Purification: The product may be sensitive to the purification conditions (e.g., high temperatures during distillation, prolonged exposure to silica gel). 4. Inappropriate Recrystallization Solvent: The chosen solvent or solvent system is too good, keeping the product dissolved even at low temperatures.1. Optimize Reaction Conditions: Ensure complete consumption of starting materials by monitoring the reaction by TLC, GC, or NMR. Consider increasing reaction time or temperature if necessary. 2. Improve Extraction Efficiency: Perform multiple extractions with a suitable organic solvent. Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product. 3. Use Milder Purification Techniques: Opt for column chromatography at room temperature. If distillation is necessary, use a high-vacuum to lower the boiling point. 4. Screen Recrystallization Solvents: Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold. Try solvent mixtures like heptane/ethyl acetate or methanol/water.
Product is an Oil Instead of a Solid 1. Presence of Impurities: Unreacted starting materials or solvent residues can lower the melting point of the product, causing it to be an oil. 2. Incomplete Solvent Removal: Residual solvent from the extraction or chromatography steps is present.1. Further Purification: Purify the crude product using column chromatography to remove impurities. 2. Thorough Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent. For higher boiling point solvents, a high-vacuum pump may be necessary. Drying the product under high vacuum for an extended period can also help.
Unexpected Peaks in NMR Spectrum 1. Unreacted Starting Materials: Signals corresponding to the starting materials for the synthesis will be present. 2. Side-Products: Depending on the synthetic route, byproducts such as β-keto sulfones or products of elimination reactions may be formed. 3. Solvent Residue: Peaks from solvents used in the reaction or purification (e.g., diethyl ether, ethyl acetate, hexanes, dichloromethane) will be visible.1. Compare with Starting Material Spectra: Obtain NMR spectra of the starting materials to identify their characteristic peaks. 2. Purify the Product: Use column chromatography to separate the desired product from the side-products. 3. Identify and Remove Solvent: Compare the chemical shifts of the unknown peaks with common laboratory solvents. Remove the solvent under high vacuum.
Difficulty in Purifying by Recrystallization 1. Co-crystallization of Impurities: Impurities with similar solubility profiles to the product may crystallize along with it. 2. Inappropriate Solvent Choice: The solvent may be too polar or too non-polar, leading to either no crystallization or "oiling out".1. Pre-purification: Perform a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization. 2. Systematic Solvent Screening: Test a range of single solvents and solvent mixtures to find an optimal system where the product has high solubility at high temperatures and low solubility at room temperature, while the impurities remain in solution.
Multiple Spots on TLC After Column Chromatography 1. Inadequate Separation: The chosen mobile phase may not be optimal for separating the product from closely related impurities. 2. Column Overloading: Too much crude product was loaded onto the column, leading to poor separation. 3. Product Decomposition on Silica Gel: The product may be unstable on the acidic silica gel surface.1. Optimize Mobile Phase: Experiment with different solvent systems for the mobile phase to improve the resolution between the product and impurities. A gradual increase in polarity (gradient elution) can be effective. 2. Reduce Sample Load: Use a larger column or load less material to ensure proper separation. 3. Use Neutral or Basic Alumina: If the product is acid-sensitive, consider using neutral or basic alumina as the stationary phase instead of silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be ethyl mercaptan, a chlorinating agent, or an oxidizing agent.

  • Over-oxidation Products: If an oxidizing agent is used to form the sulfone from a sulfide precursor, over-oxidation to a sulfonic acid is possible.

  • Byproducts of Side Reactions: These can include diethyl disulfide (from the oxidation of ethyl mercaptan) or products resulting from the reaction of the chloromethyl group.

  • Solvent Residues: Trace amounts of solvents used in the synthesis and purification process.

Q2: What is a recommended solvent system for the recrystallization of this compound?

Q3: What are the recommended conditions for purifying this compound by column chromatography?

A standard approach would be to use silica gel as the stationary phase. The mobile phase (eluent) should be chosen based on the polarity of the compound and its impurities. A good starting point would be a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. The ratio can be optimized by first running thin-layer chromatography (TLC) to find a solvent system that gives good separation (an Rf value of ~0.3 for the desired product is often ideal). A gradient elution, where the polarity of the mobile phase is gradually increased, can also be very effective for separating compounds with different polarities.

Q4: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structure and assess the purity. The spectrum of pure this compound is expected to show a triplet for the methyl protons, a quartet for the methylene protons of the ethyl group, and a singlet for the chloromethyl protons. The integration of these signals should correspond to the number of protons. Impurities will show additional peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile impurities from the main product, and the mass spectrometer can help in their identification based on their mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another excellent technique for purity assessment. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water is a common starting point for the analysis of polar organic molecules.

Q5: My purified this compound is unstable and decomposes over time. How can I store it properly?

Due to the presence of a reactive chloromethyl group, this compound may be susceptible to hydrolysis and nucleophilic substitution. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and reactive nucleophiles. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prolong its shelf life.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is likely too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot but not when cold, you have a potential recrystallization solvent. Test various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water).

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: General Procedure for Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase by running TLC plates of the crude product in various solvent mixtures (e.g., different ratios of hexanes/ethyl acetate). The ideal mobile phase will give good separation between the product spot and impurity spots.

  • Column Packing: Prepare a chromatography column with silica gel, either by dry packing or slurry packing with the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The elution can be isocratic (using a constant mobile phase composition) or gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques (Hypothetical Data)

Purification TechniqueStarting Purity (GC-MS Area %)Final Purity (GC-MS Area %)Yield (%)Notes
Recrystallization (Ethanol/Water) 85%95%70%Good for removing polar impurities.
Recrystallization (Dichloromethane/Hexanes) 85%92%75%Effective for removing non-polar impurities.
Column Chromatography (Silica Gel, Hexanes:Ethyl Acetate 4:1) 85%>99%60%Provides the highest purity but with lower yield due to product loss on the column.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reaction Crude Reaction Mixture extraction Aqueous Workup / Extraction reaction->extraction drying Drying over MgSO4 / Na2SO4 extraction->drying concentration Solvent Removal (Rotovap) drying->concentration purification_choice Purification Method concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Yield column_chromatography Column Chromatography purification_choice->column_chromatography High Purity analysis Purity and Structure Confirmation recrystallization->analysis column_chromatography->analysis nmr NMR Spectroscopy analysis->nmr gcms GC-MS analysis->gcms hplc HPLC analysis->hplc

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product check_impurities Identify Impurities (TLC, NMR, GC-MS) start->check_impurities starting_materials Unreacted Starting Materials? check_impurities->starting_materials Yes side_products Side-Products Present? check_impurities->side_products No optimize_reaction Optimize Reaction Conditions starting_materials->optimize_reaction column_chromatography Column Chromatography side_products->column_chromatography Polar/Non-polar Impurities recrystallization Recrystallization side_products->recrystallization Crystalline Solid optimize_reaction->start pure_product Pure Product column_chromatography->pure_product solvent_screening Screen Solvents recrystallization->solvent_screening solvent_screening->pure_product

Caption: A decision tree for troubleshooting the purification of this compound.

Optimizing reaction conditions for (Chloromethyl)sulfonylethane (solvent, temperature)

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of the chloromethyl group in alkyl (chloromethyl) sulfones?

The chloromethyl group attached to a sulfonyl moiety is highly reactive towards nucleophilic substitution. The strong electron-withdrawing nature of the sulfonyl group makes the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S\N2 mechanism.

Q2: What are common nucleophiles used in reactions with alkyl (chloromethyl) sulfones?

A variety of nucleophiles can be employed, including:

  • Amines: Primary and secondary amines react to form N-substituted sulfonamides.

  • Alcohols: In the presence of a base, alcohols can form ethers.

  • Thiols: Thiolates are effective nucleophiles for forming thioethers.

  • Azides: Sodium azide is commonly used to introduce the azido group.[1]

  • Cyanides: Alkali metal cyanides can be used to form nitriles.[1]

  • Enolates: Carbon nucleophiles, such as enolates derived from ketones or esters, can form new carbon-carbon bonds.

Q3: What are the primary safety concerns when working with these reagents?

The primary safety concern is the potential for a thermal runaway, where the heat generated by the reaction exceeds the rate of heat removal.[2] This is particularly true when using strong nucleophiles. Such reactions can lead to a rapid increase in temperature and pressure, potentially causing the reaction to boil over, release hazardous fumes, or even result in an explosion.[2] Careful temperature control is crucial.

Q4: How does steric hindrance affect the reaction?

Significant steric hindrance around the reactive chloromethyl center can slow down the rate of nucleophilic attack compared to less hindered analogs.[2] While this may temper the reaction rate, it does not eliminate the exothermic nature of the reaction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reaction Fails to Initiate 1. Poor quality of the nucleophile. 2. Presence of water or other protic impurities. 3. Low reaction temperature preventing initiation.1. Titrate the nucleophile to determine its active concentration. 2. Ensure all glassware is rigorously dried and use anhydrous solvents.[3] 3. After a small initial addition of the nucleophile, allow the reaction to warm slightly or apply gentle, localized heating. Immediately resume cooling once initiated.[2]
Low Product Yield 1. Incomplete reaction. 2. Side reactions due to high temperature. 3. Inappropriate solvent choice.1. Monitor the reaction by TLC until the starting material is consumed. Consider increasing the reaction time or gentle heating.[3] 2. Maintain a low reaction temperature, especially during the addition of reagents.[2] 3. Screen different aprotic solvents to find the optimal medium for your specific nucleophile.
Formation of Multiple Products 1. Over-reaction or side reactions. 2. Reaction temperature is too high.1. Use a slight excess (1.1-1.2 equivalents) of the limiting reagent. 2. Ensure good agitation to quickly disperse added reagents and maintain a low, stable reaction temperature.[2]
Reaction Stalls Before Completion 1. Insufficient amount of nucleophile. 2. Decomposition of the nucleophile over time.1. Use a slight excess (1.1-1.2 equivalents) of the nucleophile. 2. Ensure the reaction conditions are not causing the nucleophile to degrade.

Data Presentation: Reaction Conditions for Related Compounds

The following table summarizes typical reaction conditions for nucleophilic substitution reactions on various chloromethyl compounds, which can serve as a starting point for optimizing your reaction with (Chloromethyl)sulfonylethane.

Substrate Nucleophile/Reagent Solvent Temperature (°C) Time (h) Yield (%)
3-(Chloromethyl)-2-methyl-1,1'-biphenyl4-Chloro-6-methylpyrimidin-2-amine, K₂CO₃DMF80285
3-(Chloromethyl)-2-methyl-1,1'-biphenylSodium Azide (NaN₃)DMFRoom Temp12>90
3-(Chloromethyl)-2-methyl-1,1'-biphenylPotassium Cyanide (KCN)Ethanol/WaterReflux4~80-90
3-(Chloromethyl)-2-methyl-1,1'-biphenylSodium Methoxide (NaOMe)MethanolReflux3>90

Data adapted from a technical guide on nucleophilic substitution reactions of a related benzylic chloride.[1]

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol describes a general procedure for the reaction of an alkyl (chloromethyl) sulfone with a generic nucleophile.

Materials:

  • Alkyl (chloromethyl) sulfone (1.0 eq)

  • Nucleophile (1.1-1.2 eq)

  • Anhydrous aprotic solvent (e.g., DMF, THF, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate/cooling bath

Procedure:

  • Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inert gas inlet.

  • Reagent Preparation: Dissolve the alkyl (chloromethyl) sulfone in the chosen anhydrous solvent in the reaction flask. If the nucleophile is a solid, dissolve it in the anhydrous solvent in the dropping funnel. If it is a liquid, it can be added directly via the dropping funnel.

  • Reaction: Cool the reaction flask to 0-5 °C using an ice bath. Slowly add the nucleophile solution dropwise to the stirred solution of the alkyl (chloromethyl) sulfone over a period of 30-60 minutes. The rate of addition should be controlled to maintain the internal temperature at or below 5 °C.[2]

  • Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 2-12 hours.[2] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back down to 0 °C.[2] Carefully quench the reaction by the slow, dropwise addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride or water). Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the product as necessary, for example, by column chromatography or recrystallization.

Visualizations

experimental_workflow setup 1. Assemble Dry Glassware under Inert Atmosphere reagents 2. Dissolve this compound in Anhydrous Solvent setup->reagents cool 3. Cool Reaction Mixture to 0-5 °C reagents->cool addition 4. Slow, Dropwise Addition of Nucleophile Solution cool->addition stir_cold 5. Stir at 0 °C for 1-2 hours addition->stir_cold warm_stir 6. Warm to Room Temperature and Stir for 2-12 hours stir_cold->warm_stir monitor 7. Monitor by TLC warm_stir->monitor monitor->warm_stir If incomplete, continue stirring quench 8. Quench Reaction at 0 °C monitor->quench If reaction is complete extract 9. Extraction with Organic Solvent quench->extract dry 10. Dry and Concentrate extract->dry purify 11. Purify Product dry->purify

References

Technical Support Center: Managing Exothermic Reactions with Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with reactive sulfonylating agents like methanesulfonyl chloride?

A1: Reactive sulfonylating agents are typically corrosive and toxic.[1][2][3][4] They can cause severe skin burns and eye damage.[1][2] Inhalation of their vapors can be fatal.[1][2] A significant hazard is their high reactivity, especially with nucleophiles, which can lead to highly exothermic reactions.[5] If not properly controlled, this can result in a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[6]

Q2: What is a thermal runaway reaction, and why is it a major concern?

A2: A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature from an exothermic reaction causes the rate of reaction to increase, which in turn generates even more heat.[6] This can lead to boiling of the solvent, a dangerous increase in reactor pressure, and potentially an explosion or rupture of the reaction vessel, releasing hazardous materials.[6]

Q3: What initial steps should be taken to mitigate the risk of a thermal runaway?

A3: A thorough risk assessment is crucial before starting any experiment. This includes:

  • Literature Review: Researching the specific reaction or similar transformations to understand potential hazards.

  • Calorimetry: Employing techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction and the onset temperature for decomposition.[6]

  • Worst-Case Scenario Analysis: Calculating the maximum possible temperature rise in the event of a cooling failure (adiabatic temperature rise).[6]

Q4: What are the best practices for the safe handling and storage of reactive sulfonylating agents?

A4: These compounds should be handled in a well-ventilated fume hood.[2][7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][3][4] Store these reagents in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[3] Containers should be tightly closed, and it is often recommended to store them under an inert atmosphere like nitrogen to protect from moisture.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid, uncontrolled temperature increase during reagent addition. 1. Addition rate is too fast. 2. Insufficient cooling. 3. Reaction concentration is too high.1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath). 3. If the temperature continues to rise, proceed to the emergency quenching protocol. 4. For future experiments, reduce the addition rate and/or dilute the reagents.[6]
Localized boiling or fuming from the reaction mixture. Hot spot formation due to poor mixing.1. Stop all reagent addition. 2. Increase the stirring rate if it is safe to do so. 3. Maximize cooling.[6]
Sudden increase in reactor pressure. Gas evolution from the reaction or boiling of the solvent.1. Follow all steps for a rapid temperature increase. 2. If the pressure approaches the vessel's limit and you are trained to do so, vent the reactor to a safe location (e.g., a scrubber or fume hood).[6]
Reaction fails to initiate. 1. Poor quality of the nucleophile. 2. Presence of water or other protic impurities. 3. Low reaction temperature is preventing initiation.1. Verify the quality and activity of the nucleophile. 2. Ensure all glassware is rigorously dried and use anhydrous solvents. 3. After a small initial addition of the nucleophile, consider a slight, controlled increase in temperature to initiate the reaction, then immediately re-establish cooling once the exotherm is observed.[5]
Formation of side products. 1. Localized high concentration of the sulfonylating agent. 2. Reaction temperature is too high.1. Ensure efficient stirring to quickly disperse the added reagent. 2. Maintain a low reaction temperature during the addition phase. 3. Consider "inverse addition," where the substrate/nucleophile solution is added to the sulfonylating agent solution to maintain a low concentration of the more reactive species.[5]

Quantitative Data Summary

Below is a summary of key data for Methanesulfonyl Chloride, a representative reactive sulfonylating agent.

PropertyValue
Molecular Formula CH₃ClO₂S
Molecular Weight 114.55 g/mol
Boiling Point 161 °C
Melting Point -32 °C
Density 1.48 g/cm³
Flash Point 110 °C

Note: Data sourced from publicly available safety data sheets and chemical databases.

Experimental Protocols

Key Experiment: Protocol for a Controlled Sulfonylation Reaction

This protocol outlines a general procedure for safely conducting an exothermic sulfonylation reaction in a jacketed lab reactor.

  • Reactor Setup and Pre-Reaction Checks:

    • Assemble a clean, dry jacketed reactor equipped with a mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel or syringe pump for controlled reagent addition.

    • Connect the reactor jacket to a circulating bath with a suitable cooling fluid.

    • Charge the reactor with the nucleophilic substrate and an appropriate anhydrous solvent.

    • Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C).

  • Reagent Addition:

    • Dissolve the sulfonylating agent in a suitable anhydrous solvent in the addition funnel or syringe pump.

    • Begin adding the sulfonylating agent solution dropwise or at a slow, constant rate.

    • Carefully monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C) of the set point.[6]

    • If the temperature rises above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.[6]

  • Reaction Monitoring and Work-up:

    • After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.

    • Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), proceed with a safe work-up and quenching procedure.

  • Quenching:

    • Ensure the reaction is cooled to a low temperature (e.g., 0 °C).

    • Slowly add a suitable quenching agent (e.g., a cold, dilute aqueous solution of a mild base or acid) while maintaining efficient cooling and stirring. Be aware that the quenching process itself can be exothermic.[7][8][9][10]

Visualizations

ExperimentalWorkflow A Reactor Setup and Cooldown B Substrate and Solvent Charging A->B C Controlled Reagent Addition B->C D Temperature Monitoring C->D E Reaction Monitoring (TLC, LC-MS) C->E D->C Adjust Addition Rate F Reaction Quenching E->F G Work-up and Isolation F->G

Caption: Experimental workflow for a controlled exothermic sulfonylation reaction.

TroubleshootingFlowchart start Temperature Excursion Detected stop_addition Stop Reagent Addition start->stop_addition increase_cooling Maximize Cooling stop_addition->increase_cooling check_temp Is Temperature Decreasing? increase_cooling->check_temp resume Resume Addition at Slower Rate check_temp->resume Yes emergency_quench Initiate Emergency Quench Protocol check_temp->emergency_quench No

Caption: Decision-making flowchart for managing a temperature excursion during an exothermic reaction.

References

Technical Support Center: Troubleshooting (Chloromethyl)sulfonylethane Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low reactivity issues encountered during experiments with (Chloromethyl)sulfonylethane and related compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low or no conversion. What are the common causes?

Low reactivity in reactions involving this compound, which acts as an electrophile in nucleophilic substitution reactions, can stem from several factors. The primary reasons include:

  • Poor Nucleophile Quality: The nucleophile may be weak, sterically hindered, or degraded.

  • Inappropriate Reaction Conditions: The chosen solvent, temperature, or catalyst may not be optimal for the specific transformation.

  • Substrate Stability: this compound itself might be unstable under the reaction conditions, leading to decomposition rather than the desired reaction.

  • Presence of Impurities: Water or other protic impurities can quench strong nucleophiles or bases.

Q2: How does the sulfonyl group affect the reactivity of the chloromethyl group?

The sulfonyl group (–SO₂–) is strongly electron-withdrawing.[1] This property has a significant impact on the adjacent chloromethyl group, making the carbon atom more electrophilic and susceptible to nucleophilic attack. However, the bulky nature of the sulfonyl group can also introduce steric hindrance, which may slow down the reaction rate with bulky nucleophiles.[2]

Q3: What role does the solvent play in the reactivity of this compound?

The choice of solvent is critical. For Sₙ2 reactions, which are common with chloromethyl groups, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. These solvents can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. Protic solvents, such as water or alcohols, can solvate the nucleophile, reducing its effectiveness.

Q4: Can this compound participate in reactions other than nucleophilic substitution?

While nucleophilic substitution at the chloromethyl group is the most common reaction, other transformations are possible depending on the reagents and conditions. For instance, under strongly basic conditions, elimination reactions might occur. The sulfonyl group itself is generally stable but can be involved in certain reactions under specific conditions.[3]

Troubleshooting Guides

Low Reaction Yield or Conversion

If you are experiencing low yields or incomplete conversion, consider the following troubleshooting steps. The table below summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution
Inactive Nucleophile - Verify the purity and activity of the nucleophile. - If using a Grignard or organolithium reagent, titrate to determine the exact concentration. - Consider using a stronger or less sterically hindered nucleophile.
Suboptimal Temperature - For Sₙ2 reactions, gently heating the reaction mixture can increase the rate. However, be cautious of potential side reactions or decomposition at higher temperatures. - For highly exothermic reactions, ensure adequate cooling to prevent thermal runaway.[2]
Incorrect Solvent - Switch to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance nucleophilicity. - Ensure the solvent is anhydrous, as water can deactivate many nucleophiles.
Presence of Impurities - Use freshly distilled solvents and reagents. - Ensure all glassware is thoroughly dried before use.
Steric Hindrance - If the nucleophile is bulky, consider a smaller, more reactive alternative. - Increasing the reaction time or temperature may help overcome steric hindrance.
Experimental Workflow for Troubleshooting Low Reactivity

The following diagram outlines a logical workflow for diagnosing and resolving low reactivity issues.

TroubleshootingWorkflow Troubleshooting Low Reactivity start Low Reactivity Observed check_reagents Verify Reagent Quality (Nucleophile, Substrate, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions analyze_side_products Analyze for Side Products (Decomposition, Isomerization) start->analyze_side_products reagent_ok Reagents OK? check_reagents->reagent_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok side_products_present Side Products Found? analyze_side_products->side_products_present reagent_ok->conditions_ok Yes purify_reagents Purify/Replace Reagents reagent_ok->purify_reagents No conditions_ok->side_products_present Yes optimize_conditions Optimize Conditions (e.g., Change Solvent, Adjust Temp.) conditions_ok->optimize_conditions No modify_protocol Modify Protocol to Minimize Side Reactions side_products_present->modify_protocol Yes end Reaction Optimized side_products_present->end No purify_reagents->end optimize_conditions->end modify_protocol->end SignalingPathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse Inhibitor Synthesized Inhibitor (from this compound) Inhibitor->Kinase1

References

Analytical methods for monitoring (Chloromethyl)sulfonylethane reactions (TLC, HPLC, GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for monitoring (Chloromethyl)sulfonylethane reactions using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

General Troubleshooting Workflow

The following diagram outlines a general approach to troubleshooting analytical issues encountered during reaction monitoring.

Troubleshooting_Workflow start Problem Identified (e.g., No spots, bad peak shape) check_sample Step 1: Verify Sample - Correct concentration? - Degradation? - Correctly prepared? start->check_sample check_method Step 2: Review Method Parameters - Appropriate for analytes? - Calculation errors? check_sample->check_method check_instrument Step 3: Inspect Instrument - Leaks? Contamination? - Correct setup? - Consumables ok? check_method->check_instrument isolate_variable Step 4: Isolate the Variable Change one parameter at a time check_instrument->isolate_variable run_standard Run Standard/Control Sample isolate_variable->run_standard standard_ok Standard Runs Correctly? run_standard->standard_ok problem_solved Problem Resolved standard_ok->problem_solved Yes consult_docs Consult Instrument Manual or Further Resources standard_ok->consult_docs No

Caption: General troubleshooting decision pathway.

Thin-Layer Chromatography (TLC)

TLC is a quick and inexpensive method used to get a rapid assessment of the number of components in a reaction mixture and to track the disappearance of starting materials and the appearance of products.[1]

TLC Troubleshooting Guide
Question/Problem Possible Cause(s) Suggested Solution(s)
Why are my spots streaking or appearing as elongated smears? 1. Sample Overload: The sample applied to the plate is too concentrated.[1][2][3] 2. Highly Polar Compound: The compound is very polar and interacts strongly with the silica gel.[4] 3. Acidic/Basic Compound: Strongly acidic or basic groups can cause streaking on standard silica plates.[1][4] 4. Inappropriate Solvent System: The polarity of the developing solvent may not be suitable.[3] 5. Reaction in High-Boiling Solvent: Solvents like DMF or DMSO can cause smearing.[5]1. Dilute the sample solution and re-spot. A 1% concentration is a good starting point.[1] 2. Try using a more polar solvent system or consider using a reversed-phase (e.g., C18) TLC plate.[4] 3. Add a small amount of acid (e.g., 0.1-2% acetic acid) or base (e.g., 0.1-2% triethylamine) to the mobile phase to suppress ionization.[4] 4. Systematically vary the polarity of your solvent system to achieve better separation.[1][3] 5. After spotting, place the TLC plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing.[5]
Why are there no spots visible on my developed TLC plate? 1. Sample Too Dilute: The concentration of the analyte is below the detection limit.[3][4] 2. Compound is not UV-Active: The compound does not absorb UV light at the wavelength used for visualization.[4] 3. Spotting Line Submerged: The solvent level in the developing chamber was higher than the spotting line.[1][3] 4. Compound Evaporation: The compound may be volatile and evaporated from the plate.[4]1. Re-spot the sample, applying it multiple times in the same location while allowing the solvent to dry between applications.[3][4] 2. Use an alternative visualization method, such as staining with potassium permanganate, p-anisaldehyde, or iodine vapor.[2] 3. Ensure the solvent level is always below the line where the sample is spotted.[2][3] 4. This makes TLC monitoring difficult; consider a different analytical technique if volatility is high.[4]
Why are my Rf values inconsistent between runs? 1. Chamber Saturation: The atmosphere inside the TLC chamber was not saturated with solvent vapor, or saturation was inconsistent.[6] 2. Solvent System Changed: The composition of the mobile phase was not identical, or the solvent was reused.[2] 3. Temperature Fluctuations: Significant changes in ambient temperature can affect solvent viscosity and migration.1. Line the developing chamber with filter paper moistened with the eluent and allow it to equilibrate for several minutes before placing the plate inside.[6] 2. Always prepare the mobile phase fresh for each experiment.[2] 3. Perform TLC experiments in a temperature-controlled environment.
Why are the spots running too close to the baseline or the solvent front? 1. Eluent Polarity is Too Low: If spots are near the baseline, the solvent is not polar enough to move the compounds up the plate.[4] 2. Eluent Polarity is Too High: If spots are near the solvent front, the solvent is too polar and moves all components without adequate separation.[4]1. Increase the proportion of the polar solvent in your eluent mixture or switch to a more polar solvent system.[4] 2. Decrease the proportion of the polar solvent or choose a less polar system.[4]
TLC FAQs

Q: How do I choose the right solvent system for my this compound reaction? A: Start with a mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate).[1] Since sulfones are relatively polar, you will likely need a higher proportion of the polar solvent. A good starting point is 30-50% ethyl acetate in hexanes. Run several trial plates with varying solvent ratios to find the system that gives the best separation between your starting material and product, ideally with product Rf values between 0.3 and 0.5.[1]

Q: How can I confirm the identity of a spot on my TLC plate? A: Use a co-spot. Apply a spot of your starting material, a spot of the reaction mixture, and a third spot with both the starting material and reaction mixture applied at the same point. If the reaction mixture spot shows a new spot for the product and a diminished spot at the same Rf as the starting material, it indicates the reaction is proceeding.[7]

Q: My reactant and product have very similar Rf values. How can I improve separation? A: Try changing the solvent system to one with different selectivity; for example, substitute ethyl acetate with dichloromethane or a small amount of methanol. You can also try 2D TLC: run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second solvent system.[5] This can help separate compounds that are difficult to resolve in a single run.[5]

TLC Experimental Workflow & Protocol

TLC_Workflow prep_chamber 1. Prepare Developing Chamber - Add solvent (0.5-1 cm deep) - Line with filter paper - Cover and saturate prep_plate 2. Prepare TLC Plate - Draw origin line with pencil - Mark lanes for samples spot_plate 3. Spot the Plate - Dissolve sample (1% conc.) - Use capillary tube to apply small spots on origin line prep_plate->spot_plate develop_plate 4. Develop the Plate - Place plate in chamber - Allow solvent to rise (elute) up the plate spot_plate->develop_plate dry_plate 5. Dry and Visualize - Remove plate, mark solvent front - Air dry - Visualize under UV light or with a chemical stain develop_plate->dry_plate analyze 6. Analyze Results - Circle visible spots - Calculate Rf values dry_plate->analyze

Caption: Workflow for performing TLC analysis.

Detailed Protocol:

  • Chamber Preparation: Pour your chosen solvent system (e.g., 40% Ethyl Acetate in Hexanes) into a developing chamber to a depth of about 0.5-1 cm. Line the chamber with a piece of filter paper, cover it, and gently tilt to saturate the paper. Allow the chamber to sit for 5-10 minutes to become saturated with solvent vapors.[6]

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line (the origin) about 1-1.5 cm from the bottom edge.

  • Sample Application: Dissolve a small amount of your reaction mixture (and starting material for reference) in a volatile solvent like ethyl acetate or dichloromethane to make an approximately 1% solution.[1] Dip a capillary spotter into the solution and gently touch it to the origin line on the plate to create a small spot (1-2 mm in diameter).[2] Allow the solvent to evaporate completely.

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level.[1][2] Cover the chamber and allow the solvent to move up the plate via capillary action.[1]

  • Visualization: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[1] Allow the plate to dry completely. Visualize the spots under a UV lamp.[1] If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate).

  • Analysis: Circle the spots and calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is ideal for monitoring reactions that may not be suitable for GC (e.g., non-volatile or thermally unstable compounds) and for obtaining precise quantitative data on reaction progress.[8][9]

HPLC Troubleshooting Guide
Question/Problem Possible Cause(s) Suggested Solution(s)
Why am I seeing peak fronting or tailing? 1. Column Overload: Injecting too much sample or a sample that is too concentrated. 2. Incompatible Injection Solvent: The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion. 3. Column Contamination/Damage: Buildup of strongly retained impurities or voids at the column inlet.[10] 4. Inappropriate Mobile Phase pH: For ionizable compounds, a pH close to the pKa can cause tailing.1. Dilute the sample or reduce the injection volume.[11] 2. Whenever possible, dissolve the sample in the initial mobile phase. 3. Use a guard column to protect the analytical column.[10] Flush the column with a strong solvent or, if necessary, reverse the column and flush (disconnect from the detector first). 4. Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[12]
Why are my retention times drifting or inconsistent? 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the new mobile phase conditions, especially in gradient elution.[11][13] 2. Mobile Phase Composition Change: Inaccurate mixing by the pump, or evaporation of a volatile solvent component.[10][11] 3. Temperature Fluctuations: The column temperature is not stable. A 1°C change can alter retention times by 1-2%.[10] 4. Flow Rate Fluctuation: Leaks in the system or pump malfunction.[11]1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.[13] 2. Prepare the mobile phase fresh daily and keep reservoirs covered.[13] If using a gradient, prime all solvent lines. 3. Use a column oven to maintain a constant temperature.[13] 4. Check for leaks at all fittings, especially between the pump and injector. Check pump seals for salt buildup.[13]
Why is the system backpressure too high or too low? 1. High Backpressure: Blockage in the system, often from a clogged inline filter, guard column, or column inlet frit. Buffer precipitation in the mobile phase. 2. Low Backpressure: A leak in the system between the pump and the column. Pump is not delivering solvent (e.g., air bubbles in the pump head).1. Systematically remove components (column, then guard column) to identify the source of the blockage. Replace clogged frits or columns. Ensure buffer concentration is soluble in the highest organic percentage of your gradient. 2. Check all fittings for tightness. Purge the pump to remove air bubbles. Ensure there is enough mobile phase in the reservoirs.[11]
Why am I seeing broad peaks? 1. Extra-Column Volume: Tubing between the injector, column, and detector is too long or has too large an internal diameter.[11] 2. Contaminated Guard/Analytical Column: Adsorption of contaminants is causing band broadening.[11] 3. Low Flow Rate: A flow rate that is too low can sometimes lead to broader peaks due to diffusion.[11]1. Use tubing with a smaller internal diameter and keep lengths as short as possible.[11] 2. Replace the guard column.[11] Try flushing the analytical column with a strong solvent. 3. Check and adjust the flow rate.[13]
HPLC FAQs

Q: What type of column and mobile phase should I use for a this compound reaction? A: A reversed-phase C18 column is a versatile and robust choice for many organic molecules, including sulfones.[14] For the mobile phase, a gradient of water (A) and acetonitrile or methanol (B) is common.[15] Since sulfones can be polar, you may need to start with a higher aqueous percentage. Adding a modifier like 0.1% formic acid or acetic acid to both solvents can improve peak shape and reproducibility.[12][14]

Q: How do I prepare my reaction sample for HPLC analysis? A: At set time intervals, withdraw a small aliquot (e.g., 50-100 µL) from your reaction. Immediately quench the reaction by diluting the aliquot in a vial containing a larger volume (e.g., 900 µL) of cold mobile phase to stop the reaction and prepare it for injection.[8] Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[14]

Q: How can I quantify the components of my reaction? A: To get quantitative data (e.g., % conversion), you need to create a calibration curve. Prepare standard solutions of your starting material and (if available) your product at known concentrations. Inject these standards and plot the peak area versus concentration. This curve can then be used to determine the concentration of each component in your reaction samples based on their peak areas.

HPLC Experimental Workflow & Protocol

HPLC_Workflow prep_mobile 1. Prepare Mobile Phase - Use HPLC-grade solvents - Filter and degas - Add modifiers (e.g., 0.1% FA) prep_system 2. Prepare HPLC System - Prime all pump lines - Equilibrate column with initial mobile phase (10-20 CV) prep_mobile->prep_system prep_sample 3. Prepare Sample - Withdraw aliquot from reaction - Quench and dilute - Filter through 0.22 µm filter run_sequence 4. Run Analysis - Set up sequence (blanks, standards, samples) - Inject sample prep_sample->run_sequence acquire_data 5. Acquire Data - Monitor chromatogram - Ensure proper peak integration run_sequence->acquire_data process_data 6. Process & Quantify - Integrate peak areas - Use calibration curve to determine concentrations acquire_data->process_data

Caption: Workflow for performing HPLC analysis.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% Formic Acid in Water) and mobile phase B (e.g., 0.1% Formic Acid in Acetonitrile) using HPLC-grade reagents.[14] Filter each solvent through a 0.45 µm filter and degas using sonication or vacuum.

  • System Preparation: Place the solvent lines in the correct reservoirs. Purge the pump lines to remove any air bubbles. Set the flow rate (e.g., 1.0 mL/min) and allow the mobile phase to run through the column until the baseline is stable (equilibration).[11]

  • Sample Preparation: Withdraw a 100 µL aliquot from the reaction mixture. Quench it in a vial with 900 µL of a 50:50 water/acetonitrile mixture. Vortex the vial and filter the solution into an autosampler vial using a 0.22 µm syringe filter.[14]

  • Sequence Setup: Program the HPLC sequence, including blank injections (mobile phase), standards, and the quenched reaction samples.

  • Analysis: Inject 5-10 µL of the sample. The components will be separated on the column and detected as they elute.

  • Data Processing: Integrate the area under each peak corresponding to the starting material, product, and any intermediates. Use a pre-established calibration curve to convert peak areas to concentrations and calculate the reaction progress.

Example Quantitative Data Table
Time Point (min)Starting Material Peak AreaProduct Peak Area% Conversion
01,540,20000%
101,235,100301,50019.8%
30778,900755,30049.3%
60310,6001,221,80079.6%
12058,3001,495,10097.4%
Note: % Conversion is calculated based on the relative response factors of the starting material and product, which are assumed to be equal in this example for simplicity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique used for volatile and thermally stable compounds. It separates components in a gas chromatograph and then provides mass spectral data for identification. This compound may be suitable for GC-MS, but thermal stability should be confirmed.

GC-MS Troubleshooting Guide
Question/Problem Possible Cause(s) Suggested Solution(s)
Why am I seeing no peaks or very small peaks? 1. Injection Problem: Blocked or leaking syringe; autosampler error.[16][17] 2. Column Breakage: The capillary column is broken, usually near the inlet or detector.[16] 3. Active Sites: The analyte is adsorbing to active sites in the inlet liner or the front of the column.[17] 4. Incorrect Inlet Temperature: Temperature is too low to volatilize the sample effectively.[18]1. Check the syringe for blockage and ensure it is drawing and dispensing liquid.[17] Verify autosampler settings. 2. Inspect the column ends. If broken, trim about 10-15 cm from the end and reinstall.[17] 3. Use a deactivated or silanized inlet liner.[17] Trim the first few inches off the column.[18] 4. Increase the injector temperature, but do not exceed the maximum temperature limit of the column or the thermal stability of your compound.[18]
Why are my peaks tailing? 1. Column Activity: The stationary phase is degrading, or the column has become contaminated, creating active sites (e.g., exposed silica).[17][19] 2. Inlet Liner Activity: The liner is dirty or not properly deactivated for your analytes.[17][19] 3. Carrier Gas Flow Too Low: An insufficient flow rate can sometimes contribute to tailing.[17]1. Condition the column by baking it out at a high temperature (below its max limit). If this fails, trim the front of the column or replace it.[17] 2. Replace the inlet liner with a new, deactivated one.[19] 3. Increase the carrier gas flow rate to the optimal linear velocity for your carrier gas (e.g., ~35-40 cm/s for Helium).
Why is my baseline noisy or drifting? 1. Column Bleed: The stationary phase is degrading and eluting from the column, often at high temperatures.[19] 2. Contamination: Contamination in the carrier gas, gas lines, inlet, or septum.[16][18] 3. Leak in the System: Air (oxygen) leaking into the system can damage the column and cause a high, noisy baseline.[16]1. Ensure the oven temperature does not exceed the column's maximum limit. Use a low-bleed ("-MS") column.[19] 2. Use high-purity carrier gas with moisture and oxygen traps.[19] Replace the septum and clean the inlet.[18] 3. Perform a leak check, especially around the inlet septum nut and column fittings.[16]
Why are my retention times changing? 1. Column Issue: A portion of the column has been removed (trimmed), or the column is aging. 2. Flow/Pressure Variation: The electronic pressure control (EPC) is not stable, or there is a leak.[16] 3. Oven Temperature Program: The oven is not heating at the programmed rate or is not holding temperatures accurately.1. After trimming a column, retention times will decrease. This is normal. 2. Check for leaks. Verify that the carrier gas cylinder has adequate pressure. 3. Verify the oven's temperature accuracy with a calibrated thermometer.
GC-MS FAQs

Q: Is my this compound compound suitable for GC-MS? A: This depends on its volatility and thermal stability. Sulfones can be analyzed by GC, but the chloromethyl group may be thermally labile. It is crucial to test a standard of the compound first. Start with a low inlet temperature (e.g., 200-220 °C) and check for degradation products (unexpected peaks in the chromatogram or fragments in the mass spectrum).

Q: My compound is not volatile enough for GC analysis. What can I do? A: You can use derivatization to make your analyte more volatile.[20] This chemical process modifies the molecule to create a derivative that is better suited for GC analysis.[21] For compounds with active hydrogens (like alcohols or amines that might be used in the reaction), silylation is a common technique where a trimethylsilyl (TMS) group is added.[20] This increases volatility and thermal stability.[21]

Q: How do I interpret the data from a GC-MS analysis? A: The GC provides the retention time, which helps separate the compounds. The Mass Spectrometer provides a mass spectrum for each eluting peak. This spectrum is a fingerprint based on the mass-to-charge ratio of the molecule and its fragments. You can compare this fragmentation pattern to a spectral library (like NIST) to identify the starting material, product, and any byproducts or intermediates.

GC-MS Experimental Workflow & Protocol

GCMS_Workflow prep_system 1. System Check & Setup - Check carrier gas supply - Replace septum/liner if needed - Set oven/inlet/MS temps prep_sample 2. Prepare Sample - Withdraw aliquot - Quench and dilute in a volatile solvent (e.g., Hexane) - (Optional) Derivatize prep_system->prep_sample run_analysis 3. Run Analysis - Inject 1 µL of sample - Begin temperature program and data acquisition prep_sample->run_analysis acquire_data 4. Acquire Data - Collect Total Ion Chromatogram (TIC) - Collect mass spectra for each peak run_analysis->acquire_data process_data 5. Process & Identify - Integrate peaks in the TIC - Compare mass spectra to libraries for compound identification acquire_data->process_data

Caption: Workflow for performing GC-MS analysis.

Detailed Protocol:

  • System Preparation: Ensure the carrier gas (Helium) is flowing at the correct pressure. Set the instrument parameters: Inlet temperature (e.g., 250 °C), oven program (e.g., hold at 50 °C for 2 min, then ramp at 10 °C/min to 280 °C), and MS source/quadrupole temperatures.

  • Sample Preparation: Withdraw a 100 µL aliquot from the reaction mixture. Quench and dilute it in 900 µL of a volatile solvent like hexane or ethyl acetate in a GC vial.

  • Injection: The autosampler injects 1 µL of the prepared sample into the hot GC inlet. The sample is vaporized and swept onto the analytical column by the carrier gas.

  • Separation & Detection: As the oven temperature increases, compounds travel through the column at different rates based on their volatility and interaction with the stationary phase. As they exit the column, they enter the mass spectrometer, where they are ionized and fragmented.

  • Data Analysis: The output is a Total Ion Chromatogram (TIC), which looks similar to an HPLC chromatogram. Click on any peak to view its mass spectrum. Identify the compounds by comparing their spectra to a known library or to a previously run standard. Quantify by comparing the peak area to a calibration curve or by using an internal standard.

Example GC-MS Data Summary
Retention Time (min)Major m/z FragmentsCompound Identity
8.52156, 121, 77, 63This compound (Starting Material)
10.75212, 167, 135, 91Product (e.g., Aryl-substituted sulfonylethane)
6.33108, 79, 51Byproduct (e.g., Phenol from nucleophile)
Note: m/z values are hypothetical and for illustrative purposes.

References

Impact of moisture on (Chloromethyl)sulfonylethane reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Chloromethyl)sulfonylethane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a particular focus on the impact of moisture on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect reactions involving this compound?

A1: this compound is a sulfonyl chloride, a class of compounds known to be sensitive to moisture.[1] Water can act as a nucleophile and react with the sulfonyl chloride group, leading to its hydrolysis. This hydrolysis reaction forms the corresponding sulfonic acid, which is often an undesired byproduct that can complicate purification and reduce the yield of your target molecule.[2][3]

Q2: What is the primary byproduct formed when this compound reacts with water?

A2: The primary byproduct of the reaction between this compound and water is (chloromethyl)sulfonic acid. This occurs through the nucleophilic attack of water on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Q3: What are the visible signs of this compound decomposition due to moisture?

A3: Decomposition of sulfonyl chlorides, including this compound, in the presence of moisture can be indicated by several observations:[1]

  • Gas Evolution: The hydrolysis reaction releases hydrogen chloride (HCl) gas, which may be observed as fumes.

  • Color Change: The reaction mixture may develop a darker color, such as brown or black.[1]

  • Precipitate Formation: The resulting sulfonic acid may be insoluble in the reaction solvent and precipitate out of the solution.

Q4: Can I use an aqueous workup for reactions involving this compound?

A4: While it may seem counterintuitive, an aqueous workup can sometimes be performed. This is generally successful if the desired product has low solubility in water, allowing it to be separated from the water-soluble sulfonic acid byproduct by precipitation and filtration.[4] However, the workup should be performed quickly and at a low temperature to minimize the hydrolysis of any unreacted this compound.[1]

Q5: How should I store this compound to prevent degradation?

A5: To prevent hydrolysis from atmospheric moisture, this compound should be stored in a tightly sealed container in a dry environment, such as a desiccator. For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is recommended.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product with a Significant Amount of a Polar Impurity

Symptoms:

  • Lower than expected yield of the target molecule.

  • TLC or LC-MS analysis shows a significant amount of a polar byproduct, which may correspond to (chloromethyl)sulfonic acid.

Possible Cause:

  • The primary cause is likely the presence of moisture in the reaction, leading to the hydrolysis of this compound.[2]

Troubleshooting Steps:

StepActionExpected Outcome
1. Ensure Anhydrous Conditions Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, either freshly distilled or from a solvent purification system.Reduced hydrolysis of this compound, leading to a cleaner reaction and higher yield.
2. Use an Inert Atmosphere Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.Exclusion of atmospheric moisture from the reaction vessel.
3. Handle Reagents Carefully Ensure all other reagents, especially amines, are anhydrous. Handle hygroscopic materials in a glove box if possible.Minimizes the introduction of water from other sources.
4. Optimize Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C or below) during the addition of this compound.Controls the rate of both the desired reaction and the undesired hydrolysis.
Issue 2: Formation of Multiple Products, Including a Bis-Sulfonylated Byproduct

Symptoms:

  • TLC or LC-MS analysis reveals the presence of the desired monosulfonamide, unreacted primary amine, and a less polar byproduct.

Possible Cause:

  • If your nucleophile is a primary amine, it can react with two molecules of this compound to form a bis-sulfonylated product.

Troubleshooting Steps:

StepActionExpected Outcome
1. Adjust Stoichiometry Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to this compound.Drives the reaction towards the formation of the monosulfonamide.
2. Slow Reagent Addition Add a solution of this compound dropwise to the amine solution at a low temperature (e.g., 0 °C).Controls the local concentration of the sulfonyl chloride, minimizing the chance of double addition.
3. Monitor Reaction Progress Closely monitor the consumption of the starting amine using TLC or LC-MS.Allows for quenching the reaction at the optimal time to prevent further reaction to the bis-sulfonylated product.

Data Presentation

The following table provides an illustrative summary of the expected impact of moisture on the yield of a typical nucleophilic substitution reaction with this compound. Please note that this data is representative and based on the general reactivity of sulfonyl chlorides; actual results may vary depending on the specific reaction conditions and nucleophile used.

Water Content (mol%)Desired Product Yield (%)(Chloromethyl)sulfonic acid Byproduct (%)
0 (Anhydrous)>95%<5%
1080-90%10-20%
2560-75%25-40%
5030-50%50-70%
100<10%>90%

Experimental Protocols

Protocol: General Procedure for the Synthesis of a Sulfonamide using this compound under Anhydrous Conditions

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide, with a strong emphasis on maintaining anhydrous conditions to minimize hydrolysis.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Anhydrous non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon) with a manifold or balloon

  • Ice bath

Procedure:

  • Preparation of Glassware: Thoroughly dry a round-bottom flask and magnetic stir bar in an oven at >100 °C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas.

  • Reaction Setup: Assemble the flask with a septum and maintain a positive pressure of inert gas.

  • Addition of Amine and Base: To the flask, add the amine (1.0 eq) and the anhydrous aprotic solvent. If the amine salt is used, add the anhydrous non-nucleophilic base (1.1-1.5 eq). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Preparation of this compound Solution: In a separate dry, inert gas-flushed vial, prepare a solution of this compound (1.0-1.2 eq) in the anhydrous aprotic solvent.

  • Slow Addition: Using a syringe, add the this compound solution dropwise to the stirred amine solution over a period of 15-30 minutes, ensuring the internal temperature remains at or below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or warm to room temperature, depending on the reactivity of the amine. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation as required.

Visualizations

Hydrolysis_Pathway cluster_desired Desired Reaction cluster_side Side Reaction (Hydrolysis) CMSE This compound Desired_Product Desired Product (e.g., Sulfonamide) CMSE->Desired_Product Reaction with Nucleophile Byproduct (Chloromethyl)sulfonic Acid CMSE->Byproduct Reaction with Water H2O Water (Moisture) H2O->Byproduct Nucleophile Desired Nucleophile (e.g., Amine) Nucleophile->Desired_Product HCl HCl Byproduct->HCl

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Stoichiometry Check Reagent Stoichiometry Start->Check_Stoichiometry If multiple products Check_Addition Review Reagent Addition Method Start->Check_Addition If reaction is uncontrolled Anhydrous_Conditions Implement Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) Check_Moisture->Anhydrous_Conditions Yes Inert_Atmosphere Use Inert Atmosphere (Nitrogen or Argon) Anhydrous_Conditions->Inert_Atmosphere Success Improved Yield and Purity Inert_Atmosphere->Success Adjust_Stoichiometry Adjust Amine to Sulfonyl Chloride Ratio (e.g., 1.1:1) Check_Stoichiometry->Adjust_Stoichiometry Incorrect Adjust_Stoichiometry->Success Slow_Addition Slow, Dropwise Addition at Low Temperature Check_Addition->Slow_Addition Too fast Slow_Addition->Success

Caption: Troubleshooting workflow for reactions with this compound.

References

Preventing decomposition of (Chloromethyl)sulfonylethane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the decomposition of (Chloromethyl)sulfonylethane during chemical reactions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps Expected Outcome
Reaction failure or low yield with significant starting material remaining. Decomposition of this compound: The compound may have degraded before or during the reaction.1. Verify Reagent Quality: Use a fresh bottle of this compound or purify older stock. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced hydrolysis. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.Improved yield and cleaner reaction profile.
Formation of a highly polar, water-soluble byproduct. Hydrolysis: this compound has reacted with trace amounts of water to form the corresponding sulfonic acid.1. Strict Anhydrous Technique: Dry solvents over appropriate drying agents and handle reagents under inert gas. 2. Aprotic Solvents: Use aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF).Minimized formation of the sulfonic acid byproduct.
Appearance of unexpected, non-polar byproducts. Sulfene Intermediate Formation: In the presence of a strong, non-nucleophilic base, this compound can eliminate HCl to form a highly reactive sulfene intermediate, which can lead to side products and polymerization.1. Choice of Base: Use a weaker base or a nucleophilic base like pyridine if compatible with the reaction. 2. Temperature Control: Keep the reaction temperature low, as sulfene formation is often more pronounced at higher temperatures. 3. Order of Addition: Add the base slowly to the reaction mixture containing the nucleophile and this compound.Reduced formation of sulfene-derived byproducts and a cleaner reaction.
Discoloration of the reaction mixture (yellow to brown). Thermal Decomposition: The compound may be decomposing at the reaction temperature.1. Lower Reaction Temperature: If the reaction conditions allow, reduce the temperature. Many reactions with sulfonyl chlorides proceed well at or below room temperature. 2. Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete.A lighter-colored reaction mixture and reduced impurity profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The main decomposition pathways for this compound are:

  • Hydrolysis: Reaction with water to form the corresponding sulfonic acid. This is a common issue if wet solvents or reagents are used.

  • Thermolysis: Decomposition at elevated temperatures, which can lead to the formation of various byproducts and discoloration of the reaction mixture.

  • Sulfene Formation: In the presence of strong, non-nucleophilic bases, elimination of HCl can occur to generate a highly reactive sulfene intermediate (CH2=SO2), which can then react non-selectively.[1]

Q2: How can I detect the decomposition of this compound in my reaction?

A2: Signs of decomposition include:

  • Visual Changes: The reaction mixture may turn yellow or brown.

  • Gas Evolution: The formation of gases such as sulfur dioxide (SO2) may be observed.

  • Analytical Monitoring: Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of unexpected byproducts. The sulfonic acid resulting from hydrolysis will appear as a very polar spot on a TLC plate.

Q3: What are the ideal storage conditions for this compound to ensure its stability?

A3: To maintain its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and heat. Storage under an inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis.

Q4: Are there any solvents that should be avoided when working with this compound?

A4: Protic solvents such as water, alcohols (methanol, ethanol), and primary or secondary amines should be used with caution as they can act as nucleophiles and react with the sulfonyl chloride, leading to decomposition or undesired side products. If a protic solvent is necessary for the reaction, the reaction should be performed at a low temperature and for the shortest possible time.

Q5: How does the chloromethyl group affect the reactivity and stability of the molecule?

A5: The chloromethyl group is an electron-withdrawing group, which increases the electrophilicity of the sulfur atom in the sulfonyl chloride, making it highly reactive towards nucleophiles. However, the presence of alpha-hydrogens also makes it susceptible to elimination to form a sulfene in the presence of a strong base. The chloromethyl group itself is also a reactive site for nucleophilic substitution.

Quantitative Data on Sulfonyl Chloride Stability

The stability of sulfonyl chlorides is highly dependent on the reaction conditions. The following tables provide comparative data on the solvolysis rates of various sulfonyl chlorides, which can serve as a guide for predicting the stability of this compound.

Table 1: Relative Rates of Hydrolysis of Various Sulfonyl Chlorides in Water

Sulfonyl ChlorideRelative Rate of Hydrolysis
Methanesulfonyl chloride1.0
Ethanesulfonyl chloride0.8
1-Propanesulfonyl chloride0.7
2-Propanesulfonyl chloride0.15
Benzenesulfonyl chloride2.1
p-Toluenesulfonyl chloride1.5
p-Nitrobenzenesulfonyl chloride8.9

Data compiled from various sources and normalized to methanesulfonyl chloride. This table illustrates the effect of the R group on the rate of hydrolysis. Generally, alkanesulfonyl chlorides hydrolyze slower than arenesulfonyl chlorides.[2][3][4]

Table 2: Effect of Solvent on the Rate of Solvolysis of Benzenesulfonyl Chloride at 25°C

Solvent (v/v)Rate Constant (k x 10-4 s-1)
100% Water3.13
90% Acetone / 10% Water0.14
50% Acetone / 50% Water1.46
90% Ethanol / 10% Water0.29
50% Ethanol / 50% Water1.05

This table demonstrates the significant impact of solvent composition on the stability of a representative sulfonyl chloride. The rate of solvolysis decreases as the concentration of the non-aqueous component increases.[2][3]

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction Minimizing Decomposition

This protocol describes a general method for reacting this compound with a nucleophile while minimizing the risk of decomposition.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, alcohol, or thiol)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile, or THF)

  • Base (e.g., Triethylamine or Pyridine)

  • Oven-dried glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble the reaction apparatus consisting of an oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Reagent Addition:

    • Dissolve the nucleophile (1.0 eq.) and the base (1.1 eq.) in the anhydrous aprotic solvent in the reaction flask.

    • Cool the solution to 0 °C using an ice bath.

    • Dissolve this compound (1.05 eq.) in a small amount of the anhydrous solvent and add it to the dropping funnel.

  • Reaction:

    • Add the this compound solution dropwise to the stirred solution of the nucleophile and base at 0 °C over 15-30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing Reaction and Decomposition Pathways

The following diagrams illustrate the key chemical processes involving this compound.

G A This compound B Desired Product A->B + Nucleophile (Controlled Conditions) C Sulfonic Acid (Hydrolysis Product) A->C + H2O (Moisture) D Sulfene Intermediate A->D + Strong Base (-HCl) E Side Products / Polymers D->E + Nucleophile / Dimerization

Caption: Reaction and decomposition pathways of this compound.

G cluster_0 Experimental Workflow A Start: Assemble dry glassware under inert atmosphere B Dissolve Nucleophile and Base in Anhydrous Solvent A->B C Cool to 0°C B->C D Slowly add This compound C->D E Monitor Reaction (TLC / LC-MS) D->E F Aqueous Work-up E->F Reaction Complete G Purification F->G H End: Isolated Product G->H G A This compound (Electrophilic Agent) C Covalent Adduct Formation (Alkylation) A->C Reaction B Cellular Nucleophiles (DNA, Proteins, etc.) B->C D DNA Damage (Cross-linking, etc.) C->D Impact on DNA E Inhibition of DNA Replication & Transcription D->E F Cell Cycle Arrest E->F G Apoptosis (Programmed Cell Death) F->G

References

Technical Support Center: Work-up Procedures for Reactions Involving (Chloromethyl)sulfonylethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the work-up procedures for chemical reactions that utilize (chloromethyl)sulfonylethane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and isolation of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider during the work-up of reactions involving this compound?

A1: this compound is a reactive compound and should be handled with care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The work-up procedure may generate acidic byproducts, so careful quenching is necessary.

Q2: What is the purpose of "quenching" the reaction, and what are the recommended quenching agents for reactions with this compound?

A2: Quenching is the process of deactivating any unreacted this compound to prevent unwanted side reactions and facilitate purification.[2] The most common methods involve nucleophilic attack on the sulfonyl chloride group. Recommended quenching agents include:

  • Water or Aqueous Base: Slow and careful addition of water or a mild aqueous base like sodium bicarbonate (NaHCO₃) solution will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is typically water-soluble and can be easily separated.[2][3]

  • Amines: Adding a simple primary or secondary amine, or an aqueous solution of ammonia, will convert the sulfonyl chloride into a more polar sulfonamide, which can be separated by extraction or chromatography.[2]

Q3: How do I effectively remove the sulfonic acid byproduct formed during the aqueous work-up?

A3: The sulfonic acid byproduct is acidic and can be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃).[1][4] The base will deprotonate the sulfonic acid, forming a water-soluble salt that will partition into the aqueous layer.

Q4: My product seems to be co-eluting with unreacted this compound during column chromatography. How can I resolve this?

A4: This is a common issue when the polarity of your product is similar to that of this compound.[2] The most effective solution is to quench the reaction mixture before performing chromatography.[2] Converting the unreacted this compound to a more polar sulfonic acid or sulfonamide will significantly alter its retention factor (Rf) on silica gel, allowing for easier separation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Oily residue persists after aqueous work-up. Unreacted this compound may be present, as it can be an oil and hydrolyzes slowly in neutral water.[5]1. Ensure the quenching step is complete by monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).[2] 2. Perform a quench with a dilute aqueous base (e.g., NaHCO₃) or a simple amine to convert the remaining starting material into a more water-soluble byproduct.[2][5]
Low yield of the desired product after work-up. 1. The product may have some water solubility. 2. The product may be sensitive to the pH of the wash solutions.[2] 3. Incomplete reaction.1. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 2. If your product is base-sensitive, use a milder quenching agent like water or a non-basic amine quench. If it is acid-sensitive, avoid acidic washes.[2] 3. Ensure the initial reaction has gone to completion before initiating the work-up.
Formation of an emulsion during extraction. High concentrations of salts or polar byproducts can lead to the formation of an emulsion between the organic and aqueous layers.1. Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period. 3. Filter the entire mixture through a pad of Celite.
The organic layer is acidic even after a base wash. The sulfonic acid byproduct may not have been completely neutralized and removed.1. Perform additional washes with a saturated NaHCO₃ solution. 2. Ensure vigorous shaking during the extraction to maximize contact between the two phases.[2]

Data Presentation

Table 1: Solubility of (Chloromethyl)sulfonyl Chloride *

SolventSolubility
DichloromethaneSoluble[6][7]
PyridineSoluble[6][7]
ChloroformSoluble[6]
MethanolSoluble[6]
WaterInsoluble[6][7]

*Data for (Chloromethyl)sulfonyl chloride is used as a close analog to this compound.

Table 2: Common Quenching Agents and Their Byproducts

Quenching AgentByproduct Formed from this compoundKey Characteristics of ByproductSeparation Method
Water (H₂O)(Chloromethyl)sulfonic acidAcidic, generally water-solubleAqueous extraction with a base wash
Sodium Bicarbonate (aq. NaHCO₃)Sodium (chloromethyl)sulfonateWater-soluble saltAqueous extraction[2]
Ammonia (aq. NH₃)(Chloromethyl)sulfonamidePolar solidExtraction or chromatography[2]
Primary/Secondary Amine (e.g., RNH₂)N-substituted (chloromethyl)sulfonamidePolarity depends on the R groupExtraction or chromatography

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure

  • Cooling: Once the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. This minimizes potential side reactions and hydrolysis of the product during the work-up.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Continue the addition until the effervescence ceases. This step neutralizes any acidic byproducts and quenches the unreacted this compound.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water if necessary to achieve good phase separation. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic layer. If the product is in the upper organic layer, drain the lower aqueous layer.

  • Aqueous Layer Wash: Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.

  • Combine Organic Layers: Combine all the organic extracts in a single flask.

  • Washing: Wash the combined organic layer sequentially with:

    • Water: to remove water-soluble impurities.

    • Brine (saturated aqueous NaCl solution): to remove the bulk of the dissolved water in the organic layer.[1][4]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Further purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Workup_Workflow Start Reaction Mixture (Post-Reaction) Cooling Cool to 0 °C Start->Cooling Quenching Quench with aq. NaHCO3 Cooling->Quenching Extraction Liquid-Liquid Extraction (Organic Solvent/Water) Quenching->Extraction Separation Separate Organic and Aqueous Layers Extraction->Separation Aqueous_Wash Wash Aqueous Layer with Organic Solvent Separation->Aqueous_Wash Aqueous Layer Combine_Organic Combine Organic Layers Separation->Combine_Organic Organic Layer Aqueous_Wash->Combine_Organic Washing_Steps Wash with Water and Brine Combine_Organic->Washing_Steps Drying Dry with Na2SO4 or MgSO4 Washing_Steps->Drying Filtration Filter Drying->Filtration Concentration Concentrate (Rotary Evaporator) Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: A typical experimental workflow for the work-up of a reaction.

Troubleshooting_Tree Start Problem During Work-up Co_elution Product and Starting Material Co-elute? Start->Co_elution Oily_Residue Persistent Oily Residue? Start->Oily_Residue Low_Yield Low Product Yield? Start->Low_Yield Quench_First Quench reaction mixture before chromatography Co_elution->Quench_First Yes No_Issue Proceed with Standard Protocol Co_elution->No_Issue No Ensure_Quench Ensure quenching is complete. Use a base or amine quench. Oily_Residue->Ensure_Quench Yes Oily_Residue->No_Issue No Check_Solubility Back-extract aqueous layers. Check product stability to pH. Low_Yield->Check_Solubility Yes Low_Yield->No_Issue No

References

Validation & Comparative

A Comparative Guide to Sulfonylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of (Chloromethyl)sulfonylethane alongside common sulfonylating agents, providing objective comparisons and supporting experimental data for informed reagent selection in pharmaceutical and chemical research.

In the landscape of modern organic synthesis, particularly within the realm of drug discovery and development, the selection of an appropriate sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic route. These reagents are instrumental in the formation of sulfonamides and sulfonate esters, moieties that are integral to the structure and activity of a vast array of therapeutic agents. This guide provides a comprehensive comparison of this compound with other widely used sulfonylating agents, including methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and dansyl chloride. The comparison focuses on reactivity, substrate scope, and practical considerations, supported by experimental data to aid researchers in making informed decisions.

Relative Reactivity and Performance: A Quantitative Overview

The reactivity of a sulfonylating agent is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic effects of its substituents. Electron-withdrawing groups enhance this electrophilicity, leading to a faster rate of nucleophilic attack, while electron-donating groups have the opposite effect. Alkanesulfonyl chlorides, such as methanesulfonyl chloride, are generally more reactive than arylsulfonyl chlorides due to reduced steric hindrance and the absence of resonance stabilization.

While specific kinetic data for this compound is not widely available in the public domain, its reactivity can be inferred from its structure. The presence of the electron-withdrawing chloromethyl group is expected to increase the electrophilicity of the sulfonyl sulfur, suggesting a reactivity that is likely higher than that of methanesulfonyl chloride.

For a clearer comparison, the following table summarizes the relative reactivity and key properties of common sulfonylating agents.

Sulfonylating AgentStructureMolecular Weight ( g/mol )Key FeaturesRelative Reactivity
This compound ClCH₂SO₂CH₂CH₃158.62Expected high reactivity due to the inductive effect of the chloro group.High (inferred)
Methanesulfonyl Chloride (MsCl) CH₃SO₂Cl114.55High reactivity, small size, good for forming mesylates as excellent leaving groups.[1][2][3]High
p-Toluenesulfonyl Chloride (TsCl) CH₃C₆H₄SO₂Cl190.65Widely used, forms stable tosylates, often crystalline and easy to handle.[4]Moderate
Dansyl Chloride C₁₂H₁₂ClNO₂S269.75Used for derivatizing amines to form fluorescent sulfonamides for detection and analysis.[5]Moderate
2,4-Dichlorobenzenesulfonyl chloride C₆H₃Cl₂SO₂Cl245.52Highly reactive due to two electron-withdrawing chlorine atoms.[4]Very High

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthetic outcomes. Below are representative protocols for the sulfonylation of primary amines and alcohols, which can be adapted for use with various sulfonylating agents.

General Protocol for the Sulfonylation of a Primary Amine

This procedure outlines the formation of a sulfonamide from a primary amine.

Materials:

  • Primary amine (1.0 equivalent)

  • Sulfonylating agent (e.g., TsCl, MsCl) (1.05 equivalents)

  • Base (e.g., pyridine, triethylamine) (2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine and the base in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the sulfonylating agent in the same anhydrous solvent.

  • Add the sulfonylating agent solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for the Sulfonylation of an Alcohol

This procedure describes the formation of a sulfonate ester from an alcohol.

Materials:

  • Alcohol (1.0 equivalent)

  • Sulfonylating agent (e.g., TsCl, MsCl) (1.1 equivalents)

  • Base (e.g., pyridine, triethylamine) (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the alcohol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base to the solution.

  • Slowly add the sulfonylating agent to the mixture.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with cold water and separate the organic layer.

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting sulfonate ester by column chromatography or recrystallization.

Mandatory Visualizations

To further elucidate the practical and biological context of sulfonylation, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where sulfonamides play a crucial inhibitory role.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine/Alcohol and Base in Solvent cool Cool to 0°C start->cool add_reagent Dropwise Addition of Reagent cool->add_reagent prep_reagent Prepare Sulfonylating Agent Solution prep_reagent->add_reagent warm Warm to Room Temp & Stir add_reagent->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: A typical experimental workflow for a sulfonylation reaction.

Carbonic_Anhydrase_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction cluster_inhibition Sulfonamide Inhibition CA Carbonic Anhydrase (CA) Zn Zn²⁺ CA->Zn inhibition Inhibition of Catalysis H2O H₂O Zn->H2O coordination Zn->inhibition CO2 CO₂ HCO3 HCO₃⁻ + H⁺ CO2->HCO3 CA catalysis sulfonamide Sulfonamide (R-SO₂NH₂) sulfonamide->Zn binds to

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide.

Conclusion

The choice of a sulfonylating agent is a nuanced decision that depends on the specific requirements of the synthetic target, including the nucleophilicity of the substrate, desired reaction kinetics, and the electronic properties of the final product. While established reagents like methanesulfonyl chloride and p-toluenesulfonyl chloride offer reliability and a wealth of literature support, the exploration of newer agents like this compound may present opportunities for enhanced reactivity. Further quantitative studies on the reactivity of this compound are warranted to fully elucidate its position within the landscape of sulfonylating agents and to enable its broader application in research and drug development.

References

Spectroscopic Analysis for Structural Confirmation of (Chloromethyl)sulfonylethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data Summary

The following table summarizes the anticipated spectroscopic data for (Chloromethyl)sulfonylethane. These predictions are derived from the analysis of structurally related molecules and established spectroscopic correlation tables.

Spectroscopic TechniquePredicted Data
¹H NMR Ethyl group: Triplet (~1.4 ppm, 3H, -CH₃), Quartet (~3.3 ppm, 2H, -SO₂-CH₂-). Chloromethyl group: Singlet (~4.8 ppm, 2H, Cl-CH₂-).
¹³C NMR Ethyl group: ~10 ppm (-CH₃), ~55 ppm (-SO₂-CH₂-). Chloromethyl group: ~60 ppm (Cl-CH₂-).
IR Spectroscopy S=O stretch (sulfonyl): Strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). C-H stretch (aliphatic): 3000-2850 cm⁻¹. C-Cl stretch: 800-600 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): Presence of isotopic peaks for chlorine (M⁺ and M⁺²+ in ~3:1 ratio). Key Fragments: Loss of Cl, loss of CH₂Cl, loss of C₂H₅, and cleavage of the sulfonyl group.

Comparison with Alternative Analytical Techniques

While spectroscopic methods are powerful for structural elucidation, they can be complemented by other techniques for unambiguous confirmation, especially for crystalline solids.

TechniquePrincipleAdvantagesLimitations
Spectroscopic Methods (NMR, IR, MS) Interaction of molecules with electromagnetic radiation or energetic particles.Provide detailed structural information, non-destructive (NMR, IR), and can be used for mixtures (with chromatography).May not provide absolute stereochemistry, and interpretation can be complex for novel structures.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the absolute three-dimensional structure of a molecule, including stereochemistry and bond lengths/angles.Requires a suitable single crystal, which can be challenging to grow. Not applicable to amorphous solids or liquids.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2][3]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet - for solids):

    • Grind a few milligrams of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Processing: The instrument software will automatically process the interferogram to produce the IR spectrum (transmittance vs. wavenumber).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, direct infusion or coupling with Gas Chromatography (GC-MS) is suitable.

  • Ionization:

    • Method: Electron Ionization (EI) is a common method for small organic molecules.

    • Electron Energy: Typically 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Acquisition and Interpretation: The detector records the abundance of ions at each m/z value. The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observed in chlorine-containing fragments.[4][5]

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the this compound structure.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesized Product (this compound) Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Comparison to Predicted Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for structural confirmation.

This comprehensive approach, integrating multiple spectroscopic techniques with robust experimental protocols, provides a high degree of confidence in the structural assignment of newly synthesized molecules like this compound, a critical step in the journey from laboratory synthesis to potential real-world applications.

References

A Comprehensive Guide to Validating the Purity of Synthesized (Chloromethyl)sulfonylethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like (Chloromethyl)sulfonylethane derivatives is a critical step. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and reproducibility of experimental results and final drug products. This guide provides an objective comparison of key analytical techniques for validating the purity of these compounds, supported by experimental data and detailed protocols.

The synthesis of this compound derivatives can introduce various impurities. These may include unreacted starting materials, byproducts from side reactions, and degradation products. A robust purity validation strategy often involves a combination of chromatographic and spectroscopic methods to detect and quantify these potential impurities.

Potential Impurities in the Synthesis of this compound Derivatives

A thorough understanding of the synthetic route is crucial for predicting potential impurities. Common impurities may include:

  • Residual Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed through alternative reaction pathways.

  • Oligomeric Species: Self-condensation products.[1]

  • Hydrolysis Products: The chloromethyl group can be susceptible to hydrolysis, leading to the corresponding hydroxymethyl derivative.[1]

  • Solvent-Related Impurities: Residues of solvents used during synthesis and purification.[1]

Comparison of Analytical Techniques for Purity Validation

The choice of analytical technique depends on the nature of the compound and the potential impurities. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis are the most commonly employed methods.

Data Presentation: Quantitative Comparison of Methods
Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitationsTypical Limit of Detection (LOD)
Reversed-Phase HPLC (RP-HPLC) Partitioning between a nonpolar stationary phase and a polar mobile phase.Purity (area %), separation of non-polar to moderately polar impurities.High resolution, widely applicable, robust.[2]May not retain very polar impurities.[2]~0.01-0.1% (UV detection)
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning between a polar stationary phase and a less polar mobile phase.Separation of polar impurities not retained by RP-HPLC.Orthogonal to RP-HPLC, good for polar analytes.[2][3]Longer equilibration times, sensitive to mobile phase composition.[2]~0.01-0.1% (UV/MS detection)
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Detection of high molecular weight impurities and aggregates.Preferred method for oligomers.[2]Not suitable for small molecule impurity profiling.Dependent on detector and standards.
Quantitative ¹H NMR (qNMR) Nuclear spin resonance in a magnetic field.Absolute purity determination, structural confirmation of analyte and impurities.Non-destructive, provides structural information, universal detector for protons.[4][5]Lower sensitivity than HPLC, potential for peak overlap.[6]~0.1-1%
³³S NMR Nuclear spin resonance of the ³³S isotope.Direct information about the sulfur environment, confirmation of the sulfone group.Provides unique structural insights into sulfur-containing compounds.[7]Low natural abundance and sensitivity, requires isotopic enrichment for good signals.[8]High concentration or enrichment needed.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity for volatile compounds.[9]Not suitable for non-volatile or thermally labile compounds.[10]ppb to ppm range.
Elemental Analysis (CHNS) Combustion of the sample to determine the elemental composition.Confirmation of the empirical formula.Provides fundamental compositional data.[11]Does not detect isomeric impurities or impurities with the same elemental composition.[4]~0.3% absolute deviation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity analysis. The following are representative protocols for the key techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is highly effective for separating the main this compound derivative from less polar impurities.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% water, 5% acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[2]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: A typical gradient could be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm or based on the UV absorbance of the compound).

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent orthogonal technique to RP-HPLC, particularly for resolving highly polar impurities.

  • Sample Preparation: Dissolve the sample in a high organic content solvent (e.g., 90% acetonitrile, 10% water) to a concentration of 1-5 mg/mL. Filter through a 0.22 µm syringe filter.[2]

  • HILIC Conditions:

    • Column: HILIC column with an amide or unbonded silica stationary phase (e.g., 4.6 x 100 mm, 3.5 µm).[2]

    • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH 3.0.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 30-40 °C.[2]

    • Detection: UV or Mass Spectrometry (MS).

  • Data Analysis: Analyze the chromatogram for the main peak and any resolved polar impurities that may not have been visible in the RP-HPLC analysis.[2]

Quantitative Proton NMR (qNMR)

qNMR allows for the determination of absolute purity without the need for a reference standard of the compound itself.

  • Sample Preparation: Accurately weigh about 10-20 mg of the this compound derivative and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[14]

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard single pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities such as residual solvents.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO, DMF) and place it in a headspace vial.[9]

  • GC-MS Conditions:

    • System: Headspace sampler coupled to a GC-MS system.

    • Column: A column suitable for volatile organic compounds (e.g., DB-624).[15]

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient to separate solvents with different boiling points (e.g., 40 °C for 5 min, then ramp to 240 °C).

    • Mass Spectrometer: Operated in full scan mode to identify unknown volatiles or in selected ion monitoring (SIM) mode for higher sensitivity of known impurities.

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify using a calibration curve prepared with standards of the expected impurities.

Elemental Analysis

This technique provides the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur, which is used to confirm the empirical formula of the synthesized compound.

  • Sample Preparation: A small, accurately weighed amount of the dry, pure sample is required.

  • Instrumentation: An elemental analyzer.

  • Procedure: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.[11]

  • Data Analysis: The percentage of each element is used to calculate the empirical formula. This is then compared to the theoretical elemental composition of the target this compound derivative.[16][17]

Mandatory Visualizations

Logical Workflow for Purity Validation

The following diagram illustrates a typical workflow for validating the purity of a synthesized this compound derivative.

Purity_Validation_Workflow start Synthesized this compound Derivative initial_screen Initial Purity Screen (TLC, ¹H NMR) start->initial_screen hplc_analysis HPLC Analysis (RP-HPLC) initial_screen->hplc_analysis purity_check1 Purity > 95%? hplc_analysis->purity_check1 orthogonal_hplc Orthogonal HPLC (HILIC for polar impurities) purity_check1->orthogonal_hplc No structural_confirm Structural Confirmation purity_check1->structural_confirm Yes orthogonal_hplc->hplc_analysis volatile_check Volatile Impurity Analysis (GC-MS for residual solvents) report Certificate of Analysis volatile_check->report nmr_confirm ¹H, ¹³C, ³³S NMR structural_confirm->nmr_confirm ms_confirm Mass Spectrometry (Molecular Weight) structural_confirm->ms_confirm elemental_analysis Elemental Analysis (Confirm Empirical Formula) structural_confirm->elemental_analysis final_purity Final Purity Assessment (qNMR for absolute purity) nmr_confirm->final_purity ms_confirm->final_purity elemental_analysis->final_purity final_purity->volatile_check Method_Selection_Pathway analyte Analyte & Potential Impurities volatility_check Are they volatile & thermally stable? analyte->volatility_check gcms GC-MS volatility_check->gcms Yes hplc HPLC volatility_check->hplc No final_method Selected Method(s) gcms->final_method polarity_check Are polar impurities a concern? hplc->polarity_check rphplc RP-HPLC polarity_check->rphplc No hilic HILIC polarity_check->hilic Yes size_check Are oligomers/ aggregates possible? rphplc->size_check hilic->size_check sec SEC size_check->sec Yes structure_check Need structural info or absolute purity? size_check->structure_check No sec->structure_check nmr NMR (¹H, ¹³C, ³³S, qNMR) structure_check->nmr Yes elemental Elemental Analysis structure_check->elemental Need Empirical Formula nmr->final_method elemental->final_method

References

A Comparative Guide to Alkylating Agents for Targeted Functional Group Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common alkylating agents, focusing on their reactivity with specific functional groups. The information is intended to aid in the selection of appropriate reagents for research and drug development, with a focus on experimental data and methodologies.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on macromolecules.[1][2] In medicine, they are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily by damaging the DNA of rapidly dividing cancer cells.[3][4] Their mechanism of action involves the covalent modification of DNA bases, leading to DNA strand breaks, abnormal base pairing, and the formation of interstrand cross-links, which ultimately trigger cell cycle arrest and apoptosis.[2][3][5]

The primary biological target of most alkylating agents is DNA, with the N7 position of guanine being the most frequent site of alkylation.[6][7] Other nucleophilic sites on DNA, such as the N1 of adenine and the O6 of guanine, as well as functional groups in proteins (e.g., sulfhydryl groups of cysteine) and other cellular molecules, can also be targeted.[8][9][10] The reactivity and selectivity of an alkylating agent depend on its chemical structure and reaction mechanism (e.g., SN1 or SN2).[8][11] Agents that react via an SN1 mechanism, like nitrosoureas, are generally more reactive and show less selectivity, while those with a predominant SN2 mechanism, such as busulfan, tend to react more slowly and show greater selectivity for certain nucleophiles.[8][11]

Comparative Performance of Alkylating Agents

The efficacy of alkylating agents can be compared based on their cytotoxicity against various cell lines, typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for several common alkylating agents against different cancer cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions.

Alkylating AgentClassCell LineExposure Time (hours)IC50 (µM)Reference
Cisplatin Platinum AnalogA549 (Lung Carcinoma)48~7.5[5]
MCF-7 (Breast Adenocarcinoma)48~6.4[5]
U87 MG (Glioblastoma)249.5[5]
Carmustine (BCNU) NitrosoureaU87 MG (Glioblastoma)4854.4[5]
HL-60 (Promyelocytic Leukemia)Not Specified~200[5]
MOLT-4 (T-lymphoblastic Leukemia)Not Specified~200[5]
Temozolomide (TMZ) TriazeneU87 MG (Glioblastoma)48748.3[5]
Melphalan Nitrogen MustardRPMI 8226 (Multiple Myeloma)722.6
Chlorambucil Nitrogen MustardCLL (Chronic Lymphocytic Leukemia)2415.5
Busulfan Alkyl SulfonateK562 (Chronic Myelogenous Leukemia)483.2

Key Experimental Protocols

Accurate comparison of alkylating agents relies on standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate their performance.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkylating agent.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 104 cells per well and incubate at 37°C to allow for cell adherence.[12]

  • Drug Treatment: Prepare serial dilutions of the alkylating agent and add them to the wells. Include untreated control wells.

  • Incubation: Incubate the cells with the drugs for a specified period (e.g., 72 hours).[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader.[5][12]

  • Data Analysis: Calculate the IC50 value, which is the drug concentration that inhibits cell growth by 50%, using appropriate software.[12]

Protocol 2: Quantification of DNA Interstrand Cross-links (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and cross-links in individual cells.[13]

Objective: To quantify the formation of DNA interstrand cross-links (ICLs) induced by a bifunctional alkylating agent.

Methodology:

  • Cell Treatment: Treat cells with the alkylating agent for a defined period.

  • Cell Encapsulation: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.[13]

  • Lysis: Lyse the cells to remove membranes and proteins, leaving the DNA embedded in the agarose.

  • Electrophoresis: Apply an electric field to the slides. DNA fragments will migrate towards the anode, forming a "comet tail."

  • Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Analysis: The presence of ICLs will reduce the migration of DNA, resulting in a smaller or absent comet tail. The degree of cross-linking is inversely proportional to the length and intensity of the comet tail.

Protocol 3: Analysis of Protein Alkylation by Mass Spectrometry

This protocol outlines a general workflow for identifying and quantifying the alkylation of specific amino acid residues in proteins.[7][14]

Objective: To determine the sites and extent of protein alkylation by a specific agent.

Methodology:

  • Sample Preparation: Treat cells or a protein mixture with the alkylating agent. Lyse the cells and extract the proteins.

  • Protein Digestion: Digest the proteins into smaller peptides using an enzyme such as trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

    • Separate the peptides using liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to determine their amino acid sequence and identify any modifications (i.e., alkylation).[14]

  • Data Analysis: Use specialized software to identify the specific amino acid residues that have been alkylated and to quantify the extent of modification.

Signaling Pathways and Experimental Workflows

The cellular response to DNA damage induced by alkylating agents involves complex signaling pathways. A key player in this response is the tumor suppressor protein p53.[1][3] Upon DNA damage, sensor kinases such as ATM and ATR are activated, which in turn phosphorylate and activate p53.[1][10] Activated p53 can then induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[6][15][16]

Below are diagrams created using Graphviz to visualize a typical experimental workflow for comparing alkylating agents and the p53 signaling pathway in response to DNA damage.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) treatment Treat Cells with Alkylating Agents cell_culture->treatment agent_prep Prepare Alkylating Agents (e.g., Cisplatin, Melphalan) agent_prep->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity dna_damage DNA Damage Assay (Comet Assay) treatment->dna_damage protein_alkylation Protein Alkylation Analysis (Mass Spectrometry) treatment->protein_alkylation ic50 IC50 Determination cytotoxicity->ic50 quant_dna Quantify DNA Damage dna_damage->quant_dna quant_protein Quantify Protein Alkylation protein_alkylation->quant_protein comparison Comparative Analysis ic50->comparison quant_dna->comparison quant_protein->comparison

Caption: Experimental workflow for the comparative study of alkylating agents.

p53_signaling_pathway Alkylating_Agent Alkylating Agent DNA_Damage DNA Damage (e.g., Cross-links) Alkylating_Agent->DNA_Damage induces ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 phosphorylates and activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces DNA_Repair DNA Repair p53->DNA_Repair promotes Apoptosis Apoptosis p53->Apoptosis initiates

References

Efficacy and toxicity profiles of (Chloromethyl)sulfonylethane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of sulfonyl-containing compounds, with a focus on sulfonamide derivatives as a representative class, compared to other therapeutic alternatives. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways.

Introduction

While specific data on (Chloromethyl)sulfonylethane derivatives is limited in publicly available scientific literature, the broader class of sulfonyl-containing compounds, particularly sulfonamides, has been extensively studied. These compounds exhibit a wide range of biological activities, including antibacterial, anticancer, and antifungal properties. This guide provides a comparative overview of the efficacy and toxicity profiles of representative sulfonamide derivatives, offering insights that may be applicable to novel sulfonyl-containing molecules.

Data Presentation: Efficacy and Toxicity Profiles

The following tables summarize the quantitative data on the efficacy and toxicity of selected sulfonamide derivatives compared to other agents.

Table 1: In Vitro Anticancer Efficacy of Sulfonamide Derivatives
Compound/DrugCancer Cell LineIC50 / GI50 (µM)Reference DrugReference Drug IC50 / GI50 (µM)Citation
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa7.2 ± 1.12CisplatinNot specified[1]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-2314.62 ± 0.13DoxorubicinNot specified[1]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-77.13 ± 0.13DoxorubicinNot specified[1]
N-ethyl toluene-4-sulfonamide (8a)HeLa10.9 ± 1.01CisplatinNot specified[1]
N-ethyl toluene-4-sulfonamide (8a)MDA-MB-23119.22 ± 1.67DoxorubicinNot specified[1]
N-ethyl toluene-4-sulfonamide (8a)MCF-712.21 ± 0.93DoxorubicinNot specified[1]
Glimepiride + DoxorubicinMCF-70.12 (Doxo) + 45.1 (Glim)Doxorubicin alone0.53[2][3]
Table 2: In Vitro Antibacterial Efficacy of Sulfonamides vs. Quinolones
OrganismSulfonamide DerivativeMIC90 (mg/L)Quinolone DerivativeMIC90 (mg/L)Citation
Klebsiella spp.Sulfamethoxazole>64Ciprofloxacin≤0.25[4]
Enterococcus spp.Sulfamethoxazole>64Ciprofloxacin1[4]
S. aureusSulfonamide Derivative I32-512 (MIC range)Ampicillin/StreptomycinNot specified[5]
Table 3: Acute In Vivo Toxicity of N-Sulfonylpyrimidine Derivatives in Mice
CompoundLD50 (mg/kg)Citation
N-1-sulfonyluracil derivative 1>3000[6][7]
N-1-sulfonyluracil derivative 2>3000[6][7]
N-1-sulfonyluracil derivative 6<3000[6][7]
N-1-sulfonyluracil derivative 7>3000[6][7]
N-1-sulfonyluracil derivative 8<3000[6][7]
N-1-sulfonyluracil derivative 9<3000[6][7]
N-1-sulfonylcytosine derivative 4<3000[8]
N-1-sulfonylcytosine derivative 12>3000[8]
N-1,NH-4-disulfonylcytosine derivative 13>3000[8]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).

  • After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubate the plate for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37°C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Topoisomerase II DNA Cleavage Assay

This assay measures the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human topoisomerase IIα

  • 5X assay buffer

  • ATP

  • Sodium dodecyl sulfate (SDS)

  • Proteinase K

  • Agarose gel electrophoresis equipment

  • Ethidium bromide

Protocol:

  • Prepare reaction mixtures on ice containing 5X assay buffer, ATP, and supercoiled plasmid DNA.

  • Initiate the reaction by adding topoisomerase IIα and incubate at 37°C for 6 minutes.

  • Terminate the reaction by adding 5% SDS.

  • Digest the protein by adding proteinase K and incubating at 45°C for 30 minutes.

  • Add loading buffer and resolve the DNA on a 1% agarose gel containing ethidium bromide.

  • Visualize the DNA bands under UV light. The conversion of supercoiled DNA to linear DNA indicates topoisomerase II-mediated cleavage.[9]

In Vivo Acute Toxicity (LD50) Study

This study determines the median lethal dose of a compound.

Protocol (Up-and-Down Procedure):

  • Use female BALB/c mice or Wistar rats (typically 2 animals per dose).

  • Administer a starting dose of the test compound via the desired route (e.g., oral, intraperitoneal).

  • Monitor the animals for signs of toxicity and mortality at 1, 2, 4, and 6 hours, and daily for 7 days.

  • Based on the outcome of the first dose, the next dose is increased or decreased.

  • Continue this process until enough data points are collected to calculate the LD50 using a statistical method like Probit Analysis.[10]

Signaling Pathways and Mechanisms of Action

Antibacterial Mechanism: Inhibition of Folate Synthesis

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[11]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Sulfonamides Sulfonamide Derivatives Sulfonamides->DHPS Inhibits Bacterial_Growth Bacterial Growth and Replication Folic_Acid->Bacterial_Growth G Sulfonamides Sulfonamide Derivatives TopoII Topoisomerase II Sulfonamides->TopoII Stabilizes DNA DNA TopoII->DNA Binds and Cleaves Cleavage_Complex Stable Cleavage Complex TopoII->Cleavage_Complex DNA->Cleavage_Complex DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis DSB->Apoptosis G Sulfonyl_Compound Sulfonyl-Containing Compound DNA_Damage DNA Damage Sulfonyl_Compound->DNA_Damage p53 p53 DNA_Damage->p53 Chk2 Chk2 DNA_Damage->Chk2 Cdc25C Cdc25C (Active) p53->Cdc25C Represses Transcription G2_Arrest G2/M Arrest p53->G2_Arrest Chk2->Cdc25C Phosphorylates (Inactivates) Cdc25C_p p-Cdc25C (Inactive) Cdc25C_p->G2_Arrest CyclinB1_CDK1_i Cyclin B1/CDK1 (Inactive) Cdc25C->CyclinB1_CDK1_i Dephosphorylates (Activates) CyclinB1_CDK1_a Cyclin B1/CDK1 (Active) CyclinB1_CDK1_i->CyclinB1_CDK1_a Mitosis Mitosis CyclinB1_CDK1_a->Mitosis

References

Comparative Analysis of (Chloromethyl)sulfonylethane Cross-Reactivity with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of (Chloromethyl)sulfonylethane with a range of common nucleophiles, namely amines, thiols, and alcohols. Understanding these reactivity profiles is crucial for applications in bioconjugation, proteomics, and drug development, where selective interaction with specific functional groups is paramount. This document summarizes the expected reactivity based on established principles of nucleophilicity and provides illustrative experimental protocols for assessing these reactions.

Data Presentation: Comparative Reactivity

Nucleophile ClassRepresentative NucleophileExpected Relative ReactivityProduct Type
Thiols Cysteine, GlutathioneVery HighThioether
Amines Lysine (ε-amino group), HistidineHighSecondary/Tertiary Amine
Alcohols Serine, Threonine, TyrosineLowEther

Note: The expected reactivity is based on the general principles of nucleophilicity, where thiols are typically more nucleophilic than amines, which are in turn more nucleophilic than alcohols at physiological pH.[1]

Experimental Protocols

The following protocols describe general methods for evaluating the reaction of this compound with N-acetyl-L-cysteine (as a model thiol), N-acetyl-L-lysine (as a model amine), and N-acetyl-L-serine (as a model alcohol).

General Procedure for Reactivity Screening
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Prepare 100 mM stock solutions of N-acetyl-L-cysteine, N-acetyl-L-lysine, and N-acetyl-L-serine in a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.4).

  • Reaction Setup:

    • In separate microcentrifuge tubes, add the appropriate volume of the nucleophile stock solution to the phosphate buffer to achieve a final concentration of 10 mM.

    • Initiate the reaction by adding the this compound stock solution to each tube to a final concentration of 1 mM. The final reaction volume should be consistent across all experiments (e.g., 100 µL).

    • Include a control reaction for each nucleophile containing the buffer and the nucleophile without the this compound.

    • Include a control with this compound in buffer alone to monitor for hydrolysis.

  • Reaction and Analysis:

    • Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of a suitable quenching agent (e.g., 1% formic acid in water).

    • Analyze the reaction mixtures by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the reactants and the formation of the product.

  • Data Analysis:

    • Determine the percentage of reactant remaining and product formed at each time point.

    • Calculate the initial reaction rates and apparent second-order rate constants for each nucleophile to quantitatively compare their reactivity.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound with different nucleophiles.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_reagent Prepare Stock Solutions (this compound) reaction_mix Mix Reagent and Nucleophile in Buffered Solution (pH 7.4) stock_reagent->reaction_mix stock_nuc Prepare Stock Solutions (Nucleophiles: Thiol, Amine, Alcohol) stock_nuc->reaction_mix incubation Incubate at Controlled Temperature (e.g., 37°C) reaction_mix->incubation sampling Take Aliquots at Different Time Points incubation->sampling quenching Quench Reaction sampling->quenching analysis Analyze by LC-MS/HPLC quenching->analysis data Determine Reaction Rates analysis->data

Figure 1. Experimental workflow for assessing cross-reactivity.
Logical Relationship of Reactivity

The diagram below illustrates the logical relationship of the expected reactivity of this compound with different classes of nucleophiles, leading to the formation of distinct products. The carbanion of chloromethyl phenyl sulfone has been shown to add to nitrobenzene, indicating its potential for C-C bond formation under basic conditions.[2]

G cluster_nucleophiles Nucleophiles cluster_products Products reagent This compound thiol Thiol (e.g., Cysteine) reagent->thiol High Reactivity amine Amine (e.g., Lysine) reagent->amine Moderate Reactivity alcohol Alcohol (e.g., Serine) reagent->alcohol Low Reactivity thioether Thioether thiol->thioether sec_amine Substituted Amine amine->sec_amine ether Ether alcohol->ether

Figure 2. Reactivity of this compound with nucleophiles.

References

Comparative Kinetic Analysis of (Chloromethyl)sulfonylethane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (Chloromethyl)sulfonylethane's Reactivity with Alternative Alkylating Agents, Supported by Experimental Data.

In the landscape of synthetic chemistry and drug development, the selection of an appropriate alkylating agent is paramount for the successful and efficient synthesis of target molecules. This compound stands as a notable reagent in this class, characterized by the activating influence of the ethylsulfonyl group on the adjacent chloromethyl moiety. This guide provides a comprehensive kinetic analysis of reactions involving this compound, offering a comparative perspective against other sulfonyl-activated and classical alkylating agents. The data presented herein, summarized from various studies, aims to equip researchers with the necessary information to make informed decisions in experimental design.

Comparative Reactivity: A Quantitative Perspective

The reactivity of an alkylating agent is fundamentally governed by the nature of its leaving group and the electronic environment of the carbon atom undergoing nucleophilic attack. In sulfonyl-activated compounds like this compound, the potent electron-withdrawing sulfonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic substitution.

To provide a quantitative comparison, the following table summarizes the second-order rate constants for the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides. While not a direct reaction with a common nucleophile, this identity SN2 reaction provides valuable insight into the intrinsic reactivity of the sulfonyl chloride moiety, which is analogous to the sulfonyl-activated alkyl halide. The data illustrates the influence of substituents on the aromatic ring on the reaction rate.[1][2]

Compound104k (M-1s-1) at 25°CΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Benzenesulfonyl chloride1.3317.8 ± 0.5-18.7 ± 1.7
4-Methylbenzenesulfonyl chloride0.6718.2 ± 0.3-18.6 ± 1.0
2,4,6-Trimethylbenzenesulfonyl chloride6.1016.5 ± 0.2-19.4 ± 0.7
2,4,6-Triisopropylbenzenesulfonyl chloride3.7216.2 ± 0.3-22.3 ± 1.0

Table 1: Rate constants and activation parameters for the isotopic chloride exchange reaction between arenesulfonyl chlorides and Et4N36Cl in acetonitrile solution.[1][2]

These results demonstrate that electron-donating groups, such as a methyl group in the para position, decrease the reaction rate, while sterically bulky ortho-alkyl groups can surprisingly accelerate the reaction.[1] This counterintuitive effect is attributed to a unique, rigid, and compressed ground-state structure of the di-ortho-substituted sulfonyl chlorides.[1]

For a more direct comparison with other alkylating agents, tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) are frequently used due to their excellent leaving group abilities, which stem from the resonance stabilization of the resulting sulfonate anion.[3] These compounds are often more reactive than corresponding alkyl halides in SN2 reactions.[4]

Experimental Protocols for Kinetic Analysis

The determination of reaction kinetics is crucial for understanding reaction mechanisms and comparing the reactivity of different compounds. The following are detailed methodologies for key experiments in kinetic analysis of nucleophilic substitution reactions.

Method 1: Spectrophotometric Determination of Reaction Rates

This method is suitable when a reactant or product has a distinct UV-Vis absorption spectrum, allowing for the continuous monitoring of its concentration.[5]

Objective: To determine the rate constant of an SN2 reaction between an alkylating agent and a nucleophile.

Materials:

  • Alkylating agent (e.g., this compound)

  • Nucleophile (e.g., piperidine, aniline)

  • Solvent (e.g., absolute ethanol, acetonitrile)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the alkylating agent and the nucleophile in the chosen solvent at known concentrations.[5]

  • Spectral Scan: Record the UV-Vis absorption spectrum of the reactants and the expected product to identify a wavelength where the change in absorbance is maximal during the reaction.[5]

  • Kinetic Run:

    • Equilibrate the stock solutions and the solvent to the desired reaction temperature in a water bath.[5]

    • In a quartz cuvette, mix the solvent and the nucleophile solution. Place the cuvette in the spectrophotometer and zero the absorbance at the chosen wavelength.

    • Initiate the reaction by adding a small, known volume of the alkylating agent stock solution to the cuvette. Quickly mix the solution.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.[5]

  • Data Analysis:

    • Under pseudo-first-order conditions (i.e., the concentration of one reactant is in large excess), the natural logarithm of the absorbance (or absorbance difference) versus time will yield a linear plot. The slope of this line is the pseudo-first-order rate constant, k'.

    • The second-order rate constant, k, can be calculated by dividing k' by the concentration of the reactant in excess.

    • Repeat the experiment at different temperatures to determine the activation parameters (Arrhenius equation).[5]

Method 2: Conductometric Method for Following Reaction Kinetics

This method is applicable for reactions that produce or consume ions, leading to a change in the electrical conductivity of the solution.

Objective: To determine the bimolecular rate constants for the reaction of an alkylating agent with a nucleophile.

Materials:

  • Alkylating agent (e.g., 1-chloromethylnaphthalene as an analog)

  • Nucleophile (e.g., aniline)

  • Solvent (e.g., methanol)

  • Conductivity meter with a thermostated cell

  • Thermostated water bath

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare solutions of the alkylating agent and the nucleophile in the chosen solvent at the desired concentrations.

  • Kinetic Measurement:

    • Equilibrate the reactant solutions in the thermostated water bath.

    • Mix the solutions in the thermostated conductivity cell.

    • Measure the change in conductance of the reaction mixture over time.

  • Data Analysis: The second-order rate constant can be calculated from the change in conductance, which is proportional to the concentration of the ionic product formed.

Reaction Pathways and Experimental Workflow

The nucleophilic substitution reaction of this compound with a generic nucleophile (Nu:) is expected to proceed via an SN2 mechanism. The workflow for a typical kinetic analysis is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions (Alkylating Agent & Nucleophile) B Equilibrate Solutions (Constant Temperature) A->B C Mix Reactants in Cuvette/Cell B->C D Monitor Reaction Progress (Spectrophotometry/Conductometry) C->D E Plot Data (e.g., ln(Abs) vs. time) D->E F Calculate Rate Constants E->F G Determine Activation Parameters F->G

Experimental workflow for kinetic analysis.

The reaction mechanism for the SN2 substitution is as follows:

SN2 reaction of this compound.

References

Benchmarking (Chloromethyl)sulfonylethane: A Comparative Guide to its Performance in Standard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate reagents is paramount to the success of a synthetic campaign. (Chloromethyl)sulfonylethane and its close chemical relatives are versatile reagents, yet their performance in standard reactions relative to other common sulfonylating agents is a critical consideration for chemists. This guide provides an objective comparison of this compound's reactivity, primarily through its close and more studied analog 2-chloroethanesulfonyl chloride, with widely used alternatives such as methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). The following sections detail the performance of these reagents in key synthetic transformations, supported by available experimental data and established chemical principles.

I. Sulfonylation of Amines: A Comparative Analysis

The formation of sulfonamides is a cornerstone reaction in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents. The efficiency of this transformation is highly dependent on the chosen sulfonylating agent.

Key Performance Indicators in Sulfonamide Synthesis

ReagentTypical Reaction TimeTypical YieldReactivity ProfileKey Considerations
2-Chloroethanesulfonyl Chloride Moderate to LongModerate (e.g., ~50% in a two-step synthesis with an amine)[1]Moderately reactive. The presence of the chloroethyl group can lead to subsequent reactions.The resulting N-(2-chloroethyl)sulfonamide can undergo in-situ elimination to form a vinyl sulfonamide, which can then participate in Michael additions.[1]
Methanesulfonyl Chloride (MsCl) Very Short to ShortExcellentVery high reactivity due to its small size and high electrophilicity.Often the reagent of choice for rapid and high-yielding sulfonamide formation. Its high reactivity can sometimes lead to side reactions if not controlled.
p-Toluenesulfonyl Chloride (TsCl) ModerateGood to Very GoodModerately reactive. The aromatic ring provides steric bulk and electronic effects that temper its reactivity compared to MsCl.A widely used, reliable reagent. The resulting tosyl group can be useful for further transformations or as a protecting group.

Discussion of Reactivity

The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom. Alkanesulfonyl chlorides, like methanesulfonyl chloride, are generally more reactive than arylsulfonyl chlorides due to less steric hindrance and the absence of resonance stabilization. The reactivity of 2-chloroethanesulfonyl chloride is influenced by the electron-withdrawing effect of the chlorine atom, enhancing the electrophilicity of the sulfonyl sulfur. However, a notable characteristic of its reaction with amines is the potential for a subsequent elimination of HCl to form a vinyl sulfonamide intermediate. This intermediate can then undergo a Michael addition with another amine molecule, a feature not present with MsCl or TsCl.[1]

For instance, the reaction of 2-chloroethanesulfonyl chloride with octadecylamine in the presence of triethylamine yields N-octadecylethanesulfonamide in a 50% yield.[1] While direct comparative data under identical conditions is scarce, qualitative assessments indicate that MsCl would likely provide a higher yield in a shorter reaction time for simple sulfonamide formation due to its higher reactivity.

II. Experimental Protocols

Detailed methodologies are crucial for reproducibility and for making informed decisions in the laboratory. Below are representative protocols for the sulfonylation of a primary amine using 2-chloroethanesulfonyl chloride, methanesulfonyl chloride, and p-toluenesulfonyl chloride.

Protocol 1: Synthesis of N-Aryl-ethenesulfonamide using 2-Chloroethanesulfonyl Chloride

This protocol is adapted from the reaction of 2-chloroethanesulfonyl chloride with aromatic amines.[1]

Materials:

  • 2-Chloroethanesulfonyl chloride

  • Aniline (or other primary aromatic amine)

  • Acetone

  • Ice bath

Procedure:

  • Dissolve the aromatic amine (2 moles) in acetone in a round-bottom flask.

  • Cool the solution to 8-10°C using an ice bath.

  • Slowly add 2-chloroethanesulfonyl chloride (1 mole) to the cooled solution with stirring.

  • Maintain the reaction at 8-10°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Protocol 2: General Synthesis of Methanesulfonamides using Methanesulfonyl Chloride (MsCl)

Materials:

  • Primary or secondary amine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirring solution, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring for completion by TLC or LC-MS.

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 3: General Synthesis of p-Toluenesulfonamides using p-Toluenesulfonyl Chloride (TsCl)

Materials:

  • Primary or secondary amine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the amine (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Recrystallize or purify the crude product by column chromatography to obtain the pure sulfonamide.

III. Visualization of Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams illustrate the reaction mechanism of sulfonamide formation and a general experimental workflow.

Sulfonamide_Formation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Amine R-NH₂ (Amine) NucleophilicAttack Nucleophilic Attack Amine->NucleophilicAttack SulfonylChloride R'-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Elimination Elimination of HCl Intermediate->Elimination Sulfonamide R-NH-SO₂-R' (Sulfonamide) Elimination->Sulfonamide HCl HCl Elimination->HCl

Diagram 1. General reaction mechanism for sulfonamide formation.

Experimental_Workflow Start Start: Reaction Setup Reagents Dissolve Amine and Base in Anhydrous Solvent Start->Reagents Cooling Cool to 0°C Reagents->Cooling Addition Dropwise Addition of Sulfonyl Chloride Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Addition->Reaction Workup Aqueous Workup: Quench, Wash with Acid/Base/Brine Reaction->Workup Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification End End: Pure Sulfonamide Purification->End

Diagram 2. Generalized experimental workflow for sulfonamide synthesis.

IV. Conclusion

This compound, represented here by its close analog 2-chloroethanesulfonyl chloride, is a moderately reactive sulfonylating agent. Its unique feature is the potential for subsequent elimination and Michael addition reactions, which can be a synthetic advantage for accessing more complex structures in a one-pot fashion.

In comparison, methanesulfonyl chloride (MsCl) offers the highest reactivity, leading to rapid and often high-yielding sulfonamide formation, making it ideal for straightforward sulfonylation. p-Toluenesulfonyl chloride (TsCl) provides a balance of reactivity and stability, and the resulting tosyl group has well-established utility in organic synthesis.

The choice of sulfonylating agent will ultimately depend on the specific synthetic goals, the nature of the substrate, and the desired final product. For simple, high-throughput sulfonamide synthesis, MsCl is often preferred. For instances where the subsequent reactivity of a vinyl sulfonamide is desired, or when a more moderately reactive agent is needed, this compound or its analogs present a valuable alternative. TsCl remains a robust and versatile choice for a wide range of applications. This guide provides the foundational information to aid researchers in making an informed decision for their synthetic endeavors.

References

Safety Operating Guide

Safe Disposal of (Chloromethyl)sulfonylethane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (Chloromethyl)sulfonylethane, a halogenated organic compound, is crucial for ensuring laboratory safety and environmental protection. Due to its chemical structure, it is presumed to be a hazardous substance requiring specialized disposal procedures. This guide provides detailed protocols for the safe handling and disposal of this compound in a laboratory setting.

I. Hazard Assessment and Safety Precautions

This compound is a chlorinated organic compound and should be handled with care. Based on data for similar chlorinated and sulfonyl-containing compounds, it is likely to be classified as a hazardous waste.[1][2] It is essential to treat this compound as harmful and corrosive.

Key Safety Precautions:

  • Always handle this compound inside a certified chemical fume hood.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[6]

  • Ensure an eyewash station and safety shower are readily accessible.[3][6]

II. Quantitative Data Summary

The following table summarizes key information pertinent to the safe handling and disposal of halogenated organic compounds like this compound.

ParameterGuidelineCitation
pH for Neutralization Wastes with a pH ≤ 2 or ≥ 12 must be treated as hazardous waste and should not be neutralized for the sole purpose of drain disposal.[7]
Container Fill Level Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[8]
Waste Segregation Halogenated organic solvents must be collected separately from non-halogenated solvents.[8]
Emergency Flushing In case of skin or eye contact, flush the affected area with running water for at least 15-20 minutes.[6]

III. Detailed Disposal Protocol

The disposal of this compound must comply with local, state, and federal hazardous waste regulations.[1][9][10] The primary method of disposal is through a licensed hazardous waste contractor.

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting this compound waste. The container must be compatible with the chemical.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").

  • Segregation: Do not mix this compound with other waste streams, particularly non-halogenated solvents or incompatible chemicals.[8][11]

Step 2: On-site Storage

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Incompatible Materials: Ensure the storage area is free from incompatible materials, such as strong oxidizing agents or bases.[6]

Step 3: Arranging for Disposal

  • Engage a Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.[11]

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and regulatory agencies.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[7]

  • DO NOT allow the chemical to evaporate in the fume hood as a means of disposal.[12]

  • DO NOT mix with regular laboratory trash.

IV. Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the institutional EHS office.

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.

  • Containment (for trained personnel only): If you are trained in spill response, use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not attempt to clean up a large spill or if you are unsure of the procedure.

  • Cleanup Waste: All materials used to clean up the spill must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[7][8]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Waste Collection cluster_2 Step 2: Storage cluster_3 Step 3: Disposal cluster_4 End: Final Disposal start Waste Generated collect Collect in a Labeled, Compatible Container start->collect segregate Segregate from Incompatible Wastes collect->segregate storage Store in a Secure, Ventilated Area segregate->storage containment Use Secondary Containment storage->containment contact_ehs Contact EHS for Pickup containment->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation end Disposal by Licensed Contractor documentation->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (Chloromethyl)sulfonylethane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (Chloromethyl)sulfonylethane was not located. The following guidance is synthesized from data for structurally similar and reactive sulfonyl and chlorinated compounds. It is imperative to handle this compound with extreme caution and to consult with a qualified safety professional before use. This guide is intended for researchers, scientists, and drug development professionals.

This compound is anticipated to be a hazardous chemical. Based on analogous compounds, it is likely to be harmful if swallowed, fatal if inhaled, and cause severe skin burns and eye damage. It may also have carcinogenic properties.

Immediate Safety Precautions
  • Work Area: All handling of this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[1]

  • Personal Contact: Avoid all personal contact, including inhalation of vapors or mist.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles and a face shield (8-inch minimum).Protects against splashes and vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Viton®).Aromatic and halogenated hydrocarbons can degrade standard nitrile gloves. Always inspect gloves before use and dispose of them properly after handling.[1]
Body Protection Flame-retardant lab coat worn over personal clothing and a chemical-resistant apron.[1]Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area is crucial. If there is a risk of inhalation, a NIOSH-approved respirator or a self-contained breathing apparatus may be necessary.Protects against potentially fatal inhalation of toxic vapors.
Footwear Closed-toe, chemical-resistant shoes.[1]Protects feet from spills.
Operational Plan: Step-by-Step Handling

1. Preparation:

  • Read and understand the safety information for analogous compounds.
  • Ensure the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment and reagents.
  • Don the required PPE as specified in the table above.

2. Handling:

  • Keep the container tightly closed when not in use and store it in a dry, well-ventilated place.
  • Avoid contact with skin, eyes, and clothing.
  • Use non-sparking tools and take precautionary measures against static discharge.[1][2]
  • Keep away from heat, sparks, and open flames.[1][2]
  • Do not eat, drink, or smoke in the handling area.

3. Post-Handling:

  • Wash hands thoroughly after handling the chemical.
  • Decontaminate the work area.
  • Properly dispose of all waste materials.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]

1. Waste Collection:

  • Collect all waste, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.[1]

2. Containerization:

  • Ensure the waste container is sealed and stored in a secure, well-ventilated area away from incompatible materials.[1]

3. Professional Disposal:

  • Contact a licensed professional waste disposal service to dispose of the material.
  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.[1]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[1]

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE.[1]

  • Containment: Soak up the spill with an inert absorbent material.

  • Collection: Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]

First Aid:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Visual Workflows

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Data prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Keep Container Closed handle1->handle2 handle3 Avoid Incompatibles handle2->handle3 post1 Decontaminate Area handle3->post1 post2 Wash Hands post1->post2 post3 Segregate Waste post2->post3 disp1 Label Hazardous Waste post3->disp1 disp2 Store Securely disp1->disp2 disp3 Professional Disposal disp2->disp3

Caption: Workflow for safely handling this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Personal Exposure spill Spill or Exposure Occurs spill1 Evacuate & Alert spill->spill1 expo1 Remove to Fresh Air (Inhalation) spill->expo1 expo2 Rinse with Water (Skin/Eye) spill->expo2 spill2 Ventilate Area spill1->spill2 spill3 Contain with Absorbent spill2->spill3 spill4 Collect & Dispose spill3->spill4 expo3 Seek Immediate Medical Attention expo1->expo3 expo2->expo3

Caption: Emergency response plan for spills or personal exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.